3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Description
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Properties
IUPAC Name |
3-fluoro-4-(3-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)9-10-18(19)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUFTTSUDFBEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692223 | |
| Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-21-3 | |
| Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. Biphenyl carboxylic acid derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis leverages a strategic use of protecting groups and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the key bond-forming step.[1]
Introduction and Strategic Overview
The target molecule, this compound, incorporates several structural motifs of high interest in modern drug discovery. The biphenyl core provides a rigid, tunable scaffold for orienting functional groups to interact with biological targets.[3] The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability. The carboxylic acid provides a key interaction point, often for hydrogen bonding with protein active sites, and improves hydrophilicity.[2]
The synthetic strategy hinges on the formation of the central C-C bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[1][4] Our approach involves three primary stages:
-
Preparation of Key Intermediates : This involves the protection of a commercially available starting material to prevent unwanted side reactions.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling : The cornerstone of the synthesis, where the two aryl fragments are joined to construct the biphenyl skeleton.
-
Final Deprotection/Modification : A terminal step to unmask the carboxylic acid functionality and yield the final product.
This guide will elaborate on the causality behind the selection of reagents and conditions for each step, ensuring a scientifically sound and reproducible pathway.
Retrosynthetic Analysis
A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify readily available starting materials. The primary disconnection is the C-C bond between the two aromatic rings, pointing directly to a Suzuki-Miyaura coupling strategy. The carboxylic acid can be derived from a more stable ester precursor, and the benzyloxy group is a standard protecting group for a phenol.
Caption: Overall forward synthesis workflow.
Stage 1: Synthesis of 1-Bromo-3-(benzyloxy)benzene
The synthesis begins with the protection of the phenolic hydroxyl group of 3-bromophenol. The benzyloxy (Bn) group is an ideal choice for this purpose. It is introduced via a Williamson ether synthesis, a reliable and high-yielding reaction. [5]The Bn group is robust and stable to a wide range of reaction conditions, including the subsequent palladium-catalyzed coupling, yet it can be readily cleaved by catalytic hydrogenation if desired in later steps for analog synthesis. [6][7] Protocol 1: O-Benzylation of 3-Bromophenol
-
To a solution of 3-bromophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-3-(benzyloxy)benzene as a colorless oil.
| Reagent | Molar Eq. | Purpose |
| 3-Bromophenol | 1.0 | Starting Material |
| Potassium Carbonate | 2.0 | Base to deprotonate phenol |
| Benzyl Bromide | 1.2 | Benzylating agent |
| Acetone | - | Solvent |
Stage 2: Suzuki-Miyaura Cross-Coupling
This is the key bond-forming step to construct the biphenyl core. The palladium-catalyzed Suzuki-Miyaura coupling is highly efficient for this purpose. [4][8]We couple the synthesized aryl bromide with (2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid. The ester group on the boronic acid partner is used instead of a free carboxylic acid to prevent potential side reactions and catalyst deactivation.
The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by the base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. [4] Protocol 2: Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine 1-bromo-3-(benzyloxy)benzene (1.0 eq.), (2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 3.0 eq.).
-
Add a solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.), under a positive pressure of the inert gas.
-
Heat the reaction mixture to 85-90 °C and stir vigorously overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate gradient) to afford methyl 3'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylate.
| Reagent | Molar Eq. | Purpose |
| 1-Bromo-3-(benzyloxy)benzene | 1.0 | Aryl Halide Partner |
| (2-Fluoro-4-(methoxycarbonyl)phenyl)boronic acid | 1.2 | Boronic Acid Partner |
| Sodium Carbonate | 3.0 | Base for transmetalation |
| Pd(PPh₃)₄ | 0.03 | Palladium(0) Catalyst |
| Toluene/Ethanol/Water | - | Solvent System |
Stage 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis (saponification) of the methyl ester to the desired carboxylic acid. This is a standard transformation, typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate salt. [9] Protocol 3: Ester Hydrolysis
-
Dissolve the methyl 3'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-4 hours).
-
Partially remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white or off-white solid.
| Reagent | Molar Eq. | Purpose |
| Biphenyl Methyl Ester | 1.0 | Substrate |
| Lithium Hydroxide | 3.0 | Base for hydrolysis |
| THF/Water | - | Solvent System |
| 1M Hydrochloric Acid | - | Acid for workup |
Conclusion
The synthesis of this compound is reliably achieved through a three-stage process. This pathway demonstrates the strategic application of a benzyl protecting group and the power of the Suzuki-Miyaura cross-coupling for constructing complex biphenyl structures. The protocols provided are robust and utilize common laboratory reagents and techniques, making this synthesis accessible for professionals in organic and medicinal chemistry. The final product is a valuable building block for further derivatization in the pursuit of novel therapeutic agents.
References
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An In-depth Technical Guide to 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261912-21-3)
This technical guide provides a comprehensive overview of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and applications.
Introduction and Significance
This compound is a biphenyl derivative whose structural complexity makes it a valuable building block in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a final drug molecule, while the benzyloxy group serves as a readily cleavable protecting group for a phenol. The biphenyl scaffold itself is a common feature in many biologically active compounds. This molecule is of particular interest as an advanced intermediate in the synthesis of Lifitegrast, an FDA-approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome)[1][2]. Lifitegrast functions by inhibiting the interaction between lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1), thereby reducing ocular inflammation[1].
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in Table 1.
Table 1: Physicochemical and Safety Properties
| Property | Value |
| CAS Number | 1261912-21-3 |
| Molecular Formula | C₂₀H₁₅FO₃ |
| Molecular Weight | 322.34 g/mol |
| Appearance | White to off-white solid (presumed) |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. |
| InChI Key | Information not readily available |
| Primary Hazards | Irritant. May be harmful if ingested or inhaled. Material is irritating to mucous membranes and the upper respiratory tract. |
| Handling Precautions | Avoid contact with skin and eyes. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
| Decomposition | Emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride under fire conditions. |
Data sourced from Material Safety Data Sheet.
Synthesis and Purification
The most logical and widely practiced method for the synthesis of unsymmetrical biaryls such as this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned as the coupling of two key precursors: 4-Bromo-2-fluorobenzoic acid and 3-(Benzyloxy)phenylboronic acid .
Caption: Proposed synthetic route to this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the precursors and the final compound, based on established and published procedures for analogous compounds.
Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoic acid
This protocol is adapted from established oxidation methods for substituted toluenes[3][4].
-
To a solution of 4-bromo-2-fluorotoluene in a mixture of pyridine and water, add potassium permanganate portion-wise while maintaining the temperature at 90°C.
-
Stir the reaction mixture at 90°C for several hours until the starting material is consumed (monitor by TLC or GC).
-
Cool the mixture to room temperature and filter through a pad of celite to remove manganese dioxide.
-
Wash the filter cake with a dilute sodium hydroxide solution.
-
Combine the aqueous filtrates and remove any organic solvent under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid.
Protocol 2: Synthesis of 3-(Benzyloxy)phenylboronic acid
This protocol follows a standard procedure for the preparation of boronic acids from aryl bromides via a Grignard reagent[5].
-
Activate magnesium turnings in a dry flask with a small crystal of iodine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of 3-benzyloxybromobenzene in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at 60°C for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 1 hour after the addition is complete.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent system, such as hexane, to yield pure 3-(benzyloxy)phenylboronic acid[5].
Protocol 3: Suzuki-Miyaura Coupling to form this compound
This protocol is a generalized procedure based on common Suzuki-Miyaura coupling conditions for the synthesis of biphenyl carboxylic acids[6][7].
-
In a round-bottom flask, combine 4-bromo-2-fluorobenzoic acid (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate or sodium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen) and heat the mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one or a combination of the following methods:
-
Recrystallization: A common and effective method for purifying solid carboxylic acids. A suitable solvent system might be an alcohol/water mixture or an ethyl acetate/hexane mixture[8].
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to prevent tailing of the carboxylic acid on the silica gel.
Application in Pharmaceutical Synthesis
The primary application of this compound is as a crucial intermediate in the multi-step synthesis of the active pharmaceutical ingredient (API) Lifitegrast[1][9].
Caption: Role of the title compound in the synthesis of Lifitegrast.
In the synthesis of Lifitegrast, the carboxylic acid moiety of the title compound is activated, for example, by conversion to an acid chloride or an active ester using coupling reagents like HATU[1]. This activated intermediate is then coupled with the appropriate amine-containing fragment of the Lifitegrast molecule to form an amide bond. In a final step, the benzyloxy protecting group is removed, typically via catalytic hydrogenolysis, to reveal the free phenol in the final Lifitegrast structure. The benzyl group is an effective protecting group as it is stable to a wide range of reaction conditions but can be removed cleanly under mild hydrogenolysis conditions[10][11].
Analytical Methods
The purity and identity of this compound can be assessed using a variety of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹⁹F NMR spectrum would also be highly informative, showing a characteristic signal for the fluorine atom.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).
Conclusion
This compound is a well-defined chemical entity with significant importance as a pharmaceutical intermediate. Its synthesis, primarily through the robust and versatile Suzuki-Miyaura coupling, allows for the efficient construction of its complex biphenyl scaffold. While the direct biological activity of this compound is not the primary focus of its use, its structural features are critical for the successful synthesis of therapeutically important molecules like Lifitegrast. This guide provides a foundational understanding of this compound for scientists engaged in pharmaceutical research and development, highlighting the key chemical principles and practical considerations for its synthesis and application.
References
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PrepChem. Synthesis of 3-benzyloxybenzeneboronic acid. Available at: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
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FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Available at: [Link]
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ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]
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ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available at: [Link]
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Common Organic Chemistry. Benzyl Protection. Available at: [Link]
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SynArchive. Protection of Carboxylic acid by Ester. Available at: [Link]
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The Role of 2-Bromo-4-fluorobenzoic Acid in Pharmaceutical Synthesis. Available at: [Link]
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Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Available at: [Link]
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ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available at: [Link]
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Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Available at: [Link]
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ACS Publications. Sodium biphenyl method for determination of covalently bound fluorine in organic compounds and biological materials. Analytical Chemistry. Available at: [Link]
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MySkinRecipes. 3-(Benzyloxy)phenylboronic acid. Available at: [Link]
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NIH. Recent developments in methods for analysis of perfluorinated persistent pollutants. Available at: [Link]
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Pharsight. Drug Patents containing Lifitegrast. Available at: [Link]
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Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. Available at: [Link]
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MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
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ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available at: [Link]
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FDA approves new medication for dry eye disease, Xiidra (lifitegrast ophthalmic solution). Available at: [Link]
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Molecular structure of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
An In-depth Technical Guide to the Molecular Structure of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of this compound. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the causality behind experimental choices and the interpretation of analytical results.
Introduction: A Molecule of Interest in Medicinal Chemistry
This compound is a synthetically derived small molecule that combines several key structural motifs of interest in modern drug discovery. The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatization allows for the fine-tuning of pharmacological activity.
The strategic incorporation of a fluorine atom can significantly impact a molecule's metabolic stability, pKa, and binding affinity for its biological target.[1] The presence of the benzyloxy group offers a point for further chemical modification and can influence the molecule's conformational flexibility and lipophilicity. The carboxylic acid moiety provides a handle for salt formation, improving solubility and bioavailability, and can also act as a key interacting group with biological targets. This combination of features makes this compound a valuable building block for the synthesis of novel therapeutic agents, particularly in areas where fluorinated biphenyls have shown promise, such as oncology and anti-inflammatory applications.[2][3]
Proposed Synthesis and Purification
The most logical and versatile approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is well-suited for creating the C-C bond between the two phenyl rings with high efficiency and functional group tolerance.[6]
The proposed synthetic route involves the coupling of two key building blocks: (3-(benzyloxy)phenyl)boronic acid and methyl 2-fluoro-4-bromobenzoate , followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Experimental Protocol: Synthesis
Step 1: Suzuki-Miyaura Coupling
-
To a solution of methyl 2-fluoro-4-bromobenzoate (1.0 eq) and (3-(benzyloxy)phenyl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq).
-
De-gas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to yield the crude methyl 3'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 1 in a mixture of THF and methanol.
-
Add an aqueous solution of LiOH (2.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding 1M HCl until the pH is acidic (pH ~2-3), resulting in the precipitation of the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate, followed by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.
-
Base: K₂CO₃ is a moderately strong base that is effective in the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The 1,4-dioxane/water mixture is a common choice for Suzuki reactions as it solubilizes both the organic and inorganic reagents.
-
Hydrolysis: LiOH is a strong nucleophile for the saponification of the methyl ester under mild conditions, minimizing the risk of cleaving the benzyloxy group.
Caption: Proposed synthesis workflow for this compound.
Structural Elucidation: A Multi-technique Approach
The definitive confirmation of the molecular structure of this compound requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic protons of the benzyloxy group, and the acidic proton of the carboxylic acid. The protons on the fluorine-bearing ring will exhibit coupling to the ¹⁹F nucleus, leading to characteristic splitting patterns. The acidic proton will likely appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift (around 165-175 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.
-
Electrospray Ionization (ESI): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected to be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ may be observed.
-
Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of the benzyloxy group, CO₂, and potentially HF. A detailed analysis of the fragmentation pattern can provide further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic acid) | 1725-1700 |
| C-O stretch (Ether) | 1300-1000 |
| C-F stretch | 1250-1050 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
Physicochemical Properties
The physicochemical properties of this compound are influenced by its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₂₀H₁₅FO₃ | Based on the molecular structure. |
| Molecular Weight | 334.33 g/mol | Calculated from the molecular formula. |
| pKa | ~4-5 | The electron-withdrawing fluorine atom and the biphenyl system will influence the acidity of the carboxylic acid.[7] |
| logP | > 4 | The large aromatic system and the benzyloxy group contribute to high lipophilicity. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The non-polar character of the molecule dominates its solubility profile. |
Molecular Conformation and Crystal Structure Insights
While an experimental crystal structure for the title compound is not available, insights into its three-dimensional conformation can be gleaned from the crystal structures of similar molecules, such as 4′-(benzyloxy)-[1,10-biphenyl]-3-carboxylic acid.[8][9]
-
Dihedral Angle: The two phenyl rings of the biphenyl core are not expected to be coplanar due to steric hindrance between the ortho substituents. The dihedral angle between the rings is likely to be in the range of 30-50°.
-
Conformation of the Benzyloxy Group: The benzyloxy group is flexible, with rotation possible around the C-O and O-CH₂ bonds. The preferred conformation will be one that minimizes steric clashes with the adjacent phenyl ring.
-
Hydrogen Bonding: In the solid state, the carboxylic acid moieties are expected to form hydrogen-bonded dimers, a common feature in the crystal packing of carboxylic acids.
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Physical and chemical properties of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
An In-Depth Technical Guide to 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Introduction
This compound is a complex organic molecule belonging to the class of substituted biphenyl carboxylic acids. This structural class is of significant interest in medicinal chemistry and materials science. The biphenyl scaffold provides a rigid, yet conformationally flexible, backbone that is prevalent in many biologically active compounds and liquid crystals.[1] The specific substitutions on this core—a carboxylic acid, a fluorine atom, and a benzyloxy group—impart a unique combination of physical and chemical properties that are critical for its application, particularly as an advanced intermediate in the synthesis of pharmaceuticals.
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, supported by data from authoritative sources and insights into its synthetic context.
Molecular Structure and Identifiers
The foundational aspect of understanding any chemical compound is its structure. The molecule consists of a biphenyl core, where two phenyl rings are linked by a single carbon-carbon bond. The substituents are positioned at specific locants, giving rise to its distinct properties.
Caption: Chemical structure of this compound.
Key Identifiers
A summary of the key identifiers for this compound is provided below. This information is crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1261912-21-3 | [2] |
| Molecular Formula | C₂₀H₁₅FO₃ | |
| Molecular Weight | 338.33 g/mol | Calculated |
| MDL Number | MFCD18322869 | [2] |
Physical Properties
The physical properties of a compound dictate its behavior in various states and its suitability for specific formulations and applications. While extensive experimental data for this specific molecule is not widely published, we can infer certain properties based on its structure and data from analogous compounds.
| Property | Value | Notes |
| Appearance | Expected to be a solid at room temperature. | Based on similar biphenyl carboxylic acids which are typically crystalline powders.[1] |
| Melting Point | Data not available. | For comparison, the related [1,1'-biphenyl]-4-carboxylic acid has a melting point of 220-225 °C. The larger benzyloxy group and fluorine substituent may alter this value. |
| Solubility | Poorly soluble in water. | The molecule is largely nonpolar due to the two phenyl rings and the benzyl group. Carboxylic acids can exhibit poor water solubility.[3] Soluble in organic solvents like DMSO, DMF, and ethanol.[4] |
| Stability | Expected to be chemically stable under standard ambient conditions (room temperature). | Biphenyl structures are generally stable. |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its three key functional groups: the carboxylic acid, the benzyloxy ether, and the fluoro-substituted biphenyl core.
Caption: Key reactive sites and associated transformations of the title compound.
-
Acidity (pKa): The carboxylic acid group is the most prominent acidic site. The pKa value is expected to be in the range of 4-5, typical for benzoic acid derivatives. The electron-withdrawing nature of the fluorine atom and the biphenyl system may slightly increase its acidity compared to benzoic acid.
-
Esterification: The carboxylic acid can be readily converted to an ester through reaction with an alcohol under acidic conditions or using a suitable coupling agent. This is a common derivatization or protecting group strategy.[5]
-
Reactivity of the Benzyloxy Group: The benzyl ether can be cleaved under hydrogenolysis conditions (e.g., H₂ gas with a Palladium on carbon catalyst). This reaction is a standard method for deprotection in organic synthesis, yielding a hydroxyl group.[6]
-
Biphenyl Core and Suzuki Coupling: The [1,1'-biphenyl] core itself is typically constructed via a cross-coupling reaction. The Suzuki coupling, which joins an arylboronic acid with an aryl halide, is a highly efficient method for this purpose.[6] The presence of the fluorine atom can influence the electronic properties of the ring system, affecting its reactivity in further electrophilic aromatic substitution reactions.
Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of the compound. While a specific spectrum for this molecule is not available in the search results, a predicted analysis based on its structure and data from similar compounds is presented.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (multiplets) in the range of 7.0-8.2 ppm. - A singlet for the benzylic CH₂ protons around 5.0 ppm. - A broad singlet for the acidic COOH proton, typically >10 ppm.[7] |
| ¹³C NMR | - Multiple signals in the aromatic region (110-160 ppm). - A signal for the benzylic CH₂ carbon around 70 ppm. - A signal for the carboxylic acid carbonyl carbon >165 ppm.[7] |
| Mass Spec. | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to its molecular weight (338.33). - Common fragmentation patterns would include the loss of the benzyl group or the carboxylic acid group.[8][9] |
| IR Spec. | - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). - C-O stretches from the ether and carboxylic acid (approx. 1200-1300 cm⁻¹). - C-F stretch (approx. 1000-1100 cm⁻¹).[10] |
Experimental Protocols
The following section details standardized methodologies for the synthesis and characterization of key properties. These protocols are designed to be self-validating and are based on established chemical principles.
Protocol 1: Synthesis via Suzuki Coupling
The logical synthetic route to this molecule is a Suzuki cross-coupling reaction. This protocol outlines the general steps.
Caption: General workflow for the synthesis of the title compound via Suzuki coupling.
Step-by-Step Methodology:
-
Reactant Preparation: To a reaction flask, add 2-fluoro-4-carboxyphenylboronic acid (or its ester equivalent) and 1-bromo-3-(benzyloxy)benzene (or an equivalent aryl halide).
-
Solvent and Reagent Addition: Add a suitable solvent system, such as a mixture of toluene and water. Add a base, typically an aqueous solution of potassium carbonate or sodium carbonate.
-
Catalyst Introduction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Introduce a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0).
-
Reaction: Heat the mixture under a nitrogen atmosphere to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure compound.
Protocol 2: Determination of Aqueous Solubility
This protocol uses the shake-flask method, a standard for determining the solubility of a compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of distilled water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve prepared with known concentrations of the compound in a water-miscible solvent.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Conclusion
This compound is a molecule with significant potential as a building block in organic synthesis, particularly for pharmaceutical agents. Its properties are defined by the interplay of its carboxylic acid, benzyloxy, and fluoro-biphenyl functionalities. While comprehensive experimental data is limited in the public domain, this guide has synthesized available information and established chemical principles to provide a robust technical overview for researchers and drug development professionals. The provided protocols for synthesis and characterization offer a practical framework for working with this compound in a laboratory setting.
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3-BIPHENYL-4'-FLUORO-CARBOXYLIC ACID - ChemBK. [Link]
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3-Fluoro-2'-(1-methylethoxy)[1,1'-biphenyl]-2-carboxylic acid | C16H15FO3 | CID 114560347 - PubChem. [Link]
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4'-(BENZYLOXY)-2-FLUORO-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID - International Laboratory USA. [Link]
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(1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. [Link]
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2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | C20H15NO5 | CID 86279243 - PubChem. [Link]
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Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid - Chinese Journal of Pharmaceuticals. [Link]
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Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. [Link]
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IUPAC name for 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
An In-depth Technical Guide to 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized organic compound with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and the specific substitutions of a fluorine atom, a benzyloxy group, and a carboxylic acid moiety confer unique physicochemical and pharmacological properties. This document details the molecule's structural attributes, proposes a robust synthetic pathway based on established Suzuki coupling methodologies, and explores its potential applications as an advanced intermediate for drug candidates, particularly in areas such as metabolic diseases and oncology. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the synthesis and utilization of this complex molecule.
Introduction: The Strategic Importance of Substituted Biphenyl Carboxylic Acids
The [1,1'-biphenyl]-4-carboxylic acid framework is a cornerstone in modern medicinal chemistry. Its rigid, planar structure serves as a versatile scaffold for positioning functional groups in precise three-dimensional orientations to interact with biological targets. The strategic incorporation of substituents onto the biphenyl core is a key tactic in drug design to modulate potency, selectivity, and pharmacokinetic properties.
-
Fluorine Substitution: The introduction of a fluorine atom, as seen at the 2-position in the title compound, is a widely used strategy in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter the acidity (pKa) of nearby functional groups.[1]
-
Carboxylic Acid Group: The carboxylic acid at the 4-position is a critical functional group. It is a powerful hydrogen bond donor and acceptor and can form ionic interactions, making it a common feature in drugs designed to bind to protein active sites.[2] This group is also a handle for creating prodrugs, such as esters, to improve bioavailability.[3]
-
Benzyloxy Group: The 3'-(benzyloxy) group serves a dual purpose. It acts as a bulky, lipophilic moiety that can explore hydrophobic pockets in target proteins. Furthermore, the benzyl group is a common protecting group for a phenol. Its presence suggests that this compound is a key intermediate, allowing for late-stage debenzylation to reveal a hydroxyl group, which is a crucial pharmacophore in many drug classes. The synthesis of related benzyloxy-biphenyl intermediates is a documented strategy in the preparation of complex pharmaceutical agents.[4]
This guide focuses specifically on this compound, elucidating its structure, synthesis, and potential as a high-value building block in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₂₀H₁₅FO₃
-
Molecular Weight: 338.33 g/mol
-
Canonical SMILES: C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=C(C=C(C=C3)C(=O)O)F
-
InChI Key: (Generated based on structure, specific key not publicly indexed)
Structural Analysis
The molecule's nomenclature defines a precise arrangement of its functional groups. The biphenyl core consists of two phenyl rings linked together. One ring is substituted with a carboxylic acid at position 4 and a fluorine atom at position 2. The second ring (denoted with prime numbering) is substituted with a benzyloxy group at position 3'. The dihedral angle between the two phenyl rings is a key conformational feature that influences how the molecule presents its functional groups to a binding site. In related crystal structures of substituted biphenyl carboxylic acids, this angle can vary significantly, impacting biological activity.[5]
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models based on its structure. These properties are crucial for designing experimental protocols, including reaction conditions, solvent selection, and purification methods.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 200-220 | Indicates purity and thermal stability; important for formulation. |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| LogP (Octanol/Water) | ~4.8 - 5.5 | Measures lipophilicity; influences membrane permeability, absorption, and metabolism. |
| Aqueous Solubility | Low | Expected to be poorly soluble in water but soluble in organic solvents like DMSO, DMF, and alcohols.[6] |
Synthesis and Purification
The construction of the biaryl scaffold is the critical challenge in synthesizing this molecule. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation, offering high yields and excellent functional group tolerance.[4]
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the biphenyl C-C bond. This leads to two key building blocks: a boronic acid (or ester) derivative and an aryl halide. This strategy is highly convergent and allows for the late-stage combination of complex fragments.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the synthesis, which must be conducted by trained personnel in a controlled laboratory environment.
Objective: To synthesize this compound methyl ester, followed by saponification.
Materials:
-
Methyl 4-bromo-3-fluorobenzoate (Fragment A, 1.0 eq)
-
3-(Benzyloxy)phenylboronic acid (Fragment B, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Toluene and Water (e.g., 10:1 ratio)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl acetate, Brine
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried flask, add methyl 4-bromo-3-fluorobenzoate, 3-(benzyloxy)phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Catalyst Addition: Add the solvent mixture (e.g., toluene/water), followed by the palladium catalyst and SPhos ligand. The use of a pre-catalyst or a well-defined ligand like SPhos is crucial for ensuring high conversion and preventing side reactions.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude methyl ester product using silica gel column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of THF, methanol, and water. Add an excess of lithium hydroxide and stir at room temperature until the ester is fully converted to the carboxylate salt (monitor by TLC/LC-MS).
-
Isolation: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. The carboxylic acid product should precipitate as a solid.
-
Final Steps: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:
-
¹H NMR: Expect distinct aromatic signals for the three different phenyl rings. A characteristic singlet around 5.0 ppm for the benzylic -CH₂- protons and a downfield singlet for the carboxylic acid proton (>10 ppm in DMSO-d₆) would be key identifiers.[5]
-
¹⁹F NMR: A singlet or a multiplet corresponding to the single fluorine atom on the biphenyl core.
-
LC-MS: To confirm the molecular weight (M+H⁺ or M-H⁻) and assess purity.
-
FTIR: To identify key functional groups, including the broad O-H stretch of the carboxylic acid and the C=O stretch around 1700 cm⁻¹.[7]
Potential Applications in Drug Discovery
The unique structural features of this molecule make it a highly attractive intermediate for developing novel therapeutics. Biphenyl carboxylic acids have been explored as potent inhibitors for various biological targets.[8]
-
URAT1 Inhibitors for Gout: Biphenyl carboxylic acids are a known class of inhibitors for the urate transporter 1 (URAT1).[8] Inhibition of URAT1 is a clinically validated mechanism for treating hyperuricemia and gout. The title compound could serve as a precursor for novel URAT1 inhibitors.
-
γ-Secretase Modulators for Alzheimer's Disease: Certain fluoro-biphenyl carboxylic acid derivatives have been identified as γ-secretase modulators, which are being investigated as potential treatments for Alzheimer's disease by altering the production of amyloid-β peptides.[9]
-
Oncology: The biphenyl scaffold is present in numerous kinase inhibitors and other anti-cancer agents.[10][11] The title compound could be elaborated into candidates targeting specific oncogenic pathways.
-
Precursor to Phenolic Compounds: The most direct application is its use as a protected intermediate. The benzyl group can be readily cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding 2-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. This phenolic derivative is primed for further functionalization or can serve as the final active pharmaceutical ingredient (API), as phenols are common motifs for interacting with biological targets.[4]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Class: Based on structurally related compounds, it should be treated as an irritant. It may cause skin, eye, and respiratory system irritation.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[12]
Conclusion
This compound is a sophisticated molecule designed for purpose in advanced chemical synthesis. Its structure is a deliberate combination of a privileged biphenyl scaffold with functional groups that impart desirable properties for drug development. The well-established Suzuki coupling provides a reliable and scalable synthetic route. While direct biological data on this specific compound is limited, its structural similarity to known bioactive molecules, particularly in the fields of metabolic disease and neuroscience, marks it as a compound of high interest. Its primary value lies in its role as a key building block, enabling the efficient synthesis of more complex drug candidates and providing a strategic entry point for creating novel intellectual property.
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PubMed. Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. [Link]
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ResearchGate. 1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic Acid (CHF5074), a Novel γ-Secretase Modulator, Reduces Brain β-Amyloid Pathology in a Transgenic Mouse Model of Alzheimer's Disease without Causing Peripheral Toxicity. [Link]
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IUCr. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)- [1,10-biphenyl]-3-carboxylic acid. [Link]
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NIH. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]
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The Biphenyl Carboxylic Acid Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Chemical Motif
Introduction
Biphenyl carboxylic acid derivatives, a class of organic compounds characterized by two connected phenyl rings and a carboxylic acid functional group, represent a quintessential "privileged scaffold" in medicinal chemistry.[1] Their unique structural architecture, which combines the rigidity of the biphenyl moiety with the versatile chemical reactivity of the carboxylic acid, has made them a fertile ground for the discovery and development of a wide array of therapeutic agents.[1][2] These compounds are at the heart of numerous marketed drugs, demonstrating a remarkable range of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial effects.[1][3]
This technical guide provides a comprehensive overview of the discovery and history of biphenyl carboxylic acid derivatives, delving into their synthesis, evolution of therapeutic applications, and the underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further exploration of this critical chemical space.
A Journey Through Time: The Historical Development of Biphenyl Carboxylic Acid Derivatives
The story of biphenyl carboxylic acid derivatives is a testament to the evolution of organic synthesis and medicinal chemistry. From early, often low-yielding, classical reactions to the advent of highly efficient transition metal-catalyzed cross-couplings, the accessibility of this scaffold has profoundly impacted drug discovery.
Early Syntheses: The Dawn of Biphenyl Chemistry
The first forays into biphenyl synthesis date back to the 19th and early 20th centuries. The Gomberg-Bachmann reaction , discovered by Moses Gomberg and Werner Emmanuel Bachmann in 1924, provided one of the earliest methods for forming a carbon-carbon bond between two aryl rings.[4] This reaction, proceeding through a diazonium salt intermediate, allowed for the synthesis of unsymmetrical biaryls, including early examples of biphenyl carboxylic acids.[4] However, the Gomberg-Bachmann reaction and other classical methods like the Ullmann reaction were often hampered by harsh reaction conditions and low yields, limiting their widespread application.[4][5]
The Palladium Revolution: Suzuki-Miyaura Cross-Coupling
A paradigm shift in the synthesis of biphenyl carboxylic acid derivatives occurred with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become the cornerstone of modern biaryl synthesis.[1] This reaction, which couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, offers high yields, excellent functional group tolerance, and milder reaction conditions compared to its predecessors.[6][7] The versatility and efficiency of the Suzuki-Miyaura coupling have made complex biphenyl carboxylic acid derivatives readily accessible, accelerating their exploration in drug discovery programs.[1]
Therapeutic Triumphs: Biphenyl Carboxylic Acids in Medicine
The biphenyl carboxylic acid scaffold is a recurring motif in a number of blockbuster drugs, a testament to its favorable interactions with various biological targets.
Taming Inflammation: The NSAID Connection
Some of the earliest and most well-known applications of biphenyl carboxylic acid derivatives are in the realm of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Diflunisal : Developed by Merck Sharp & Dohme in 1971, diflunisal is a salicylic acid derivative that emerged from a research program seeking more potent and longer-lasting analogs of aspirin.[8][9] The key innovation was the introduction of a difluorophenyl group at the 5-position of salicylic acid, which significantly enhanced its anti-inflammatory and analgesic properties.[9]
-
Fenbufen : Another prominent NSAID, fenbufen, is a propionic acid derivative containing a biphenyl core.[10] It acts as a prodrug, with its major metabolite, biphenylacetic acid, being a potent inhibitor of prostaglandin synthesis.[11] This metabolic activation in the body contributes to its efficacy in treating pain and inflammation.[11]
The anti-inflammatory effects of these drugs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation and pain.[3]
Controlling Blood Pressure: The Angiotensin II Receptor Blockers (ARBs)
The development of angiotensin II receptor blockers (ARBs) in the late 20th century marked a significant advancement in the treatment of hypertension and heart failure, with biphenyl carboxylic acid derivatives playing a pivotal role.[12]
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to increased blood pressure.[9] The ARBs, often referred to as "sartans," selectively block this interaction.[13]
The breakthrough in this class of drugs came with the discovery of losartan , the first orally active, non-peptide AT1 receptor antagonist, approved for clinical use in the United States in 1995.[4] The structure of losartan features a biphenyl scaffold connected to an imidazole ring and a tetrazole group, which serves as a bioisostere for a carboxylic acid. Subsequent research led to the development of a new generation of ARBs, many of which incorporate a biphenyl carboxylic acid moiety, such as telmisartan .[4]
The development of these drugs was a triumph of rational drug design, where the biphenyl structure served as a rigid scaffold to correctly position the functional groups for optimal binding to the AT1 receptor.[4]
Mechanism of Action: A Tale of Two Pathways
The diverse therapeutic effects of biphenyl carboxylic acid derivatives stem from their ability to interact with distinct biological pathways.
The Renin-Angiotensin-Aldosterone System (RAAS) and ARBs
As mentioned, ARBs exert their antihypertensive effects by blocking the action of angiotensin II at the AT1 receptor. This blockade leads to vasodilation (widening of blood vessels), reduced aldosterone secretion (a hormone that promotes salt and water retention), and ultimately, a lowering of blood pressure.[9][13]
Cyclooxygenase (COX) Inhibition by NSAIDs
Biphenyl carboxylic acid-based NSAIDs primarily function by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key players in the inflammatory cascade. By blocking this step, these drugs reduce the signs and symptoms of inflammation, such as pain, swelling, and fever.
Emerging Therapeutic Horizons
The versatility of the biphenyl carboxylic acid scaffold continues to be explored in various therapeutic areas beyond inflammation and hypertension.
-
Anticancer Activity : Recent studies have highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents. For instance, a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives have shown promising in vitro activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[1]
-
URAT1 Inhibition : Certain biphenyl carboxylic acid derivatives have been identified as potent inhibitors of urate transporter 1 (URAT1).[14] This transporter plays a crucial role in the reabsorption of uric acid in the kidneys, and its inhibition is a promising strategy for the treatment of hyperuricemia and gout.
Data Presentation: A Snapshot of Biological Activity
The following tables summarize the in vitro biological activity of selected biphenyl carboxylic acid derivatives in different therapeutic areas.
Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives against Breast Cancer Cell Lines [1]
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 3a | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | - |
Table 2: URAT1 Inhibitory Activity of Selected Biphenyl Carboxylic Acid Derivatives [14]
| Compound | URAT1 Inhibition IC50 (µM) |
| A1 | 0.93 |
| B21 | 0.17 |
| Benzbromarone (Standard) | - |
Experimental Protocols: Synthesizing the Core Scaffold
The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for the synthesis of biphenyl carboxylic acid derivatives. The following is a detailed, step-by-step methodology for a typical synthesis.
General Procedure for the Suzuki-Miyaura Coupling of a Bromobenzoic Acid with an Arylboronic Acid
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2; 0.02 equiv)
-
Triphenylphosphine (PPh3; 0.08 equiv)
-
Potassium carbonate (K2CO3; 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization.
-
Characterization: Characterize the purified biphenyl-4-carboxylic acid by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.[10][15]
Conclusion and Future Perspectives
The journey of biphenyl carboxylic acid derivatives from their early discovery to their current status as indispensable tools in medicinal chemistry is a compelling narrative of scientific progress. The development of robust and versatile synthetic methods, most notably the Suzuki-Miyaura cross-coupling, has been a key enabler of their widespread application. The remarkable diversity of biological activities exhibited by this scaffold underscores its privileged nature and ensures its continued relevance in the quest for new and improved therapeutics.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Therapeutic Areas: The anticancer and URAT1 inhibitory activities of biphenyl carboxylic acid derivatives are just two examples of their emerging potential. Further screening of compound libraries based on this scaffold against a wider range of biological targets is likely to uncover novel therapeutic applications.
-
Development of More Selective and Potent Analogs: A deeper understanding of the structure-activity relationships for different therapeutic targets will guide the design of next-generation biphenyl carboxylic acid derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Application of Green Chemistry Principles: The development of more sustainable and environmentally friendly synthetic methods for the preparation of these compounds will be an ongoing area of focus.
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The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Advanced Drug Discovery
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into biphenyl scaffolds has emerged as a powerful paradigm in medicinal chemistry, unlocking a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of fluorinated biphenyl compounds, designed for researchers, medicinal chemists, and drug development professionals. By leveraging fluorine's unique physicochemical properties—including its high electronegativity, small van der Waals radius, and profound ability to modulate metabolic stability and binding affinity—investigators have engineered highly effective modulators for a variety of biological targets.[1][2][3] This document offers a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, supported by detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows to catalyze ongoing research and drug discovery efforts in this dynamic field.
The Strategic Imperative of Fluorine in the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in drug design, appearing in numerous marketed pharmaceuticals and clinical candidates.[4] Its rigid, yet conformationally flexible, structure provides an excellent framework for establishing precise interactions with biological targets. The introduction of fluorine atoms onto this scaffold is a deliberate and strategic decision aimed at optimizing drug-like properties.[2]
Key advantages conferred by fluorination include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (105.4 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5][6][7] Fluorine is often introduced to block metabolically labile positions, thereby increasing the compound's half-life and bioavailability.[6][8][9]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a compound's ionization state, solubility, and membrane permeability.[3][7][9]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds, dipole-dipole, and multipolar interactions, which can significantly enhance binding affinity and potency.[8][10][11]
-
Conformational Control: The introduction of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl core, locking the molecule into a more biologically active conformation.[7][9]
A prevalent method for the synthesis of these valuable compounds is the Suzuki-Miyaura cross-coupling reaction, which efficiently forms the critical C-C bond between a fluorinated aryl halide and a boronic acid derivative.[10][12]
Anti-inflammatory Activity: Beyond Flurbiprofen
Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), is a canonical example of a fluorinated biphenyl compound.[1] Its derivatives have been extensively studied to develop agents with comparable or enhanced anti-inflammatory activity but with a superior safety profile, particularly reduced gastrointestinal toxicity.[13]
Mechanism of Action
Like other NSAIDs, Flurbiprofen and its analogs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Quantitative Biological Data
Studies comparing Flurbiprofen to its derivatives and other standard NSAIDs demonstrate the potent activity conferred by the fluorinated biphenyl scaffold.
| Compound | Anti-inflammatory Potency (Relative to Phenylbutazone) | Ulcerogenic Potential (ED50, mg/kg) | Reference |
| Flurbiprofen (FP-70) | 110x | 15.5 | [13] |
| Indomethacin | 7.8x | 6.8 | [13] |
| Ibuprofen | 2.1x | 85.0 | [13] |
| Acetylsalicylic Acid | 0.44x | 135.0 | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The causality behind this choice rests on its ability to induce a reproducible, well-characterized inflammatory response that is sensitive to inhibition by NSAIDs.
Objective: To determine the 50% effective dose (ED50) of a test compound in reducing acute inflammation.
Methodology:
-
Animal Model: Wistar rats (150-200 g) are used. Animals are fasted overnight with free access to water to ensure uniform drug absorption.
-
Compound Administration: Test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) at various doses. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately after injection and again at 3 hours post-injection using a plethysmometer. The difference in volume represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema for each dose group is calculated relative to the control group. The ED50 is then determined using dose-response curve analysis. This self-validating system ensures that the observed effect is directly attributable to the compound's activity against the induced inflammation.
Anticancer Activity: Targeting Androgen Synthesis and Beyond
Fluorinated biphenyls have emerged as a promising class of anticancer agents, most notably through the inhibition of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] This makes them highly relevant for treating androgen-dependent prostate cancer.[8]
Mechanism of Action: CYP17A1 Inhibition
CYP17A1 possesses dual functions: 17α-hydroxylase and 17,20-lyase activities. Both are essential for the conversion of pregnenolone and progesterone into androgen precursors. Fluorinated biphenyl methylene imidazoles act as potent inhibitors, effectively blocking this pathway and reducing the production of testosterone and dihydrotestosterone, which drive prostate cancer growth.[1][8]
Quantitative Biological Data
Structure-activity relationship (SAR) studies have shown that the position of fluorine substitution significantly impacts inhibitory potency.
| Compound | Substitution Pattern | CYP17A1 Inhibition (IC50, nM) | Reference |
| Lead Compound (Ref 1) | Non-fluorinated | 450 | [8] |
| Compound 7 | ortho-Fluoro | 1100 | [8] |
| Compound 9 | meta-Fluoro | 131 | [8] |
| Compound 11 | para-Fluoro | 269 | [8] |
This data clearly indicates that meta-fluoro substitution provides a substantial improvement in activity, a finding rationalized through docking studies suggesting favorable multipolar interactions between the fluorine atom and key residues in the active site.[8]
Experimental Protocol: Recombinant Human CYP17A1 Inhibition Assay
Objective: To determine the in vitro IC50 value of test compounds against CYP17A1 hydroxylase and lyase activities.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CYP17A1 and cytochrome P450 reductase, co-expressed in E. coli, are used as the enzyme source. Radiolabeled [³H]-progesterone is used as the substrate.
-
Reaction Mixture: The assay is performed in a buffer containing the enzyme complex, NADPH (as a cofactor), and the substrate.
-
Inhibition Assay: Test compounds are dissolved in DMSO and added to the reaction mixture at varying concentrations. The reaction is initiated by adding the substrate.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 20 minutes) to allow for enzymatic conversion.
-
Product Separation and Detection: The reaction is stopped, and the steroids (substrate and products) are extracted. The different steroids are separated using thin-layer chromatography (TLC).
-
Data Analysis: The amount of radiolabeled product is quantified using a radioisotope detector. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis. The choice of a recombinant enzyme system ensures high specificity and reproducibility, validating the results.
Beyond prostate cancer, fluorinated compounds have demonstrated cytotoxic and antiproliferative effects against other cancer cell lines, such as A549 non-small cell lung cancer, often inducing cell death via apoptosis.[14][15]
Antiviral Activity: Potent Inhibition of HIV-1 Reverse Transcriptase
A prominent class of fluorinated biphenyls, the diarylpyrimidines (DAPYs), have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The strategic introduction of fluorine into the biphenyl wing of the DAPY scaffold has proven to be a highly effective strategy for boosting antiviral activity, selectivity, and metabolic stability.
Mechanism of Action
NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the conversion of viral RNA into DNA and halting the viral replication cycle.
Quantitative Biological Data: The Fluorine Advantage
The development of fluorinated DAPYs from a non-fluorinated precursor (JK-4b) highlights the profound impact of fluorination on key drug properties.
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | t1/2 (min, HLM) | Reference |
| JK-4b (precursor) | WT HIV-1 | 1.0 | 2.08 | 2059 | 14.6 | [5] |
| Compound 5t (fluorinated) | WT HIV-1 | 1.8 | 117 | 66,443 | 74.52 | [5] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50; HLM: Human Liver Microsomes
The data shows that while the raw potency (EC50) is comparable, the fluorinated compound 5t possesses a dramatically lower cytotoxicity, resulting in a 32-fold improvement in the selectivity index.[5] Furthermore, its metabolic stability in human liver microsomes is increased by approximately 5-fold, demonstrating the successful blocking of metabolic hotspots.[5]
Experimental Protocol: Anti-HIV-1 Activity Assay in MT-4 Cells
Objective: To determine the EC50 and CC50 of test compounds against HIV-1 in a cell-based assay.
Methodology:
-
Cell Culture: Human T-cell line MT-4 cells are cultured in appropriate media.
-
Viral Infection: MT-4 cells are infected with the HIV-1 (IIIB) strain at a predetermined multiplicity of infection.
-
Compound Treatment: Immediately after infection, the cells are seeded into 96-well plates containing serial dilutions of the test compounds. Control wells include uninfected cells and infected, untreated cells.
-
Incubation: The plates are incubated for 5 days at 37°C in a 5% CO₂ incubator to allow for viral replication and cytopathic effects.
-
Viability Assessment (MTT Assay): The number of viable cells is determined by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
Data Analysis: The absorbance is read on a plate reader.
-
EC50: Calculated from the dose-response curve of the infected cells, representing the concentration at which the compound protects 50% of the cells from the virus-induced cytopathic effect.
-
CC50: Calculated from the dose-response curve of uninfected cells treated with the compound, representing the concentration that reduces cell viability by 50%.
-
Toxicology and Safety Considerations
While fluorination can bestow significant therapeutic advantages, a thorough toxicological assessment is critical. The parent biphenyl structure can be associated with toxic effects on the liver, kidneys, and nervous system upon high levels of exposure.[16][17] The toxicology of fluorinated analogs must be carefully evaluated, as some fluoroalkenes have been shown to cause pulmonary or renal injury.[18] However, in many cases, blocking metabolic activation through fluorination can lead to a safer profile.[7] The liberation of fluoride ions from drug metabolism is a potential concern that must be monitored to avoid toxicity.[7]
Conclusion
Fluorinated biphenyl compounds represent a versatile and highly valuable class of molecules in modern drug discovery. The judicious application of fluorine chemistry allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, leading to agents with enhanced potency, selectivity, and metabolic stability. From potent anti-inflammatory and anticancer agents to next-generation antiviral drugs, the fluorinated biphenyl scaffold has demonstrated broad therapeutic potential. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and supported by robust biological evaluation as outlined in this guide, promises to deliver novel and effective therapies for a wide range of human diseases.
References
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.
- The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. Benchchem.
- [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. PubMed.
- The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
- The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prost
- The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry. Benchchem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central.
- Some biologically active biphenyl derivatives.
- Neurotoxicity of Polychlorinated Biphenyls and Rel
- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed.
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- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH.
- Fluorine in Medicinal Chemistry.
- Biphenyl. EPA.
- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC - NIH.
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Solubility and stability of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Introduction: Navigating the Preformulation Landscape
In the journey of drug discovery and development, the characterization of a new chemical entity's (NCE) physicochemical properties is a critical milestone. This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of This compound , a novel biphenyl carboxylic acid derivative. For researchers, formulation scientists, and drug development professionals, understanding these core attributes is paramount for predicting a compound's in vivo behavior, designing robust formulations, and ensuring regulatory compliance.
The structure of this compound, featuring a flexible benzyloxy group, a rigid biphenyl core, and an acidic carboxylic acid moiety, suggests a molecule with poor aqueous solubility and potential susceptibility to specific degradation pathways. This guide will not merely present protocols but will delve into the scientific rationale behind each experimental design, providing a framework for a thorough and scientifically sound preformulation assessment.
Part 1: Solubility Characterization - The Gateway to Bioavailability
A compound's solubility dictates its dissolution rate and, consequently, its absorption and bioavailability. For an orally administered drug, insufficient aqueous solubility is a major hurdle. This section outlines a systematic approach to characterizing the solubility profile of this compound.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a fundamental parameter that informs formulation strategies. Given the carboxylic acid group, a strong pH-dependence on aqueous solubility is anticipated.
Causality of Experimental Choices:
-
pH Range Selection: The pH range of 1.2 to 7.4 is chosen to mimic the physiological pH conditions of the gastrointestinal tract (stomach to small intestine).
-
Solvent Selection: A panel of pharmaceutically relevant organic solvents and biorelevant media is used to understand the compound's behavior in various formulation types and simulated intestinal fluids.
-
Shake-Flask Method: The shake-flask method (or a miniaturized version) is the gold standard for determining thermodynamic solubility due to its direct measurement at equilibrium.
Experimental Protocol: pH-Dependent Aqueous Solubility
-
Buffer Preparation: Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles. Centrifugation is an alternative to filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2]
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation: Expected Solubility Profile
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| HCl Buffer | 1.2 | 25 | < 1 |
| Acetate Buffer | 4.5 | 25 | 10 - 50 |
| Phosphate Buffer | 6.8 | 25 | 100 - 300 |
| Phosphate Buffer | 7.4 | 25 | > 500 |
| Methanol | N/A | 25 | > 10,000 |
| Acetonitrile | N/A | 25 | > 5,000 |
| DMSO | N/A | 25 | > 50,000 |
Part 2: Stability Assessment - Ensuring Safety and Efficacy
Stability testing is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3] Forced degradation, or stress testing, is a key component of this process, where the compound is exposed to conditions more severe than accelerated stability testing.[4][5] This helps in understanding degradation pathways and developing stability-indicating analytical methods.[4][6]
Forced Degradation Studies (Stress Testing)
The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7] Degradation beyond 20% may lead to secondary degradation products that are not relevant to formal stability studies.[5]
Causality of Experimental Choices:
-
Hydrolytic Degradation: The biphenyl structure is generally stable, but ester or amide linkages, if present, would be susceptible. The primary focus here is to test the overall stability of the molecule in aqueous environments under acidic, basic, and neutral conditions.
-
Oxidative Degradation: The benzylic ether and the electron-rich biphenyl system could be susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent.
-
Photolytic Degradation: Aromatic systems can absorb UV light, leading to photodegradation. ICH Q1B guidelines provide a framework for photostability testing.[8]
-
Thermal Degradation: High temperatures are used to assess the solid-state thermal stability of the compound.
Experimental Protocol: Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile or methanol.[7]
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep at room temperature or slightly elevated temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified time.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analyze samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
At each time point, dissolve a sample of the solid and analyze by HPLC.
-
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Development of a Stability-Indicating HPLC Method
A critical component of stability testing is the analytical method used for quantification. A stability-indicating method (SIM) is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[2]
Method Development Strategy:
-
Column and Mobile Phase Screening: Reversed-phase HPLC is the most common technique.[1] A C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a typical starting point.
-
Forced Degradation Sample Analysis: The stressed samples generated in the forced degradation study are analyzed to ensure that all degradation products are separated from the parent peak and from each other.
-
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradants are co-eluting.
-
Mass Spectrometry (MS) Compatibility: Whenever possible, the method should be developed using MS-compatible mobile phases (e.g., using formic acid or ammonium acetate instead of non-volatile phosphate buffers). This aids in the identification of unknown degradation products.[1]
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of API | Number of Degradants | Mass Balance (%) |
| 0.1 N HCl (80°C) | 24 hrs | ~ 5% | 1 | 99.5% |
| 0.1 N NaOH (RT) | 8 hrs | ~ 15% | 2 | 99.2% |
| 3% H₂O₂ (RT) | 24 hrs | < 2% | 0 | > 99.8% |
| Photolytic (ICH Q1B) | 7 days | ~ 8% | 1 | 99.6% |
| Thermal (80°C, solid) | 14 days | < 1% | 0 | > 99.9% |
Interpretation of Results:
-
The molecule shows some lability to basic and photolytic conditions.
-
The benzyloxy group is a potential site for degradation, especially under photolytic stress. The carboxylic acid moiety will be deprotonated under basic conditions, which may influence the reactivity of the molecule.
-
The high mass balance across all conditions indicates that the analytical method is likely stability-indicating, as the loss in the parent compound corresponds to the increase in degradation products.[9]
Conclusion and Forward Look
This guide has outlined a robust, scientifically-driven approach to evaluating the solubility and stability of this compound. The data generated from these studies are foundational for subsequent drug development activities. The solubility profile will directly inform the selection of a suitable formulation strategy, such as salt formation, amorphous solid dispersions, or lipid-based formulations, to enhance bioavailability. The stability data will guide the establishment of appropriate storage conditions, packaging requirements, and the setting of preliminary retest periods or shelf-life. The identified degradation pathways are crucial for process chemists to optimize the synthetic route and for toxicologists to assess the safety of any major degradants. By adhering to these principles of scientific integrity and thoroughness, development teams can build a comprehensive understanding of their NCE, de-risk future development, and accelerate the path to the clinic.
References
-
Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]
-
Forced Degradation Studies . Creative Biolabs. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . Luminata by ACD/Labs. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
-
ICH Guidelines: Your Essential Guide to Stability Testing . Montel. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency (EMA). [Link]
-
Stability Indicating HPLC Method Development –A Review . International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
-
ICH Guidelines: Drug Stability Testing Essentials . AMSbiopharma. [Link]
-
ICH STABILITY TESTING GUIDELINES . SNS Courseware. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials . Pharmaceutical Technology. [Link]
-
BIPHENYL CARBOXYLIC ACID . Ataman Kimya. [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium . PubMed Central. [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis . LCGC International. [Link]
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- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Comprehensive Analytical Characterization of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a complex biphenyl derivative of interest in pharmaceutical development. The methodologies outlined herein are designed to ensure structural confirmation, quantify purity, and assess key physicochemical properties, adhering to rigorous standards of scientific integrity. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justifications for methodological choices and practical, step-by-step instructions. The protocols are structured to be self-validating, incorporating system suitability and validation principles aligned with international guidelines.
Introduction: The Analytical Imperative
This compound is a molecule featuring several key functional groups: a biphenyl core, a carboxylic acid, a fluoro-substituent, and a benzyloxy ether. This structural complexity necessitates a multi-faceted analytical approach to unambiguously confirm its identity, purity, and stability. Biphenyl derivatives are prevalent in medicinal chemistry, often serving as crucial intermediates or active pharmaceutical ingredients (APIs).[1][2] Therefore, a robust analytical package is paramount for regulatory submission and ensuring product quality and safety.
Caption: Overall analytical workflow for the characterization of the target molecule.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of the target compound and quantifying its concentration (assay). The inherent UV chromophores in the biphenyl and benzyloxy groups make UV detection a highly suitable and robust choice.
Rationale for Method Design
The selection of a reverse-phase (RP) method is based on the predominantly non-polar character of the molecule. A C18 stationary phase provides sufficient hydrophobic interaction for good retention. The mobile phase consists of an acidified aqueous component and an organic modifier. The acid (e.g., formic or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state, which leads to sharp, symmetrical peaks. A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable runtime.
This approach is consistent with the general principles of chromatography outlined in the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5]
Detailed HPLC-UV Protocol
Objective: To determine the purity and assay of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., ChemStation, Empower).
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase chemistry for retaining non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to suppress carboxylate formation. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-22 min: 50% B | Ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Detection | DAD, 254 nm | Wavelength where the biphenyl system strongly absorbs UV light. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of ~100 µg/mL.
-
Sample Solution (for Purity/Assay): Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
Scientist's Note: The solubility of the compound should be confirmed first. If it shows poor solubility in the diluent, dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution with the Acetonitrile:Water mixture. However, ensure the final concentration of DMSO is low (<5%) to avoid peak distortion.
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria outlined in USP <621> and ICH Q2(R1).[6][7]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms system stability. |
Data Analysis:
-
Purity: Determined by area percent normalization. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Assay: Calculated against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
Structural Elucidation and Confirmation
A combination of mass spectrometry and spectroscopic techniques is required for unambiguous structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS confirms the molecular weight of the target compound. The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule, as the carboxylic acid proton can be easily lost in negative ion mode ([M-H]⁻) or gained in positive ion mode ([M+H]⁺).
Protocol:
-
Instrumentation: LC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
LC Conditions: Use the same conditions as the HPLC-UV method.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: -3.5 kV
-
Drying Gas Temp: 325 °C
-
Drying Gas Flow: 8 L/min
-
Scan Range: m/z 100-500
-
Expected Results: The calculated exact mass of C₂₆H₁₉FO₃ is 410.1318 g/mol .
-
Expected Ion: [M-H]⁻
-
Expected m/z: 410.13 (nominal mass) or 410.1324 (exact mass). High-resolution MS provides greater confidence in the elemental composition.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming atom connectivity and thus the definitive structure. Due to the presence of fluorine, ¹⁹F NMR is also a valuable tool.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D experiments like COSY and HMBC can be used to confirm assignments if needed.[9][10]
Scientist's Note: DMSO-d₆ is an excellent solvent for this analysis. It readily dissolves the compound, and its residual proton signal does not interfere with most analyte signals. Crucially, the acidic proton of the carboxylic acid will be observable, often as a broad singlet at a high chemical shift (>12 ppm), and may exchange with residual water in the solvent.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~13.0 (broad s, 1H) | ~167 | Chemical shift is concentration-dependent. |
| Biphenyl Protons | 7.2 - 8.2 (m) | 125 - 160 | Complex region with overlapping multiplets. The fluorine will cause additional C-F and H-F coupling. |
| Benzyloxy (-OCH₂Ph) | ~5.2 (s, 2H) | ~70 | Characteristic singlet for the methylene protons. |
| Benzyloxy Phenyl | ~7.4 (m, 5H) | 127 - 137 | Protons of the benzyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[11]
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of H-bonded dimers.[12][13] |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, sharp. Conjugation with the biphenyl ring lowers the frequency. |
| C-O-C Stretch (Ether) | 1200-1275 | Strong, in the fingerprint region. |
| Aromatic C=C Stretch | 1450-1600 | Multiple medium to weak bands. |
| C-F Stretch | 1000-1100 | Strong, in the fingerprint region. |
Physicochemical Property Assessment: Thermal Analysis
Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of a pharmaceutical compound.[14][15] They provide information on melting point, thermal stability, and the presence of water or residual solvents.
Protocol (Simultaneous TGA/DSC):
-
Instrumentation: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The peak temperature is taken as the melting point.[16]
-
TGA: The TGA curve should remain flat until the compound begins to decompose at a high temperature.[17] A significant weight loss at temperatures below 120 °C could indicate the presence of residual solvent or water.
Method Validation Strategy
Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][18][19]
Caption: Relationship of validation parameters to analytical procedure types per ICH Q2(R1).
For the HPLC assay method, the following parameters must be evaluated:
-
Accuracy: Recovery of spiked samples.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Specificity: Ability to assess the analyte in the presence of impurities (e.g., using DAD peak purity analysis).
-
Linearity: Correlation coefficient of a calibration curve over a range of concentrations.
-
Range: The concentration interval over which the method is linear, accurate, and precise.
-
Robustness: The effect of small, deliberate changes in method parameters (e.g., pH, column temperature).
For the impurity method, Limit of Detection (LOD) and Limit of Quantitation (LOQ) must also be established.
Conclusion
The comprehensive characterization of this compound is achieved through the strategic and orthogonal application of chromatographic, spectroscopic, and thermal analysis techniques. The protocols detailed in this guide provide a robust framework for confirming the structure, determining the purity and assay, and assessing the solid-state properties of the molecule. By integrating principles from authoritative sources like the USP and ICH guidelines, these methods ensure data integrity and are suitable for use in a regulated drug development environment.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Patel, A. V., et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid.... Asian Journal of Chemistry, 21(7), 5156-5162.
- Patel, A. V., et al. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid.... Oriental Journal of Chemistry, 25(3).
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
NETZSCH Group. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
- Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 208.
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]
- Murali, K., & Karuppasamy, M. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- Jain, S., et al. (2021). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 25(8), 101284.
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Waska, H., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(12), 2530–2540.
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Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]
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Shimadzu Corporation. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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Application Note & Protocols: Leveraging 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in Drug Discovery
Introduction
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a synthetic biphenyl carboxylic acid derivative with potential applications in drug discovery, particularly in the modulation of nuclear receptors. The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The presence of the carboxylic acid, fluoro, and benzyloxy moieties suggests that this compound may exhibit specific binding affinities and pharmacological activities. This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its putative role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), and details the necessary protocols for its investigation.
The PPARs are a family of ligand-activated transcription factors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ.[1] These receptors play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[2][3] Consequently, they are significant targets for the development of therapeutics for metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease, as well as inflammatory conditions.[4]
This document will guide researchers through the theoretical framework and practical steps for evaluating this compound as a novel PPAR modulator.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and related structures is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1261912-21-3 | [5] |
| Molecular Formula | C20H15FO3 | [6] |
| Molecular Weight | 334.33 g/mol | |
| Appearance | White to off-white solid | [7] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | [7] |
Hypothesized Mechanism of Action: PPAR Modulation
The structural features of this compound are consistent with known PPAR agonists. The carboxylic acid group can form hydrogen bonds with key amino acid residues in the ligand-binding pocket of PPARs, while the biphenyl core provides a rigid scaffold for hydrophobic interactions. The benzyloxy and fluoro substituents are hypothesized to fine-tune the binding affinity and selectivity for the different PPAR isoforms.
Upon binding to a PPAR, the ligand induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators.[3] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding initiates the transcription of genes involved in metabolic and inflammatory pathways.[2]
Figure 1: Hypothesized PPAR signaling pathway for the topic compound.
Experimental Protocols
The following protocols are designed to systematically evaluate the potential of this compound as a PPAR modulator.
Protocol 1: In Vitro PPAR Transactivation Assay
This cell-based assay is a primary screening method to determine if the compound can activate PPARs and to assess its isoform selectivity.
Objective: To quantify the dose-dependent activation of PPARα, PPARγ, and PPARβ/δ by this compound.
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmids for GAL4-PPAR-LBD (Ligand Binding Domain) chimeras (α, γ, and β/δ isoforms)
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene (e.g., pGL4.35)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
Known PPAR agonists as positive controls (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ, GW501516 for PPARβ/δ)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include wells with positive controls and a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.[9]
-
Data Analysis: Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or to the protein concentration. Plot the dose-response curves and calculate the EC50 values.
Figure 2: Workflow for the PPAR Transactivation Assay.
Protocol 2: Target Gene Expression Analysis
This protocol validates the findings from the transactivation assay by measuring the expression of known PPAR target genes in a relevant cell line.
Objective: To determine if this compound upregulates the expression of PPAR target genes.
Materials:
-
HepG2 (for PPARα) or 3T3-L1 adipocytes (for PPARγ)
-
This compound (dissolved in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1 for PPARα; aP2, LPL for PPARγ) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to confluence and then treat with different concentrations of the test compound for 12-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.[9]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Lead Optimization and Further Studies
Should this compound demonstrate promising activity and selectivity as a PPAR modulator, further studies would be warranted. These include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of metabolic or inflammatory diseases (e.g., db/db mice for diabetes, or a high-fat diet-induced obesity model).
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound.
Conclusion
This compound represents a promising scaffold for the development of novel PPAR modulators. The protocols outlined in this application note provide a robust framework for its initial characterization and validation as a potential therapeutic agent. The modular nature of these assays allows for adaptation to high-throughput screening campaigns and detailed mechanistic studies, paving the way for its potential translation into a clinical candidate.
References
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- Tyagi, S., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(19), 6543. doi:10.3390/molecules27196543
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ChemBK. (2024). 3-BIPHENYL-4'-FLUORO-CARBOXYLIC ACID. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3'-fluoro-4'-octyloxybiphenyl-4-carboxylic acid. Retrieved from [Link]
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The Biphenyl Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Enduring Appeal of a Versatile Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The biphenyl carboxylic acid moiety is a prime example of such a "privileged scaffold."[1] Its inherent structural rigidity, provided by the biphenyl core, combined with the versatile chemical reactivity and crucial binding interactions of the carboxylic acid group, offers a powerful platform for designing drugs with a wide array of pharmacological activities.[2] This unique combination has propelled the development of biphenyl carboxylic acid derivatives as effective treatments for a range of human diseases, including cardiovascular conditions, inflammation, and cancer.[1][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of biphenyl carboxylic acids in medicinal chemistry, delving into their synthesis, mechanism of action, and structure-activity relationships (SAR). Furthermore, it offers detailed, field-proven protocols for the synthesis and biological evaluation of these compelling compounds.
Key Therapeutic Applications of Biphenyl Carboxylic Acid Derivatives
The biphenyl carboxylic acid scaffold is a key feature in numerous approved drugs and clinical candidates across various therapeutic areas.[3]
Antihypertensive Agents: The "Sartan" Story
Perhaps the most celebrated application of the biphenyl motif is in the class of angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs are mainstays in the treatment of hypertension. Losartan, the first-in-class ARB, prominently features a biphenyl core where one phenyl ring is appended with an imidazole heterocycle and the other with a tetrazole group, a well-known bioisostere of carboxylic acid.[4][5][6] The biphenyl structure provides the necessary orientation for the key functional groups to bind effectively to the AT1 receptor, blocking the vasoconstrictive effects of angiotensin II.[7] The carboxylic acid, or its tetrazole mimic, is crucial for this interaction, forming key ionic bonds within the receptor's binding pocket.[5][6]
Anti-inflammatory Drugs: From NSAIDs to Novel Agents
Biphenyl carboxylic acids are also well-represented among nonsteroidal anti-inflammatory drugs (NSAIDs). Diflunisal, a salicylic acid derivative, is a classic example where the biphenyl structure contributes to its analgesic and anti-inflammatory properties.[8] Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[8] More recent research has explored novel biphenyl carboxylic acid derivatives as potent and safer anti-inflammatory agents, aiming for improved selectivity and reduced gastrointestinal side effects.[9][10][11][12]
Anticancer Therapeutics: A Growing Field of Investigation
The rigid biphenyl scaffold has proven to be a valuable template for the design of novel anticancer agents.[3][13] Researchers have synthesized and evaluated libraries of biphenyl carboxylic acids for their cytotoxic activity against various cancer cell lines.[3][13] For instance, certain derivatives have shown potent activity against breast cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.[3][13] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes like cyclin-dependent kinases (Cdks) or the disruption of tubulin polymerization.[14][15] Furthermore, some biphenyl carboxylic acid derivatives are being investigated as allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a promising strategy to overcome resistance to traditional ATP-competitive inhibitors.[16]
Other Emerging Applications
The versatility of the biphenyl carboxylic acid scaffold extends beyond these major therapeutic areas. Novel derivatives are being explored as:
-
Antiresorptive agents for the treatment of osteoporosis, with the advantage of not impairing parathyroid hormone-induced bone formation, unlike some current therapies.[17][18]
-
Urate transporter 1 (URAT1) inhibitors for the management of hyperuricemia and gout.[19]
-
Hypolipidemic agents to reduce elevated cholesterol and triglyceride levels.[20]
Data Presentation: Marketed Drugs and Investigational Compounds
The following table summarizes key examples of biphenyl carboxylic acid derivatives in medicinal chemistry:
| Compound Name | Therapeutic Area | Mechanism of Action | Key Structural Features |
| Losartan | Antihypertensive | Angiotensin II Receptor Blocker (ARB) | Biphenyl core with imidazole and tetrazole (carboxylic acid bioisostere) |
| Telmisartan | Antihypertensive | Angiotensin II Receptor Blocker (ARB) | Biphenyl moiety as part of a larger benzimidazole structure |
| Diflunisal | Anti-inflammatory (NSAID) | Non-selective COX-1/COX-2 Inhibitor | Salicylic acid derivative with a biphenyl backbone |
| Fenbufen | Anti-inflammatory (NSAID) | COX Inhibitor | 4-oxo monocarboxylic acid with a biphenyl structure |
| CA224 | Anticancer (investigational) | Cdk4 and Tubulin Polymerization Inhibitor | Nonplanar analogue of fascaplysin with a biphenyl-4-carboxylic acid amide moiety |
| ABD350 | Bone Resorption Inhibitor (investigational) | Osteoclast Activity Inhibitor | Halogen-substituted biphenyl carboxylic acid derivative |
Experimental Protocols
Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]
Diagram of the Suzuki-Miyaura Coupling Workflow
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Application Notes and Protocols for the Purification of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid
Introduction: The Critical Role of Purity in Drug Development
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, featuring a biphenyl core, a fluoro substituent, a benzyloxy group, and a carboxylic acid moiety, contributes to its synthetic utility. However, these same features can present significant challenges during purification. The presence of regioisomers, starting materials, and byproducts from its synthesis can impact downstream reactions and the purity of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification strategies are paramount to ensure the quality, safety, and efficacy of the end product.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles and expert insights to empower researchers to overcome common purification hurdles.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties and potential impurities is the foundation of an effective purification strategy.
Physicochemical Properties of this compound:
| Property | Value | Significance for Purification |
| Molecular Formula | C₂₀H₁₅FO₃ | Indicates a relatively non-polar backbone with a polar carboxylic acid group. |
| Molecular Weight | 334.33 g/mol | Influences diffusion rates in chromatographic media. |
| Appearance | Expected to be a white to off-white solid. | Color may indicate the presence of impurities. |
| Acidity (pKa) | Estimated to be around 4-5 | The carboxylic acid will be ionized at neutral or basic pH, affecting its solubility and chromatographic behavior. |
| Solubility | Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol) and sparingly soluble in non-polar solvents (e.g., hexanes) and water. | Crucial for selecting recrystallization solvents and mobile phases for chromatography. |
Common Impurities and Their Origins:
The synthesis of this compound, often via Suzuki or similar cross-coupling reactions, can lead to several impurities:
-
Unreacted Starting Materials: Such as the corresponding boronic acid/ester and the aryl halide.
-
Homocoupling Byproducts: Formation of biphenyls from the coupling of two identical aryl partners.
-
Regioisomers: Isomers with the benzyloxy or fluoro groups at different positions on the biphenyl core.
-
Debenzylated Product: The corresponding hydroxy-biphenyl-carboxylic acid, which is significantly more polar.
-
Residual Catalysts and Reagents: Palladium catalysts and bases used in the coupling reaction.
The choice of purification strategy will depend on the nature and quantity of these impurities.
Purification Strategy Workflow
The following diagram illustrates a logical workflow for the purification of this compound, starting from the crude reaction mixture.
Caption: A typical purification workflow for this compound.
Protocol 1: Recrystallization - The Classic Approach for High Purity Solids
Recrystallization is a powerful and cost-effective technique for purifying solid compounds, provided a suitable solvent system can be identified.[1] The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.[1]
Expertise & Experience:
The key to successful recrystallization is selecting a solvent in which the target compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. For a molecule like this compound, which has both polar and non-polar characteristics, a single solvent or a binary solvent system can be effective. Given its structure, polar aprotic solvents or mixtures with alcohols are good starting points. A patent for a structurally related benzyloxy-pyran-carboxylic acid suggests acetonitrile as a suitable recrystallization solvent.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material (10-20 mg) in various solvents (e.g., acetonitrile, ethyl acetate, isopropanol, ethanol/water mixtures). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the solvent in portions to ensure you are using the minimum amount necessary to fully dissolve the compound at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Trustworthiness - Self-Validating System:
-
Visual Inspection: The purified crystals should have a uniform appearance and a consistent color (or lack thereof).
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
TLC Analysis: A single spot on a TLC plate, compared to the multiple spots of the crude material, is a good indicator of purity.
Protocol 2: Flash Column Chromatography - The Workhorse for Mixture Separation
Flash column chromatography is a versatile technique for separating compounds with different polarities. For carboxylic acids, special considerations are necessary to prevent peak tailing, which is often caused by the interaction of the acidic proton with the silica gel.[2]
Expertise & Experience:
To mitigate peak tailing, a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), is often added to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to a more uniform interaction with the stationary phase and sharper peaks. The choice of eluent is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound. For this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.
Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable mobile phase using TLC. Test various ratios of hexanes and ethyl acetate, with the addition of 0.5% acetic acid. The ideal solvent system will show good separation between the target compound and its impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound has low solubility in the mobile phase, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes. The flow rate should be adjusted to allow for proper equilibration and separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Trustworthiness - Self-Validating System:
-
TLC of Fractions: Each pure fraction should show a single spot corresponding to the product.
-
¹H NMR Spectroscopy: Analysis of the combined pure fractions should show the expected signals for the product with no significant impurity peaks.
Protocol 3: Preparative HPLC - For High-Purity Requirements and Challenging Separations
Preparative HPLC is the preferred method when very high purity is required or when impurities are structurally very similar to the target compound, making separation by other techniques difficult.[3] For carboxylic acids, reversed-phase HPLC is commonly employed.
Expertise & Experience:
The retention of carboxylic acids on a reversed-phase column is highly dependent on the pH of the mobile phase.[4] At a pH above the pKa of the carboxylic acid, the compound will be ionized and will have lower retention. At a pH below the pKa, the compound will be in its neutral form and will be more retained. Therefore, using a buffered mobile phase or adding an acid like formic acid or trifluoroacetic acid (TFA) is crucial for reproducible and sharp peaks. A C18 column is a good starting point, but for fluorinated compounds, a phenyl- or fluoro-phenyl-based stationary phase can offer alternative selectivity.
Step-by-Step Protocol:
-
Analytical Method Development: Develop a separation method on an analytical HPLC system first. A typical starting point would be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent, such as methanol or acetonitrile, and filter it through a 0.45 µm syringe filter.
-
Preparative Run: Scale up the analytical method to a preparative HPLC system with a larger column. The gradient and flow rate will need to be adjusted based on the column dimensions.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the pure product.
-
Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the product.
Trustworthiness - Self-Validating System:
-
Analytical HPLC of Purified Product: The purity of the final product should be confirmed by analytical HPLC, which should show a single peak with the expected retention time.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the purified compound.
Data Summary and Comparison of Techniques
| Technique | Typical Purity Achieved | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | High | Low | Cost-effective, scalable, can yield highly pure crystalline material. | Requires a suitable solvent, may have lower recovery. |
| Flash Column Chromatography | 95-99% | Moderate | Moderate | Versatile, good for separating a wide range of impurities. | Can be time-consuming, uses larger volumes of solvent. |
| Preparative HPLC | >99.5% | Low | High | High resolution, excellent for difficult separations and achieving very high purity. | Expensive, lower throughput, requires specialized equipment. |
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a different solvent system. |
| Poor recovery in recrystallization | The compound is too soluble in the cold solvent. | Use a less polar solvent or a binary solvent system where the compound is less soluble. |
| Peak tailing in column chromatography | Interaction of the carboxylic acid with the silica gel. | Add a small amount of acid (e.g., 0.5% acetic acid) to the mobile phase. |
| Poor separation in column chromatography | Inappropriate mobile phase. | Optimize the mobile phase polarity based on TLC analysis. |
| Broad or split peaks in HPLC | pH of the mobile phase is close to the pKa of the compound. | Use a buffered mobile phase or add an acid (e.g., 0.1% formic acid) to ensure the compound is fully protonated. |
Conclusion
The purification of this compound requires a systematic approach based on the specific impurity profile of the crude material and the desired final purity. For initial purification of relatively clean material, recrystallization offers a simple and effective solution. Flash column chromatography is a robust method for removing a wider range of impurities. For the highest purity requirements, particularly for removing closely related isomers, preparative HPLC is the method of choice. By understanding the principles behind each technique and carefully optimizing the experimental conditions, researchers can consistently obtain high-purity this compound for their drug discovery and development programs.
References
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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ResearchGate. RECRYSTALLIZATION. [Link]
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Reddit. Column chromatography of carboxylic acids? [Link]
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Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]
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Application Note: Comprehensive Structural Elucidation of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid using Advanced NMR and High-Resolution Mass Spectrometry
Introduction: The Analytical Imperative for Complex Biphenyl Scaffolds
Fluorinated biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a complex derivative incorporating several key functionalities: a fluorinated aromatic ring, a biphenyl system conferring conformational rigidity, a carboxylic acid for potential salt formation or conjugation, and a bulky benzyloxy group.
Unambiguous structural verification of such molecules is paramount for advancing drug development programs and ensuring reproducible scientific outcomes. Trivial analytical errors in structure confirmation can lead to the misinterpretation of structure-activity relationships (SAR), costing significant time and resources. This application note provides a detailed, field-proven guide for the comprehensive analysis of this target molecule, leveraging the synergistic power of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will move beyond a simple listing of steps to explain the causality behind experimental choices, providing a robust framework for the analysis of similarly complex small molecules.
Molecular Structure and Analytical Strategy
The core analytical challenge lies in unequivocally assigning every atom within the molecule and confirming its elemental composition and connectivity.
Molecular Structure:
-
Key Structural Features for Analysis:
-
Fluorine Atom: The ¹⁹F nucleus is 100% abundant and highly sensitive, acting as a powerful spectroscopic probe.[1] Its presence will introduce complex spin-spin couplings (J-couplings) to nearby ¹H and ¹³C nuclei, which are critical for assignment.[2][3]
-
Three Aromatic Rings: Overlapping signals in the aromatic region of the ¹H NMR spectrum are expected, necessitating 2D NMR techniques for deconvolution.
-
Quaternary Carbons: The biphenyl linkage and several substituted positions result in quaternary carbons that are invisible in ¹H NMR but can be identified using Heteronuclear Multiple Bond Correlation (HMBC).[4]
-
Carboxylic Acid: The acidic proton can be exchangeable and may have a broad signal in ¹H NMR. Its presence is readily confirmed in the ¹³C NMR and by mass spectrometry.
-
Benzyloxy Group: The benzylic CH₂ protons provide a key starting point for assignment, showing correlation to both the benzyloxy phenyl ring (Ring C) and its attachment point on the biphenyl system (Ring B).
-
Our strategy employs a multi-pronged approach:
-
HRMS to rapidly confirm the elemental composition.
-
1D NMR (¹H, ¹³C, ¹⁹F) to identify all active nuclei and their local environments.
-
2D NMR (COSY, HSQC, HMBC) to assemble the molecular fragments into the final, unambiguous structure.[5]
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS provides an exact mass measurement, enabling the confident determination of the molecule's elemental formula.[6][7] Electrospray Ionization (ESI) is the method of choice for polar molecules containing ionizable groups like carboxylic acids.[8]
Principle of ESI-HRMS
ESI generates gas-phase ions from a liquid solution, typically by creating a fine spray of charged droplets. This is a "soft" ionization technique that minimizes fragmentation, usually yielding the intact molecular ion. For carboxylic acids, analysis in negative ion mode is often highly sensitive, detecting the deprotonated molecule [M-H]⁻.[9] Positive ion mode can also be used, which may yield the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF), measure the mass-to-charge ratio (m/z) with exceptional accuracy (< 5 ppm), which is crucial for distinguishing between compounds with very similar nominal masses.[10][11]
Experimental Protocol: HRMS
A. Sample Preparation:
-
Weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution by transferring 10 µL of the stock solution into 990 µL of the solvent (final concentration ~10 µg/mL). The addition of 0.1% formic acid can aid protonation in positive mode, while 0.1% ammonium hydroxide can aid deprotonation in negative mode.
B. Instrumentation and Data Acquisition (Example: Q-TOF HRMS):
-
Ionization Mode: ESI, operated in both positive and negative modes.
-
Mass Range: 50 - 800 m/z.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.[8]
-
Data Analysis: Calculate the theoretical exact mass for the expected ions ([M-H]⁻, [M+H]⁺, [M+Na]⁺) and compare with the experimentally observed mass. The mass error should be below 5 ppm.
Expected Data and Interpretation
For the target molecule (C₂₀H₁₅FO₃), the expected HRMS data is summarized below.
| Parameter | Value | Rationale |
| Molecular Formula | C₂₀H₁₅FO₃ | - |
| Monoisotopic Mass | 338.09997 | The exact mass of the most abundant isotopes. |
| [M-H]⁻ (Negative Mode) | 337.09272 | Loss of the acidic carboxylic proton; expected to be a strong signal.[9] |
| [M+H]⁺ (Positive Mode) | 339.10722 | Protonation of the carbonyl oxygen. |
| [M+Na]⁺ (Positive Mode) | 361.08917 | Common adduct seen with ESI-MS. |
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can further confirm the structure. Key expected fragmentation patterns for the [M-H]⁻ ion include the neutral loss of CO₂ (44 Da) and the loss of the benzyl group (91 Da).
NMR Spectroscopy Protocol
NMR provides the definitive connectivity map of the molecule. The presence of fluorine requires a specific set of experiments to fully elucidate the structure.[12][13]
Principle of Multinuclear and 2D NMR
-
¹H NMR: Maps the chemical environment of all protons. J-couplings reveal adjacent protons.
-
¹⁹F NMR: Identifies the fluorine environment. ¹⁹F spectra are often acquired with ¹H decoupling to simplify the signal to a singlet, but the coupled spectrum is essential to identify H-F couplings.[14] The large chemical shift range of ¹⁹F makes it very sensitive to its environment.[2][3]
-
¹³C NMR: Provides a signal for each unique carbon atom. The chemical shifts indicate the carbon type (aliphatic, aromatic, carbonyl).
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (¹J-CH).[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²J-CH, ³J-CH). This is the key experiment for connecting molecular fragments across quaternary carbons.[4]
Experimental Protocol: NMR
A. Sample Preparation:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the carboxylic acid, and its high boiling point allows for variable temperature experiments if needed. The acidic proton of the carboxylic acid is typically observable in DMSO-d₆ as a broad singlet and does not exchange as rapidly as in methanol-d₄.
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆.[15][16] This concentration is sufficient for ¹H and most 2D experiments and will allow for a ¹³C spectrum to be acquired in a reasonable time.
-
Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality NMR tube.[17]
-
Internal Standard: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) can be used for referencing. For ¹⁹F NMR, an external standard or modern instrument referencing can be used.
B. Instrumentation and Data Acquisition (Example: 500 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans.
-
¹³C{¹H} NMR: Acquire 1024-2048 scans.
-
¹⁹F NMR: Acquire 64-128 scans, both with and without ¹H decoupling.
-
gCOSY: Acquire with 256 increments in the F1 dimension.
-
gHSQC: Optimized for ¹J-CH ≈ 145 Hz.
-
gHMBC: Optimized for long-range couplings (ⁿJ-CH) of 8-10 Hz. This is critical for observing correlations to quaternary carbons.
Data Interpretation and Structural Assignment
The following is a predictive guide to interpreting the NMR data, starting with the most distinct signals.
Step 1: Identify Key Fragments
-
Benzyloxy Group: Look for a singlet around δ 5.2 ppm in the ¹H spectrum for the two benzylic (CH₂) protons. In the HSQC, this will correlate to a ¹³C signal around δ 70 ppm. These CH₂ protons will show a COSY correlation to nothing, but crucial HMBC correlations to Ring B and Ring C. The five protons of Ring C will appear in the aromatic region (δ 7.3-7.5 ppm).
-
Carboxylic Acid: A very broad singlet at high chemical shift (δ > 12 ppm) in the ¹H spectrum is characteristic of the COOH proton. The corresponding carbonyl carbon will appear around δ 167 ppm in the ¹³C spectrum.
-
Fluorine-Coupled Ring (Ring A): The fluorine at position 2 will significantly influence the signals of protons and carbons on Ring A.
-
H-3: This proton will be a doublet of doublets, showing a large ³J(H-F) coupling (~8-10 Hz) and a smaller ⁴J(H-H) coupling to H-5.
-
H-5: This proton will also be a doublet of doublets, showing a smaller ⁴J(H-F) coupling (~4-5 Hz) and couplings to H-3 and H-6.
-
H-6: This proton will show a small ⁵J(H-F) coupling.
-
The carbons in Ring A will appear as doublets in the ¹³C spectrum due to C-F coupling, with the largest coupling for C-2 (¹J-CF > 240 Hz).
-
Step 2: Assemble the Biphenyl Core using HMBC The HMBC spectrum is the final piece of the puzzle. It connects the isolated spin systems.
-
Connecting Ring A to Ring B: The protons on Ring A (e.g., H-3, H-5, H-6) should show HMBC correlations to the quaternary carbon C-1' of Ring B. Similarly, protons on Ring B should correlate to C-1 of Ring A.
-
Locating the Benzyloxy Group: The benzylic CH₂ protons (δ ~5.2 ppm) will show a crucial ³J-CH correlation to C-3' on Ring B, confirming the position of the ether linkage.
-
Locating the Carboxylic Acid: The protons on Ring A, especially H-3 and H-5, will show HMBC correlations to the carboxylic carbon (C-7, δ ~167 ppm), confirming its position at C-4.
mol [label=<

H_benzyl [label="H-benzyl\n(~5.2 ppm)"]; H_ringA [label="H-3/5\n(Ring A)"];
C_3prime [label="C-3'"]; C_4prime [label="C-4'"]; C_2prime [label="C-2'"]; C_carboxyl [label="C=O"];
H_benzyl -> C_3prime [label=" ³J"]; H_benzyl -> C_2prime [label=" ²J", color="#34A853"]; H_benzyl -> C_4prime [label=" ³J", color="#34A853"]; H_ringA -> C_carboxyl [label=" ²J/³J"]; } dot Caption: Key HMBC correlations for structural assembly.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts and key correlations. Actual values may vary slightly.
| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations | Key COSY Correlations |
| Ring A | ||||
| 1 | - | ~125 (d, ²J-CF) | - | - |
| 2 | - | ~160 (d, ¹J-CF) | - | - |
| 3 | ~7.8 (dd) | ~115 (d, ²J-CF) | C-1, C-5, C-7 | H-5 |
| 4 | - | ~135 (d, ³J-CF) | - | - |
| 5 | ~7.5 (m) | ~132 | C-1, C-3, C-7 | H-3, H-6 |
| 6 | ~7.6 (d) | ~128 (d, ⁴J-CF) | C-2, C-4 | H-5 |
| 7 (COOH) | ~13.0 (br s) | ~167 | - | - |
| Ring B | ||||
| 1' | - | ~138 | - | - |
| 2' | ~7.2 (d) | ~115 | C-4', C-6' | H-6' |
| 3' | - | ~158 | - | - |
| 4' | ~7.4 (t) | ~130 | C-2', C-6' | H-5' |
| 5' | ~7.1 (dd) | ~120 | C-1', C-3' | H-4', H-6' |
| 6' | ~7.0 (t) | ~122 | C-2', C-4' | H-2', H-5' |
| Benzyloxy | ||||
| CH₂ | ~5.2 (s) | ~70 | C-3', C-2', C-4', C-ipso(Ring C) | - |
| Ring C | ~7.3-7.5 (m) | ~127-136 | CH₂ | Protons within Ring C |
Conclusion
The structural elucidation of complex molecules like this compound demands a rigorous, multi-technique approach. High-resolution mass spectrometry provides a rapid and accurate confirmation of the elemental formula, serving as an essential first pass. A full suite of multinuclear and 2D NMR experiments is indispensable for mapping the precise atomic connectivity. By systematically interpreting ¹H, ¹³C, ¹⁹F, COSY, HSQC, and particularly HMBC spectra, one can confidently assemble the molecular puzzle, piece by piece. The protocols and interpretive framework detailed in this note provide a robust and reliable system for ensuring the scientific integrity of such foundational chemical characterization, enabling researchers and drug development professionals to proceed with confidence.
References
-
National Center for Biotechnology Information (2024). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. Available at: [Link]
-
Spectroscopy Online (2019). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Available at: [Link]
-
Longdom Publishing. High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Analytical and Pharmaceutical Research. Available at: [Link]
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Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link]
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Emory University (2023). Small molecule NMR sample preparation. Available at: [Link]
-
PubMed (2002). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Available at: [Link]
-
National Center for Biotechnology Information (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PubMed Central. Available at: [Link]
-
Fiveable. Advanced NMR Techniques and Applications. Spectroscopy Class Notes. Available at: [Link]
-
University of York. NMR Sample Preparation. Available at: [Link]
-
ResearchGate (2008). Determination of Carboxylic Acids from Plant Root Exudates by Ion Exclusion Chromatography with ESI-MS. Available at: [Link]
-
National Center for Biotechnology Information (2010). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
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Advanced NMR Techniques Organic (PDF). Available at: [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Applications Notes. Available at: [Link]
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University College London (2023). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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National Center for Biotechnology Information (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed. Available at: [Link]
-
Royal Society of Chemistry (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
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Application Notes and Protocols for 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Introduction: Understanding the Compound
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a complex organic molecule of interest in medicinal chemistry and materials science. Its structure, featuring a biphenyl core, a carboxylic acid group, a fluorine substituent, and a benzyloxy ether, suggests its utility as a sophisticated building block in organic synthesis. These functional groups contribute to its unique chemical properties but also necessitate stringent handling and storage protocols to ensure its stability and the safety of laboratory personnel.
The toxicological properties of this specific compound have not been fully investigated. Therefore, it is imperative to treat it with the utmost caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure. The guidance provided herein is synthesized from best practices for handling analogous chemical structures and novel research chemicals.
Compound Profile & Physicochemical Properties
A summary of the key identifiers and predicted properties for this compound is provided below. Experimental values should be determined in a controlled laboratory setting.
| Property | Data | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 1381999-52-9 | - |
| Molecular Formula | C₂₀H₁₅FO₃ | - |
| Molecular Weight | 338.33 g/mol | - |
| Appearance | Assumed to be a white to off-white solid powder or crystalline material. | Analogy |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and methanol.[1] | Analogy |
| Stability | Stable under recommended storage conditions. Sensitive to strong oxidizing agents.[2] | Analogy |
| Thermal Decomposition | Hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[2] | Analogy |
Safety & Hazard Communication
Due to the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment based on related biphenyl carboxylic acids is mandatory. The compound should be handled as if it possesses the following hazards.[2][3][4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory at all times:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Skin Protection: Wear nitrile or other chemically resistant gloves inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[6] A flame-retardant lab coat is required.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7] If a fume hood is not available, a NIOSH-approved respirator with a P2 filter for solid particles is necessary.[6]
Integrated Workflow for Compound Management
The following diagram outlines the critical path for the safe receipt, storage, and handling of this compound. Each step is designed to maintain compound integrity and ensure user safety.
Caption: Logical workflow from compound receipt to disposal.
Detailed Protocols
Protocol 5.1: Long-Term Storage
The presence of multiple functional groups necessitates strict storage conditions to prevent degradation. Hydrolysis of the ether or reactions involving the carboxylic acid can be minimized by following this protocol.
Principle: To ensure long-term stability (>1 year), the compound must be protected from moisture, light, and thermal energy.
Procedure:
-
Verification: Upon receipt, confirm the container is tightly sealed and correctly labeled.
-
Inert Atmosphere: For maximum stability, if the compound is to be stored for extended periods, consider transferring it inside a glovebox into a new amber glass vial equipped with a PTFE-lined cap. Backfill the vial with an inert gas (Argon or Nitrogen).
-
Primary Storage: Place the sealed vial in a secondary container.
-
Environment: Store the container in a freezer at -20°C . The location should be dark and designated for chemical storage.[3]
-
Desiccation: Ensure the storage environment is dry. Placing the secondary container in a freezer-safe desiccator or including desiccant packs is highly recommended.[6]
-
Inventory: Log the storage location, date, and responsible personnel in the chemical inventory system.
Protocol 5.2: Handling and Solution Preparation
This protocol minimizes user exposure and prevents contamination or degradation of the compound during routine laboratory use.
Principle: All operations that may generate dust or aerosols must be performed in a controlled environment with appropriate personal protective equipment.
Procedure:
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer).
-
Equilibration: Retrieve the compound from the -20°C freezer. Place the sealed container in a desiccator at room temperature for at least 30 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold compound, which could compromise its integrity.
-
-
Aliquoting: Once equilibrated, transfer the container to the chemical fume hood. Open the container and quickly weigh the desired amount of the solid into a tared, appropriate vial.
-
Expert Insight: Avoid using a large primary container for repeated weighings. It is better practice to create several smaller aliquots for daily or weekly use to protect the main stock.
-
-
Solubilization: Add the desired solvent (e.g., DMSO, Methanol) to the vial containing the weighed solid. Cap the vial securely.
-
Dissolution: Vortex or sonicate the mixture until the solid is fully dissolved. The solution should be visually clear.
-
Cleanup: Tightly seal the stock container and return it to its designated storage location. Dispose of any contaminated materials (gloves, weigh boats, wipes) in the designated solid chemical waste stream.[8]
Emergency Procedures
In the event of exposure or spillage, follow these procedures immediately.
| Exposure Type | First Aid Measures | Citation(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][6][7][8] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. | [2][3][8] |
| Inhalation | Remove the victim from exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. | [7][8] |
| Minor Spill | In a fume hood, carefully sweep up or vacuum the solid material and place it in a suitable, sealed container for disposal. Avoid generating dust. Clean the affected area thoroughly. | [2][6] |
References
- Maybridge (Thermo Fisher Scientific). (2011). Safety Data Sheet for 4-(Benzyloxy)-2-fluorophenylboronic acid. Loughborough, Leicestershire, UK.
- Chemicea. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet for Biphenyl-4-carboxylic acid. St. Louis, MO: Sigma-Aldrich Inc.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Biphenylcarboxylic acid. Fisher Scientific Company.
- ChemBK. (2024). 3-BIPHENYL-4'-FLUORO-CARBOXYLIC ACID - Introduction.
- Sigma-Aldrich. (2022). Safety Data Sheet for Benzilic acid. St. Louis, MO: Sigma-Aldrich Inc.
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Biphenyl-2-carboxylic acid. Avocado Research Chemicals Ltd.
- TCI Chemicals. (n.d.). Safety Data Sheet for Biphenyl-4-carboxylic Acid. TCI EUROPE N.V.
- USP. (2020). USP SDS US for Sunitinib Malate.
- Pfaltz & Bauer. (2023). Safety Data Sheet for 2-Biphenylcarboxylic acid 98%. Pfaltz & Bauer.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Biphenylcarboxylic acid. Acros Organics.
- SD Fine-Chem Limited. (n.d.).
- Sigma-Aldrich. (n.d.). Biphenyl-4-carboxylic acid 95%.
- Fisher Scientific. (n.d.). Biphenyl-4-carboxylic Acid 98.0+%, TCI America™.
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The Strategic Utility of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. The strategic use of well-designed research intermediates is paramount to the efficient construction of complex bioactive molecules. Among these, 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid has emerged as a versatile scaffold, offering a unique combination of structural features that are highly advantageous for the synthesis of next-generation therapeutics. This guide provides an in-depth exploration of its applications and detailed protocols for its utilization, tailored for researchers, scientists, and professionals in drug development.
Introduction: A Scaffold of Strategic Importance
This compound (CAS No. 1261912-21-3) is a synthetically valuable building block that belongs to the class of biphenyl carboxylic acids.[1] These structures are privileged motifs in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The specific arrangement of substituents in this intermediate—a carboxylic acid for further derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and a benzyloxy group as a protected phenol—renders it a highly strategic asset in multi-step synthetic campaigns.
The biphenyl core is a common feature in a range of biologically active compounds, including urate transporter 1 (URAT1) inhibitors for the treatment of gout, and peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders.[3][4] The strategic placement of the fluorine atom can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidation. The benzyloxy group serves as a protected precursor to a phenol, a common pharmacophoric element that can be unmasked in the final stages of a synthesis to interact with biological targets.
Core Applications and Synthetic Utility
The primary application of this compound lies in its role as a key intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its utility can be broadly categorized into two main areas:
-
Scaffold for Bioactive Molecules: The biphenyl carboxylic acid core can be elaborated through standard amide bond formation or other derivatizations of the carboxylic acid group. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
-
Precursor to Phenolic Derivatives: The benzyloxy group can be selectively cleaved to reveal a phenol. This hydroxyl group can then be used for further functionalization, such as etherification, or it can serve as a key hydrogen bond donor in a drug-target interaction.
The following sections provide detailed protocols for the synthesis of this intermediate and its subsequent use in the preparation of a hypothetical bioactive target molecule.
Synthesis Protocol: this compound
The synthesis of the title compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms the central biphenyl bond by coupling an aryl halide with an aryl boronic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target intermediate.
Experimental Procedure
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
3-(Benzyloxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (volume appropriate for the scale of the reaction).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Separate the aqueous layer and acidify it to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
| Parameter | Value |
| Molecular Formula | C₂₀H₁₅FO₃ |
| Molecular Weight | 338.33 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
Application Protocol: Synthesis of a Bioactive Phenolic Derivative
This protocol details the use of this compound as an intermediate in the synthesis of a hypothetical drug candidate. The workflow involves amide coupling followed by deprotection of the benzyl ether.
Diagram of the Application Workflow
Caption: A two-step synthetic application.
Part 1: Amide Coupling
Materials:
-
This compound
-
Desired amine (e.g., a heterocyclic amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide by column chromatography on silica gel.
Part 2: Deprotection of the Benzyl Ether
The removal of the benzyl protecting group is a critical step to unveil the final bioactive molecule. Catalytic hydrogenation is a common and effective method for this transformation.[6]
Materials:
-
N-Substituted-3'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxamide (from Part 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the benzylated amide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the final product by recrystallization or column chromatography to yield the desired N-substituted-2-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxamide.
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction known for its reliability and functional group tolerance.[5] Amide bond formation using HATU is a standard and highly efficient method in peptide and medicinal chemistry. Catalytic hydrogenation for benzyl ether deprotection is a clean and high-yielding reaction.
For self-validation, it is crucial to characterize the products at each step using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a strategically designed research intermediate that offers significant advantages in the synthesis of complex, biologically active molecules. Its versatile functionality allows for the construction of diverse chemical libraries and the efficient synthesis of advanced drug candidates. The protocols provided herein offer a reliable framework for the synthesis and application of this valuable building block, empowering researchers to accelerate their drug discovery programs.
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (n.d.). MDPI. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. [Link]
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Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2014). ResearchGate. [Link]
- Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
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Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2014). National Institutes of Health. [Link]
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]
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Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid. (2014). Chinese Journal of Pharmaceuticals. [Link]
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Bioactive carboxylic acids and their derivatives. (n.d.). ResearchGate. [Link]
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Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (2021). National Institutes of Health. [Link]
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Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). qualitas1998.net. [Link]
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Application Notes and Protocols for In Vitro Evaluation of Biphenyl Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists
Introduction: The Significance of Biphenyl Carboxylic Acids in Cardiovascular Drug Discovery
Biphenyl carboxylic acid derivatives represent a cornerstone in modern cardiovascular medicine. This chemical scaffold is the foundation for a major class of drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans".[1][2] These molecules are designed to selectively antagonize the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating blood pressure and cardiovascular homeostasis.[1][3]
Angiotensin II, an octapeptide hormone, exerts potent vasoconstrictive effects primarily through the AT1 receptor.[4] Chronic activation of this receptor contributes to hypertension, inflammation, and cellular proliferation, making it a critical therapeutic target.[5] ARBs, many of which feature a biphenyl scaffold linked to an acidic group (either a carboxylic acid or a bioisosteric tetrazole), competitively block Angiotensin II from binding to the AT1 receptor, thereby mitigating its harmful effects.[1][6][7]
The development of potent and selective ARBs relies on a robust pipeline of in vitro assays to characterize their pharmacological properties. These assays are essential for determining a compound's binding affinity, functional antagonism, and downstream physiological effects. This guide provides detailed protocols and expert insights into the key in vitro methodologies used to evaluate biphenyl carboxylic acid derivatives for AT1 receptor antagonism.
Part 1: Foundational Characterization - AT1 Receptor Binding Assays
The initial step in characterizing a novel biphenyl carboxylic acid derivative is to determine its affinity and selectivity for the target receptor. Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and the AT1 receptor.[4][8]
Principle of the Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) for binding to membranes prepared from cells or tissues expressing the AT1 receptor.[4][9] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound. By performing the assay over a range of compound concentrations, a competition curve is generated, from which the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) can be calculated.
Experimental Workflow: Radioligand Competition Binding
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: AT1 Receptor Competition Binding Assay
1. Materials and Reagents:
- Membrane Preparation: Rat liver membranes or membranes from CHO cells stably expressing the human AT1 receptor.[4]
- Radioligand: 125I-[Sar1,Ile8]Angiotensin II (specific activity ~2200 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Test Compounds: Biphenyl carboxylic acid derivatives dissolved in DMSO, then serially diluted in Assay Buffer.
- Non-specific Binding Control: 10 µM unlabeled Angiotensin II or a known potent ARB like Losartan.[8]
- Filtration: Brandel Cell Harvester and Whatman GF/B glass fiber filters.
- Detection: Gamma counter.
2. Procedure:
- Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
- In a 96-well plate, add in the following order:
- 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control.
- 50 µL of test compound dilution.
- 50 µL of radioligand diluted in Assay Buffer (to a final concentration of ~0.1-0.2 nM).
- 50 µL of membrane suspension (5-10 µg protein per well).
- Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.
- Harvest the plate contents by rapid filtration through the glass fiber filters using the cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Place the filters in vials and count the bound radioactivity using a gamma counter.
3. Data Analysis & Interpretation:
- Calculate the percentage of specific binding for each concentration of the test compound.
- Plot the percent inhibition versus the logarithm of the compound concentration.
- Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Typical Value for Potent ARB |
| IC50 | Concentration of antagonist that inhibits 50% of specific radioligand binding. | < 50 nM |
| Ki | Equilibrium dissociation constant; an indicator of binding affinity. | < 25 nM[6] |
Expert Insight: The choice of membrane source is critical. While transfected cell lines provide a clean system with high receptor density, native tissues like rat liver can offer a more physiologically relevant context.[4] Additionally, performing selectivity assays against the AT2 receptor is crucial to ensure the compound's specificity for the intended AT1 target.[9]
Part 2: Cellular Confirmation - Functional Antagonism Assays
While binding assays confirm affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to demonstrate that the compound effectively blocks the receptor's signaling cascade upon stimulation by its natural ligand, Angiotensin II.[10][11] The AT1 receptor is a Gq-coupled GPCR, meaning its activation leads to the stimulation of Phospholipase C (PLC), production of inositol 1,4,5-trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca2+]i).[3][12]
A. High-Throughput Screening: FLIPR Calcium Mobilization Assay
The Fluorescence Imaging Plate Reader (FLIPR) assay is a widely used, high-throughput method for measuring changes in intracellular calcium.[13][14] It is ideal for screening large compound libraries and for dose-response characterization of potential antagonists.
Cells expressing the AT1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15] This dye exhibits low fluorescence in the cytoplasm at resting calcium levels. Upon AT1 receptor activation by an agonist (Angiotensin II), intracellular calcium stores are released, causing a sharp increase in [Ca2+]i. The dye binds to the free calcium, resulting in a significant increase in fluorescence intensity, which is monitored in real-time by the FLIPR instrument.[14][16] An antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.
Caption: Workflow for a FLIPR-based calcium mobilization assay.
1. Materials and Reagents:
- Cells: CHO or HEK293 cells stably expressing the human AT1 receptor.
- Cell Culture Medium: Standard growth medium (e.g., F-12 Ham's) with supplements.
- Plates: 96- or 384-well black-walled, clear-bottom cell culture plates.
- Dye: FLIPR Calcium Assay Kit (e.g., from Molecular Devices).[17]
- Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Angiotensin II.
- Test Compounds: Biphenyl carboxylic acid derivatives.
- Instrument: FLIPR or similar fluorescence plate reader with liquid handling capabilities.
2. Procedure:
- Cell Plating: Seed cells into microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate overnight.
- Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
- Compound Addition: Prepare a plate with serial dilutions of the test compounds (antagonists) at 2-4x the final desired concentration.
- FLIPR Measurement:
- Place both the cell plate and the compound plate into the FLIPR instrument.
- Initiate the protocol. The instrument will first add the test compound to the cell plate and incubate for a set period (e.g., 15-30 minutes).
- The instrument's pipettor will then add the Angiotensin II solution (at a pre-determined EC80 concentration) to all wells while simultaneously recording the fluorescence signal over time (e.g., for 90-120 seconds).
3. Data Analysis & Interpretation:
- The kinetic fluorescence data is typically analyzed by calculating the peak fluorescence response minus the baseline fluorescence.
- The response in the presence of the antagonist is normalized to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
- Plot the percent inhibition against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50.
| Parameter | Description | Typical Value for Potent ARB |
| IC50 | Concentration of antagonist that inhibits 50% of the agonist-induced calcium response. | < 100 nM |
B. Orthogonal Functional Confirmation: IP-One HTRF Assay
While calcium assays are excellent for HTS, they measure a transient, downstream event. An inositol phosphate (IP) accumulation assay measures a more proximal step in the Gq signaling cascade and provides a cumulative signal over time.[10][18] The IP-One assay, based on Homogeneous Time-Resolved Fluorescence (HTRF), is a robust non-radioactive alternative to traditional IP assays.[19][20]
The AT1 receptor, upon activation, stimulates the production of IP3. IP3 is rapidly metabolized into a series of other inositol phosphates, eventually leading to IP1.[12] In the presence of lithium chloride (LiCl), which inhibits the final enzyme that degrades IP1, IP1 accumulates in the cell.[20] The IP-One assay uses a competitive immunoassay format with HTRF detection. A specific anti-IP1 antibody labeled with a cryptate (donor) and an IP1 analog labeled with d2 (acceptor) are used. The amount of endogenous IP1 produced by the cells is inversely proportional to the HTRF signal.[12]
1. Materials and Reagents:
- Cells: AT1-expressing cells (as above).
- Reagents: IP-One HTRF Assay Kit (e.g., from Cisbio).
- Agonist: Angiotensin II.
- Test Compounds: Biphenyl carboxylic acid derivatives.
- Plates: Low-volume 384-well white plates.
- Detection: HTRF-compatible plate reader.
2. Procedure:
- Harvest and resuspend cells in stimulation buffer provided with the kit.
- Add test compounds (antagonists) and Angiotensin II (agonist) to the plate.
- Add the cell suspension to the wells.
- Incubate the plate for 60 minutes at 37°C.
- Add the HTRF reagents (IP1-d2 followed by anti-IP1-cryptate) to each well.
- Incubate for 60 minutes at room temperature.
- Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
3. Data Analysis & Interpretation:
- Calculate the 665/620 nm ratio and normalize the data.
- The antagonist's potency (IC50) is determined by fitting the dose-response inhibition data to a sigmoidal curve.
- This assay provides a robust, endpoint measurement of Gq pathway activation and is less susceptible to artifacts from compounds that interfere with calcium signaling directly.[18][19]
Conclusion: A Multi-Assay Approach for Comprehensive Characterization
The successful identification and optimization of novel biphenyl carboxylic acid derivatives as AT1 receptor antagonists require a multi-faceted in vitro testing strategy. Beginning with radioligand binding assays to establish affinity and selectivity, followed by cell-based functional assays like calcium mobilization and IP-One to confirm antagonist activity, researchers can build a comprehensive pharmacological profile.[10][21] These assays, when conducted with precision and a clear understanding of their underlying principles, provide the critical data needed to advance promising compounds toward further preclinical and clinical development in the fight against cardiovascular disease.
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Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. PubMed. Retrieved from [Link]
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Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation. PubMed. Retrieved from [Link]
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Dou, C., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Bentham Open Archives. Retrieved from [Link]
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- 10. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format [benthamopenarchives.com]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. unitedrelay.org [unitedrelay.org]
- 14. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yields and product purity.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying chemical principles and offers concrete solutions.
Q1: My Suzuki coupling yield is extremely low, or the reaction is not proceeding to completion. What are the common causes and how can I fix this?
Answer: Low or no product formation is the most common issue in Suzuki-Miyaura couplings and can stem from several factors related to catalyst activity, reagent quality, or reaction conditions.[1]
Primary Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides.[2]
-
Poor Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[4] The sterically hindered environment around the 2-fluoro substituent can make coupling challenging.
-
Ineffective Base or Solvent System: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2] The base's effectiveness is highly dependent on its solubility in the chosen solvent.
-
Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially if one of the coupling partners is electron-rich.[1][6] Using a mixed solvent system, such as Dioxane/H₂O or Toluene/H₂O, can improve the solubility of the base and facilitate the reaction.[1]
-
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially upon exposure to air and moisture, leading to the formation of inactive boroxines (cyclic trimers).[1]
-
Solution: Use fresh or recently purified boronic acid. If the quality is suspect, you can try recrystallizing it or converting it to a more stable derivative like a pinacol ester for storage and use.[2]
-
Q2: I'm observing a significant amount of a side product that I believe is the homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid partner is a common side reaction that consumes your starting material and complicates purification. It is typically caused by the presence of oxygen or an excess of a Pd(II) salt which has not been reduced to the active Pd(0) catalyst.[5]
Primary Causes & Solutions:
-
Presence of Oxygen: As mentioned above, oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[5]
-
Solution: Rigorous degassing of all reagents and solvents is the most effective way to prevent this.[3] Ensure your inert atmosphere is maintained throughout the reaction.
-
-
Using a Pd(II) Precatalyst without Efficient Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction is slow or inefficient, the remaining Pd(II) can drive the homocoupling pathway.
-
Solution: Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[2] Alternatively, ensure your conditions are suitable for the reduction of the Pd(II) precatalyst. Some phosphine ligands can aid in this reduction.
-
Q3: Protodeboronation seems to be a major competing reaction. How can I prevent the loss of my boronic acid?
Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is often accelerated by high temperatures and harsh basic conditions.[2]
Primary Causes & Solutions:
-
Harsh Reaction Conditions: Elevated temperatures and strong bases can significantly increase the rate of protodeboronation.[2][7]
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C and only increase if necessary).[2] Switch to a milder base like potassium fluoride (KF) or a carbonate instead of a phosphate or hydroxide if possible.
-
-
Unstable Boronic Acid: Some boronic acids are inherently more prone to protodeboronation.
-
Solution: Convert the boronic acid to a more stable derivative. Boronic esters, particularly pinacol (BPin) or MIDA esters, are significantly more resistant to protodeboronation under many reaction conditions.[2] Trifluoroborate salts are another excellent, highly stable alternative.
-
Q4: I suspect the benzyl protecting group is being cleaved during the reaction. Is this possible and how can I prevent it?
Answer: Yes, cleavage of a benzyl ether is possible under palladium-catalyzed conditions. While direct hydrogenolysis is the most common method for debenzylation, certain palladium complexes can facilitate this cleavage, especially in the presence of a hydrogen source.[8][9]
Primary Causes & Solutions:
-
Presence of a Hydrogen Source: Trace amounts of hydrogen gas, or hydrogen generated in situ from side reactions (e.g., from the solvent or additives), can lead to hydrogenolysis of the benzyl group catalyzed by the palladium species.
-
Solution: Ensure all reagents are pure and that the inert gas used for purging is of high quality and free from hydrogen. Avoid solvents that can act as hydrogen donors, such as isopropanol, at high temperatures.
-
-
Catalyst/Ligand Choice: Some palladium/ligand combinations may be more prone to promoting this side reaction.
-
Solution: If debenzylation is a persistent issue, screen different catalyst systems. It may be necessary to find a balance between a catalyst active enough for the Suzuki coupling but less active for benzyl group cleavage. This is often an empirical process of screening different ligands.
-
Q5: My final product is difficult to purify. What are the best strategies for isolating pure this compound?
Answer: Purifying biphenyl carboxylic acids can be challenging due to the presence of structurally similar impurities and the polar nature of the carboxylic acid group. A multi-step approach is often required.[10]
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, perform an acid/base extraction.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt, while non-acidic impurities (like homocoupled byproducts or unreacted starting materials) will remain in the organic layer.
-
Separate the layers. Carefully re-acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) until the product precipitates out.[11][12] The pH should typically be below 4.
-
Extract the precipitated product back into an organic solvent (e.g., ethyl acetate), dry the organic layer with Na₂SO₄ or MgSO₄, and concentrate.
-
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography can be used.
-
Mobile Phase: A typical mobile phase would be a gradient of ethyl acetate in hexanes. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent the carboxylic acid from streaking on the silica gel.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[4] This involves coupling an aryl boronic acid (or ester) with an aryl halide. For this specific target, two primary disconnections are logical:
-
Route A: (3-(Benzyloxy)phenyl)boronic acid + 4-Bromo-2-fluorobenzoic acid
-
Route B: 2-Fluoro-4-(dihydroxyboranyl)benzoic acid + 1-(Benzyloxy)-3-bromobenzene
Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials.
Q2: How do I choose the optimal catalyst, ligand, base, and solvent?
Optimization is key, as no single set of conditions works for all Suzuki reactions.[16] Below is a table summarizing common starting points for this type of transformation.
| Parameter | Recommended Starting Conditions | Rationale & Alternatives |
| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) is an air-stable and reliable Pd(II) precatalyst. Pd(PPh₃)₄ is an active Pd(0) catalyst. For difficult couplings, consider palladacycle precatalysts with Buchwald ligands.[2] |
| Ligand | dppf or PPh₃ (if not part of catalyst) | If yields are low, switch to bulky, electron-rich Buchwald ligands like SPhos or XPhos to accelerate oxidative addition and reductive elimination.[1][5] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a stronger, non-nucleophilic base that often improves yields in challenging couplings. Cs₂CO₃ is also highly effective but more expensive.[6][17] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A protic co-solvent is often beneficial for dissolving the base and facilitating the formation of the active boronate species.[3][18] |
| Temperature | 80-100 °C | Sufficient to overcome activation barriers but low enough to minimize side reactions like protodeboronation.[3] |
Q3: Is it better to use a boronic acid or a boronic ester for the coupling?
Both have advantages. Boronic acids are often cheaper and can be used directly.[5] However, they can be unstable. Boronic esters (like pinacol esters) are more stable, less prone to protodeboronation, and often give cleaner reactions, though they add an extra synthetic step.[2] For difficult or sensitive substrates, using a boronic ester is often worth the extra effort.
Q4: My synthesis route provides an ester of the final product. What are the best conditions for the final hydrolysis step?
Saponification (basic hydrolysis) is the standard method for converting an ester to a carboxylic acid.[12]
-
Conditions: A common and effective method is using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature.[11][12] This is generally mild and avoids harsh temperatures that could degrade the product.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), the THF is typically removed under reduced pressure. The remaining aqueous solution is then washed with an organic solvent (like ether or ethyl acetate) to remove any non-polar impurities. Finally, the aqueous layer is acidified with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid product, which is then collected by filtration or extraction.[19]
Experimental Protocols & Visual Guides
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a robust starting point for the coupling of (3-(benzyloxy)phenyl)boronic acid and methyl 4-bromo-2-fluorobenzoate.
-
Reagent Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), (3-(benzyloxy)phenyl)boronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄) (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three to five times to establish an inert atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.[2]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be taken to the hydrolysis step or purified by column chromatography.[2]
Diagram: Troubleshooting Low Yield in Suzuki Coupling
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacatsoc.org [nacatsoc.org]
- 9. DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ajgreenchem.com [ajgreenchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261912-21-3)[1]. This guide is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related biaryl compounds. As your dedicated scientific resource, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively.
The synthesis of this molecule typically relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] However, like any complex organic transformation, it is susceptible to various side reactions that can lead to a range of impurities, impacting yield, purity, and downstream applications. This document addresses the most common challenges encountered during this synthesis in a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section is dedicated to addressing specific, outcome-based problems you might encounter in the laboratory.
Q1: My HPLC analysis shows several significant impurity peaks alongside my product. What are their likely identities and how did they form?
This is the most frequent issue reported. The identity of an impurity is the first clue to its origin. The Suzuki-Miyaura catalytic cycle, while efficient, has several competing off-cycle pathways that lead to predictable side products.[2][3]
Below is a diagram illustrating the main synthetic pathway and the key side reactions that generate common impurities.
Caption: Main and side reaction pathways in the synthesis.
Table 1: Common Impurities and Diagnostic Guide
| Impurity Name | Potential Cause(s) | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction, low catalyst activity, insufficient reaction time or temperature. | Increase catalyst loading, screen alternative ligands/bases, extend reaction time, or increase temperature moderately. |
| 3,3'-Bis(benzyloxy)-1,1'-biphenyl (Boronic Acid Homocoupling) | Presence of oxygen or Pd(II) species in the reaction mixture. This is a very common side reaction.[3][4] | Rigorously degas all solvents and the reaction mixture (e.g., via nitrogen/argon sparging for 30-60 min). Use a Pd(0) precatalyst or add a mild reducing agent like potassium formate to keep the palladium in the active Pd(0) state.[4][5] |
| 4,4'-Dibromo-3,3'-difluoro-1,1'-biphenyl (Aryl Halide Homocoupling) | Less common with palladium, but can occur. Certain nickel catalysts are known to promote this.[6] | Ensure high-purity palladium catalyst is used. If using nickel, carefully screen reaction conditions. |
| Benzyl phenyl ether (Protodeboronation) | The C-B bond is cleaved and replaced by a C-H bond. This is often facilitated by acidic or certain basic aqueous conditions.[7][8] | Use boronic esters (e.g., pinacol esters) which are more stable to protodeboronation.[3] Ensure the chosen base and conditions do not create a pH environment that promotes this side reaction. |
| 2-Fluorobenzoic Acid (Dehalogenation) | The C-Br bond is cleaved and replaced by a C-H bond. This can occur if a hydride is transferred to the palladium complex from solvents (like alcohols) or amine bases.[3] | Avoid using alcohol solvents if dehalogenation is a problem. Choose a non-coordinating base. |
| 2-Fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (Debenzylation) | The benzyl ether protecting group is labile and can be cleaved by catalytic hydrogenation (e.g., residual H₂ if Pd/C was used previously), strong acids, or certain Lewis acids.[9][10][11] | Avoid any reductive conditions during workup or purification. If purification requires pH adjustment, use dilute mineral acids cautiously and avoid prolonged exposure. |
Q2: My reaction yield is consistently low, even after extending the reaction time. What should I investigate first?
Low yield is a classic problem that requires a systematic approach to diagnose. The issue can stem from the reactants, the catalyst, or the reaction conditions.
Sources
- 1. 1261912-21-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
Technical Support Center: 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the study of its degradation pathways. The insights provided here are grounded in established principles of organic chemistry and pharmaceutical forced degradation studies.
Introduction: Understanding the Molecule
This compound is a complex organic molecule featuring several key functional groups that dictate its stability and degradation profile: a biphenyl core, a fluoro substituent, a carboxylic acid, and a benzyloxy ether. Understanding the potential liabilities of each of these groups is critical for designing stable formulations and predicting metabolic fate.[1][2][3] Forced degradation studies are an essential tool to probe these liabilities by subjecting the molecule to stress conditions that are more severe than accelerated stability testing.[4][5] This helps in identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the experimental investigation of this molecule's degradation.
FAQ 1: My compound shows significant degradation under acidic conditions. What is the likely pathway?
Answer:
The most probable site of degradation under acidic conditions is the benzyloxy ether linkage.[6] While benzyl ethers are generally stable to a range of conditions, they can be cleaved by strong acids.[6][7]
-
Plausible Mechanism: The ether oxygen is protonated, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This results in the cleavage of the C-O bond.
-
Expected Degradation Products:
-
3'-Hydroxy-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
-
Benzyl alcohol or benzyl halides (depending on the acid used).
-
-
Troubleshooting Steps:
-
Confirm Degradant Identity: Use LC-MS to identify the masses of the degradation products. Compare the retention time and mass spectrum with a synthesized standard of 3'-Hydroxy-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid if available.
-
Vary Acid Strength: Conduct experiments with a range of acid concentrations (e.g., 0.01N, 0.1N, 1N HCl) to understand the lability of the ether linkage.
-
Monitor for Benzyl Alcohol: Develop an analytical method (e.g., GC-MS or LC-MS) to detect the presence of benzyl alcohol or its byproducts in the stressed sample.
-
FAQ 2: I am observing multiple degradation products under oxidative stress (e.g., H₂O₂). What are the potential reactions?
Answer:
The biphenyl core and the benzylic position are susceptible to oxidation. Biphenyl compounds are known to undergo hydroxylation in metabolic studies, which can be mimicked by chemical oxidation.[2][3]
-
Plausible Mechanisms & Products:
-
Hydroxylation of the Biphenyl Rings: The electron-rich aromatic rings can be hydroxylated at various positions. The exact position will be directed by the existing substituents.
-
Oxidation of the Benzylic Carbon: The benzylic C-H bond can be oxidized to form a hydroperoxide, which can then decompose. This could lead to cleavage of the benzyl group, forming 3'-Hydroxy-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid and benzaldehyde or benzoic acid.[6]
-
Oxidative Cleavage of the Biphenyl System: Under harsh oxidative conditions, the biphenyl rings themselves could undergo cleavage.
-
-
Troubleshooting & Experimental Workflow:
-
Control Oxidant Concentration: Titrate the concentration of the oxidizing agent (e.g., H₂O₂ from 3% to 30%) to control the extent of degradation. A target degradation of 5-20% is often recommended to avoid the formation of secondary, irrelevant degradants.[8]
-
Use Different Oxidants: Compare the degradation profiles using different oxidative systems (e.g., H₂O₂ with or without a metal catalyst like Fe(II) - Fenton conditions) to gain more insight into the mechanism.
-
Structural Elucidation: Utilize high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to determine the elemental composition and fragmentation patterns of the degradants. This will be key to pinpointing the location of hydroxylation or other oxidative modifications.
-
FAQ 3: My compound seems to be sensitive to light (photodegradation). What should I look for?
Answer:
Aromatic systems and carboxylic acids can be susceptible to photodegradation.[9][10] The energy from UV or visible light can promote reactions that are not observed under thermal stress.
-
Plausible Mechanisms & Products:
-
Homolytic Cleavage of the Benzyloxy Group: The benzylic C-O bond could cleave to form a benzyl radical and a phenoxy radical, which would then undergo further reactions.
-
Photo-oxidation: In the presence of oxygen, light can lead to the formation of reactive oxygen species that can attack the biphenyl rings, similar to chemical oxidation.
-
Decarboxylation: Aromatic carboxylic acids can undergo photo-decarboxylation, leading to the loss of CO₂ and the formation of a biphenyl derivative without the carboxylic acid group.[11]
-
-
Troubleshooting Steps:
-
Follow ICH Q1B Guidelines: Conduct photostability studies under controlled conditions as specified by the International Council for Harmonisation (ICH) guideline Q1B, using a combination of UV and visible light.[8]
-
Use a Control Sample: Always include a "dark" control sample, wrapped in aluminum foil, to differentiate between photolytic and thermal degradation.
-
Analyze at Multiple Time Points: Sample the photoreaction at various time points to track the formation and potential subsequent degradation of primary photoproducts.
-
Summary of Potential Degradation Pathways
The following diagram illustrates the primary potential degradation sites on the molecule based on the functional groups present.
Caption: Potential degradation sites and pathways.
Experimental Protocols
Protocol 1: Forced Degradation Under Hydrolytic Conditions
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[8]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 100 µg/mL.
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling & Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.
Protocol 2: Forced Degradation Under Oxidative Conditions
-
Preparation: Prepare a 100 µg/mL solution of the compound in a suitable solvent.
-
Oxidation: Add 3% hydrogen peroxide to the solution.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: Analyze the sample directly by HPLC-UV/MS.
Data Presentation: Example Stability Profile
The following table provides a template for summarizing forced degradation results.
| Stress Condition | Reagent | Temperature | Time | % Degradation | Major Degradation Products (by m/z) |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 48h | 15.2% | m/z of 3'-hydroxy derivative |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 48h | 2.5% | Minor, unidentified peaks |
| Oxidation | 3% H₂O₂ | 25°C | 24h | 18.9% | m/z of hydroxylated parent, m/z of 3'-hydroxy derivative |
| Photolysis | ICH Q1B | 25°C | 24h | 8.7% | m/z of decarboxylated parent |
| Thermal | N/A | 80°C | 72h | < 1.0% | No significant degradation |
Logical Workflow for Degradation Studies
This workflow provides a systematic approach to investigating the degradation of the target compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Here, we will delve into the chemical principles governing its solubility and provide detailed, field-proven protocols to ensure successful experimental outcomes.
Understanding the Molecule: A Complex Solubility Profile
This compound presents a unique set of solubility challenges due to its complex chemical structure. The biphenyl core and the large, non-polar benzyloxy group contribute to its significant hydrophobic character, making it poorly soluble in aqueous solutions. Conversely, the carboxylic acid moiety offers a handle for solubility manipulation, particularly through pH adjustment. The fluorine atom further modulates the electronic properties and lipophilicity of the molecule. Understanding these structural features is key to devising effective dissolution strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents?
The poor solubility of this compound, even in some organic solvents, can be attributed to its rigid, planar biphenyl structure which can lead to strong crystal lattice energy. Additionally, the carboxylic acid group can form intermolecular hydrogen bonds, creating dimers that are less readily solvated. While generally soluble in polar aprotic solvents like DMSO and DMF, its solubility in alcohols like ethanol and methanol can be limited. For instance, similar biphenyl carboxylic acids show good solubility in DMSO, often in the range of 10-50 mg/mL, but can be much less soluble in alcohols.[1][2]
Q2: I've observed precipitation when adding my DMSO stock solution to an aqueous buffer for a cell-based assay. What is happening and how can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses in the aqueous buffer, and the compound crashes out of the solution.
To prevent this, you can:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration in your assay.
-
Use a co-solvent: Incorporating a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final assay medium can help to maintain the compound's solubility.
-
pH modification of the aqueous buffer: If your experimental conditions allow, increasing the pH of the aqueous buffer to above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it, forming a much more water-soluble carboxylate salt.[3][4]
Q3: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the rate of dissolution and the solubility of the compound. However, caution is advised. Prolonged or excessive heating can potentially lead to the degradation of the compound, especially the benzyloxy group which can be susceptible to cleavage under harsh conditions. It is recommended to warm the solution gently (e.g., in a 37-40°C water bath) and for a short period. Always check the compound's stability at elevated temperatures if this method is to be used routinely.
Q4: Is sonication a suitable method for dissolving this compound?
Yes, sonication is an excellent technique for dissolving poorly soluble compounds.[5][6][7][8] The high-frequency sound waves generate cavitation, which helps to break down solid aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.[5] A brief sonication in a bath sonicator is often sufficient to dissolve the compound in solvents like DMSO or DMF.
Q5: How should I prepare a stock solution for NMR analysis?
For NMR analysis, you will need to dissolve the compound in a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a good first choice due to the high solubility of similar biphenyl carboxylic acids in this solvent.[1][2] If residual proton signals from the solvent are a concern, deuterated chloroform (CDCl3) can be used, but the solubility is likely to be lower. In such cases, a higher volume of solvent or gentle warming may be necessary. For some carboxylic acids, preparing a sample for NMR involves dissolving a few milligrams of the compound in approximately 0.5-0.7 mL of the deuterated solvent.[9][10][11]
Q6: What is the best way to store stock solutions of this compound?
Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Protect the solutions from light. When stored properly, stock solutions in dry organic solvents are generally stable for several months.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound appears as a fine suspension, not a clear solution. | Incomplete dissolution due to insufficient solvent volume or agitation. | Increase the solvent volume. Vortex the sample vigorously. Use a bath sonicator for 5-10 minutes.[5][8] |
| A precipitate forms after the solution cools down from heating. | The compound has low solubility at room temperature and was only soluble at an elevated temperature (supersaturated solution). | Re-heat the solution gently before use. Alternatively, prepare a more dilute solution that remains stable at room temperature. |
| The pH of my aqueous solution is difficult to adjust after adding the compound from a DMSO stock. | The buffer capacity of your aqueous solution is insufficient to counteract the acidity of the carboxylic acid. | Use a buffer with a higher buffering capacity. Prepare a more dilute solution of the compound. |
| I see an oily film on the surface of my aqueous solution. | The compound is not fully dissolved and is phase-separating due to its hydrophobicity. | This indicates very poor aqueous solubility. Consider using a surfactant or preparing a formulation such as a liposome or nanoemulsion for aqueous delivery. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 322.34 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out 3.22 mg of this compound and place it into a sterile microcentrifuge tube or amber glass vial.
-
Add 1.0 mL of anhydrous DMSO to the tube/vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube/vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.[5][8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in properly sealed and labeled aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment
This protocol details the preparation of a 100 µM solution of the compound in an aqueous buffer by converting the carboxylic acid to its more soluble carboxylate salt.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
Procedure:
-
Start with the desired volume of your aqueous buffer (e.g., 10 mL of PBS).
-
While stirring, slowly add the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., for a 100 µM solution in 10 mL, add 100 µL of the 10 mM stock).
-
If a precipitate forms, continue stirring and slowly add 1 M NaOH dropwise while monitoring the pH.
-
Continue adding NaOH until the precipitate dissolves and the pH is approximately 1-2 units above the pKa of the carboxylic acid (a target pH of 7.0-7.5 is often sufficient).[3][4]
-
Once the solution is clear, record the final pH.
-
This solution should be prepared fresh before use.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Factors Influencing the Solubility of this compound
Caption: A diagram illustrating how the different functional groups of the molecule influence its solubility characteristics.
References
-
The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Sonication: Significance and symbolism. (2024, January 3). DeepDyve. [Link]
-
How to dissolve chemical compound using ultrasonicator? (2021, February 9). ResearchGate. [Link]
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023, November 3). MDPI. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are... Homework.Study.com. [Link]
-
How to Find the Perfect Sonicator for Cell Disruption and Protein Extraction in Science and Analysis. (2023, August 28). YouTube. [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central. [Link]
-
Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]
-
Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]
-
4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. (2022, October 27). Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Biphenyl Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of fluorinated biphenyls often more challenging than their non-fluorinated analogs?
A1: The challenges primarily stem from the unique electronic properties imparted by the fluorine atom. The high electronegativity of fluorine makes the C-F bond the strongest carbon-halogen bond, which can be difficult to cleave during the catalytic cycle, particularly in C-F activation strategies.[1] Additionally, fluorine substituents render the aromatic rings electron-deficient. This electron-poor nature can hinder the crucial oxidative addition step in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Furthermore, fluorinated arylboronic acids can be unstable in the presence of bases, leading to decomposition and reduced yields of the desired biphenyl product.[3]
Q2: Which cross-coupling reaction is generally preferred for synthesizing fluorinated biphenyls: Suzuki-Miyaura or Buchwald-Hartwig?
A2: Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for C-C bond formation. The Suzuki-Miyaura reaction is one of the most widely used methods for synthesizing biphenyl derivatives due to the stability, ease of preparation, and low toxicity of the boronic acid reagents.[4][5] However, for certain substrates, particularly those involving C-N bond formation to create functionalized biphenyls, the Buchwald-Hartwig amination is indispensable.[6][7] The choice often depends on the specific substrates, functional group tolerance, and the desired bond connection. For C-C bond formation leading to the core biphenyl structure, the Suzuki-Miyaura coupling is a very common starting point.[8]
Q3: What is the general reactivity trend for aryl halides in Suzuki-Miyaura coupling, and how does fluorine fit in?
A3: The reactivity of aryl halides in Suzuki-Miyaura coupling is dependent on the dissociation energy of the carbon-halogen (C-X) bond. The general trend is I > Br > Cl > F.[9] A larger halogen atom is a better leaving group due to lower bond dissociation energy, thus increasing reactivity.[9] Consequently, aryl fluorides are the least reactive and require more specialized and reactive catalytic systems to achieve successful coupling through C-F bond activation.[10]
Q4: Can I use aryl fluorides directly in Suzuki-Miyaura coupling?
A4: While challenging, direct cross-coupling of fluoro-aromatics is possible, though relatively rare.[10] Success often requires specific conditions, such as using nickel or palladium catalysts, sometimes in combination with microwave assistance.[10] For these reactions to proceed, the fluoro-aromatic compound often needs to be activated by electron-withdrawing groups.[10]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling and offers potential solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active catalyst in Suzuki coupling is Pd(0). If using a Pd(II) precatalyst, ensure its complete reduction.[11] Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Consider using a pre-catalyst that readily forms the active species. |
| Inappropriate Ligand Choice | The ligand is crucial for an efficient reaction. For electron-poor fluorinated aryl halides, use bulky and electron-rich phosphine ligands like SPhos or XPhos to promote the oxidative addition step.[9][12] It is often beneficial to screen a variety of ligands to find the optimal one for your specific substrates.[11] |
| Suboptimal Base and Solvent | The base activates the boronic acid for transmetalation.[1][4] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For base-sensitive substrates, a milder base like KF may be preferable.[4] The solvent system must be compatible with the chosen base and maintain solubility of the reactants. A mixture of an organic solvent like THF, dioxane, or toluene with water is common.[9][12] |
| Degradation of Fluorinated Boronic Acid | Fluorinated arylboronic acids can be unstable under basic conditions, leading to protodeboronation.[3][13] Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.[2] Alternatively, a gradual addition of the boronic acid to the reaction mixture can sometimes mitigate decomposition. |
Problem 2: Significant Side Reactions
| Side Reaction | Cause & Explanation | Suggested Solution |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. It is often promoted by the presence of oxygen. | Ensure rigorous degassing of the reaction mixture. Using a slight excess of the aryl halide can also disfavor homocoupling. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a simple arene. This is a common issue with electron-poor boronic acids, especially under basic conditions.[13] | Use anhydrous solvents and reagents. Consider using boronic esters for increased stability.[2] Using milder bases like KF or CsF can sometimes help.[2] |
| Defluorination | The fluorine atom is cleaved from the aromatic ring. This can happen as an undesired side reaction, particularly with polyfluorinated arenes.[14] | Careful selection of the catalyst and reaction conditions is crucial. Sometimes, lower reaction temperatures can minimize defluorination. |
Problem 3: Difficulty in Product Purification
| Issue | Suggested Approach |
| Co-elution with Starting Materials or Byproducts | Fluorinated compounds can have similar polarities, making chromatographic separation challenging. |
| Removal of Palladium Catalyst Residues | Residual palladium can contaminate the final product. |
| Handling of Fluoride Byproducts | Reactions involving C-F activation will generate fluoride ions.[15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide
This protocol provides a starting point for the synthesis of a fluorinated biphenyl. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Fluorinated aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated aryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central. [Link]
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]
-
Base-Free Suzuki-Miyaura Coupling. ChemistryViews. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
-
Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor. PubMed. [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Publications. [Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]
-
The bond strength and cross-coupling reaction via C–F cleavage. ResearchGate. [Link]
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. National Institutes of Health. [Link]
-
Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. PubMed. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]
-
Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. ACS Publications. [Link]
-
The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. American Chemical Society. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Portal científico URJC. [Link]
-
Combined Influence of Fluorinated Solvent and Base in Friedel−Crafts Reaction of Toluene and CO2. ACS Publications. [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Conditions for a selective Buchwald-Hartwig amination?. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzyloxy-Substituted Compounds
Welcome to the Technical Support Center for the synthesis of benzyloxy-substituted compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using the benzyl ether as a protecting group. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you anticipate and troubleshoot the side reactions that can compromise your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and deprotection of benzyloxy-substituted compounds in a practical question-and-answer format.
Synthesis Phase: Williamson Ether Synthesis
Question 1: My Williamson ether synthesis of a benzyl ether is giving a low yield, and I'm observing an alkene byproduct. What's happening and how can I fix it?
Answer: The formation of an alkene is a classic sign that the E2 elimination pathway is competing with your desired SN2 reaction. The alkoxide base, necessary for deprotonating your alcohol, is also a strong enough base to abstract a proton from a carbon adjacent to your benzyl halide, leading to the elimination of H-X and the formation of an alkene. This is particularly problematic with secondary and tertiary alkyl halides.
Troubleshooting Strategies:
-
Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide. If your target molecule allows, ensure the benzyl group is the electrophile (benzyl bromide or chloride) and your substrate alcohol is the nucleophile. Benzyl halides are primary and lack β-hydrogens, which significantly reduces the likelihood of E2 elimination.[1]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over elimination. Elimination reactions often have a higher activation energy, making them more prevalent at elevated temperatures.
-
Choice of Base and Solvent: While a strong base is needed to form the alkoxide, using a milder base like silver oxide (Ag₂O) can be beneficial for selective benzylation, especially in diols.[2] Polar aprotic solvents such as DMF or DMSO are preferred as they effectively solvate the cation, leaving a more reactive "naked" alkoxide for the SN2 attack.[3]
Question 2: I'm trying to benzylate a phenol, but I'm getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for the desired ether?
Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho and para positions. The selectivity is highly dependent on the reaction conditions.
To Favor O-Alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the metal cation associated with the phenoxide, leaving the oxygen atom as the more available and reactive nucleophile.
-
Counter-ion: The nature of the counter-ion can also play a role. Less coordinating cations can favor O-alkylation.
To Favor C-Alkylation (Generally Undesired in this Context):
-
Solvent Choice: Protic solvents or non-polar solvents can lead to more C-alkylation. In these solvents, the oxygen of the phenoxide can be more heavily solvated, making the ring's carbon atoms more competitive as nucleophiles.
Deprotection Phase: Common Side Reactions
Question 3: My catalytic hydrogenation to remove a benzyl group is sluggish or has stalled completely. What are the likely causes?
Answer: This is a frequent issue in hydrogenolysis. The primary culprits are typically related to the catalyst or the substrate.
Troubleshooting Steps:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur and halogen-containing compounds.[4] Even trace amounts from previous steps (e.g., thioglycosides, chlorinated solvents) can completely deactivate the catalyst.[4][5]
-
Solution: Ensure your substrate is meticulously purified before the hydrogenation step. If catalyst poisoning is suspected, increasing the catalyst loading might help, but it's more effective to remove the source of the poison.
-
-
Catalyst Inactivity: The catalyst may be old or have been improperly stored, leading to reduced activity.
-
Solution: Use a fresh batch of catalyst. For particularly stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C.[4]
-
-
Steric Hindrance: A sterically congested environment around the benzyl ether can hinder its access to the catalyst surface, slowing down the reaction.
-
Solution: Increase the reaction temperature and/or hydrogen pressure. Alternatively, consider a different deprotection method, such as using a Lewis acid.
-
Workflow for Diagnosing Stalled Hydrogenolysis:
Caption: Troubleshooting flowchart for stalled hydrogenolysis.
Question 4: During an acid-catalyzed debenzylation, I'm observing rearrangement products where the benzyl group has migrated to the aromatic ring of my substrate. How can I prevent this?
Answer: This is a classic example of an acid-catalyzed rearrangement. Under strongly acidic conditions, the benzyl ether can be protonated and cleave to form a benzyl cation. This highly reactive electrophile can then attack electron-rich aromatic rings in an intermolecular or intramolecular fashion, leading to C-benzylation.
Preventative Measures:
-
Use a Cation Scavenger: The key is to trap the benzyl cation as it forms. Pentamethylbenzene is an excellent non-lewis-basic cation scavenger that can suppress these electrophilic side reactions.[6]
-
Choice of Lewis Acid: Boron trichloride (BCl₃) at low temperatures (e.g., -78 °C) in the presence of a scavenger is a mild and chemoselective method for debenzylating aryl benzyl ethers while preserving other acid-sensitive functional groups.[6]
-
Avoid Protic Brønsted Acids: Strong protic acids like trifluoroacetic acid (TFA) are more prone to causing these rearrangements, even with scavengers.[6]
Mechanism of Acid-Catalyzed Rearrangement:
Caption: Pathway of acid-catalyzed debenzylation and rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for removing a benzyl protecting group, and what are their key compatibilities and incompatibilities?
A1: The choice of debenzylation method is critical for the success of a multi-step synthesis. The three main strategies are:
| Deprotection Method | Reagents | Compatible With | Incompatible With |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Esters, acetals, silyl ethers | Alkenes, alkynes, azides, nitro groups, sulfur compounds[4] |
| Lewis Acid Cleavage | BCl₃, BBr₃, SnCl₄ | Reducible functional groups | Acid-labile groups (e.g., some silyl ethers, Boc groups) |
| Oxidative Cleavage | DDQ, Ozone | Reducible functional groups | Other easily oxidizable groups |
Q2: Can I selectively deprotect one benzyl ether in the presence of another?
A2: Yes, by using substituted benzyl ethers. The most common strategy involves the p-methoxybenzyl (PMB) ether. The electron-donating methoxy group makes the PMB ether more susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave a PMB ether while leaving an unsubstituted benzyl ether intact.[2][7]
Q3: What is catalytic transfer hydrogenolysis, and when should I use it?
A3: Catalytic transfer hydrogenolysis is a safer and often more convenient alternative to using hydrogen gas.[8] It employs a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexadiene, in the presence of a palladium catalyst.[2][8] This method is particularly useful for small-scale reactions where handling a hydrogen gas cylinder is impractical. It can sometimes offer better selectivity and faster reaction times.[8]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Benzyl Ether
This protocol is a standard method for the benzylation of a primary alcohol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Catalytic Hydrogenolysis for Benzyl Ether Deprotection
This protocol describes a standard procedure for removing a benzyl group using hydrogen gas.
-
Preparation: Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (typically with a balloon or at a specified pressure on a Parr hydrogenator).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC). This can take anywhere from a few hours to overnight.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.
References
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
-
Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. [Link]
-
Journal of Chemical Education. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
- Bieg, T., & Szeja, W. (1985).
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.
-
Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of benzyl‐protected esters. [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. [Link]
-
ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]
-
ResearchGate. (n.d.). DDQ-assisted oxidative debenzylation of benzyl ethers under visible-light irradiation. [Link]
-
Royal Society of Chemistry. (n.d.). Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
- Leonori, D., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 825-829.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]
-
Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]
-
SciSpace. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
University of Calgary. (n.d.). Aromatic Compounds and Their Reactions 3. [Link]
-
University of Illinois Springfield. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]
-
YouTube. (2013). Reactions at the benzylic position | Aromatic compounds | Organic chemistry. [Link]
-
ResearchGate. (n.d.). Two mechanisms of migration of benzhydryl and benzyl groups in the pentamethoxycarbonylcyclopentadiene ring. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. a. Prepare the following ethers via Willamson's syntesis. I. Benzyl methyl ether `(A)` II. Phenylethyl ehter `(B)` [allen.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Technical Support Center: Navigating the Purification Challenges of Carboxylic Acid Compounds
Welcome to the Technical Support Center dedicated to addressing the purification challenges of carboxylic acid compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the lab.
Introduction: The Unique Purification Landscape of Carboxylic Acids
Carboxylic acids are a cornerstone of organic synthesis and pharmaceutical development. However, their purification can be notoriously challenging due to their polar nature, propensity for hydrogen bonding, and acidic character.[1] These very properties, while bestowing unique chemical reactivity, often lead to issues such as poor solubility in common organic solvents, emulsion formation during extractions, and problematic interactions with chromatographic stationary phases.[2][3] This guide will equip you with the knowledge to anticipate and overcome these common hurdles.
Troubleshooting Guide: From Common Frustrations to Purified Product
This section is structured to address specific problems you may encounter during the purification of your carboxylic acid compound.
I. Liquid-Liquid Extraction Issues
Liquid-liquid extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities by exploiting their ability to form water-soluble carboxylate salts.[4][5][6] However, the process is not without its pitfalls.
Problem 1: Persistent Emulsions During Extraction
-
Probable Cause: Emulsions, or the stable suspension of one liquid within another, are a frequent challenge in the extraction of carboxylic acids, particularly from complex mixtures like fermentation broths.[3][7] This is often due to the presence of surfactants or other amphiphilic impurities. Vigorous shaking can also exacerbate emulsion formation.[2]
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without excessive mixing.[2]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break up the emulsion by reducing the solubility of the organic solvent in the aqueous layer.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.
-
Problem 2: Low Recovery of Carboxylic Acid After Extraction and Re-acidification
-
Probable Cause: Incomplete extraction into the aqueous basic layer or incomplete precipitation upon re-acidification are the most likely culprits. The pH of the aqueous phase is a critical factor in ensuring the carboxylic acid is in the desired form for extraction.[8][9]
-
Solution:
-
pH Monitoring: Use pH paper or a pH meter to ensure the aqueous phase is sufficiently basic (at least 2 pH units above the pKa of the carboxylic acid) during the initial extraction to form the carboxylate salt.[10] Conversely, upon re-acidification, ensure the pH is sufficiently acidic (at least 2 pH units below the pKa) to fully protonate the carboxylate and induce precipitation.[4][11]
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[2][8]
-
Salting Out: If your carboxylic acid has some water solubility, adding a salt like sodium chloride to the aqueous phase before back-extraction into an organic solvent can decrease its aqueous solubility and improve recovery.
-
Cooling: Cooling the acidified aqueous solution in an ice bath can further decrease the solubility of the carboxylic acid and promote more complete precipitation.[4]
-
II. Recrystallization Roadblocks
Recrystallization is a primary method for purifying solid carboxylic acids.[8] The principle is to dissolve the impure compound in a hot solvent and allow it to crystallize in a purer form as the solution cools.
Problem 1: The Carboxylic Acid Fails to Crystallize ("Oils Out")
-
Probable Cause: The compound may be melting instead of dissolving in the hot solvent, or the solution is supersaturated with impurities that inhibit crystal lattice formation. The cooling rate might also be too rapid.
-
Solution:
-
Add More Solvent: Your initial volume of solvent may be insufficient. Add a small amount of additional hot solvent to ensure the compound is fully dissolved.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling can lead to the formation of an oil.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to induce crystallization.
-
Solvent System Adjustment: If "oiling out" persists, consider a different solvent or a two-solvent system.[8]
-
Problem 2: Poor Recovery of Crystalline Product
-
Probable Cause: Using too much solvent, incomplete crystallization, or loss of product during filtration.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Sufficient Cooling Time: Ensure the solution has been given adequate time at a low temperature to maximize crystal formation.
-
Solvent Evaporation: If too much solvent was added, you can evaporate some of it by gently heating the solution and then allowing it to cool again.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product.[2]
-
Problem 3: Colored Impurities in the Final Crystals
-
Probable Cause: Highly colored impurities are co-crystallizing with your product.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired compound. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[8]
-
III. Chromatography Complications
Column chromatography is an invaluable tool for separating carboxylic acids from impurities with similar polarities.[8]
Problem 1: Streaking or Tailing of the Carboxylic Acid on a Silica Gel Column
-
Probable Cause: Carboxylic acids can interact strongly with the slightly acidic silica gel stationary phase, leading to a mixture of protonated and deprotonated forms that travel at different rates, causing streaking.[2]
-
Solution:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in a more defined band.
-
Problem 2: The Carboxylic Acid is not Eluting from the Column
-
Probable Cause: The mobile phase is not polar enough to move the highly polar carboxylic acid down the column.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a More Polar Solvent: Consider adding a small percentage of an even more polar solvent like methanol to your mobile phase.
-
Problem 3: Compound Precipitates on the Column Upon Loading
-
Probable Cause: The carboxylic acid is not very soluble in the initial, less polar mobile phase used for loading.
-
Solution:
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder containing your adsorbed compound can then be carefully added to the top of the column.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude carboxylic acids?
A1: Typical impurities depend on the synthetic route but often include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[2][12] For example, if the carboxylic acid is synthesized via the oxidation of a primary alcohol, you might find residual alcohol or the intermediate aldehyde.[2]
Q2: How do I choose the best purification technique for my carboxylic acid?
A2: The choice depends on the physical properties of your compound and the nature of the impurities.[2] For solid carboxylic acids, recrystallization is often the first choice.[2] For liquid carboxylic acids, distillation can be effective if the impurities have significantly different boiling points.[13] Acid-base extraction is excellent for removing neutral or basic impurities.[2][10] Column chromatography is best for separating compounds with similar polarities.[2]
Q3: My purified carboxylic acid is a sticky gum or oil instead of a solid. What can I do?
A3: This often indicates the presence of impurities that are disrupting the crystal lattice formation. Re-purification using a different technique is recommended. For example, if recrystallization yielded an oil, try column chromatography to remove the persistent impurities. It's also possible that your compound is not a solid at room temperature.
Q4: What is the best way to dry a solution containing a carboxylic acid?
A4: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and are suitable for drying solutions of carboxylic acids.[14] Avoid using basic drying agents like potassium carbonate (K₂CO₃) as they can react with the acid. Calcium chloride (CaCl₂) should also be used with caution as it can form complexes with some carboxylic acids.[15][16]
Q5: What are some general safety precautions I should take when working with carboxylic acids?
A5: Carboxylic acids can be corrosive, even if they are weak acids.[17] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19][20][21] Work in a well-ventilated area or a fume hood.[18][20] Avoid storing carboxylic acids with bases or in metal cabinets that can corrode.[17]
Data & Protocols
Table 1: Common Solvents for Carboxylic Acid Recrystallization
| Solvent | Polarity | Comments |
| Water | High | Good for small, polar carboxylic acids. Solubility differences between hot and cold are often significant. |
| Ethanol/Methanol | High | Good general-purpose solvents for many carboxylic acids.[22] Often used in combination with water.[8] |
| Acetic Acid | High | Can be a good solvent for some aromatic carboxylic acids. |
| Acetone | Medium | Can be effective, but its low boiling point can make it tricky to work with. |
| Ethyl Acetate | Medium | A versatile solvent, often used in chromatography as well. |
| Toluene | Low | Suitable for less polar or aromatic carboxylic acids.[23] |
| Hexane/Heptane | Low | Typically used as an "anti-solvent" in a two-solvent system to induce crystallization.[8] |
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing the carboxylic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[2] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.[2]
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid salt will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.[8]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[2]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (test with litmus or pH paper).[2][4] The carboxylic acid should precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry.[8]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests. The ideal solvent should dissolve the carboxylic acid when hot but have low solubility when cold.[8][23]
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add the minimum amount of hot solvent to completely dissolve it.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[2]
-
Drying: Allow the crystals to dry completely.
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for acid-base extraction.
References
- Dâmaso, M. C., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Process Safety and Environmental Protection.
- National Laboratory of the Rockies.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- Benchchem. Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- EXTRACTION OF ACIDS OR BASES
- Benchchem.
- Teledyne ISCO. (2012).
- Green Chemistry (RSC Publishing). (2024).
- University of Rochester, Department of Chemistry.
- PubMed.
- Veeprho.
- Wikipedia. Acid–base extraction.
- CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Google Patents.
- Greenbook.net.
- Solvent design for crystallization of carboxylic acids.
- Solvent selection for recrystallization: An undergradu
- Sciencemadness Discussion Board. (2021). which one to choose? - Drying agent.
- RECRYSTALLIS
- Acid-Base Extraction.
- SAFETY D
- Cayman Chemical. (2022).
- Hive Stimulants.
- Wikipedia. Carboxylic acid.
- Reddit. (2019).
- SAFETY D
- ResearchGate. The effect of pH on extraction of carboxylic acids.
- Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents.
- Using drying agents.
- Chempedia - LookChem.
- ResearchGate. (2013). How can I purify carboxylic acid?.
Sources
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
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- 3. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
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- 13. researchgate.net [researchgate.net]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
- 15. Sciencemadness Discussion Board - Drying agent- which one to choose? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 17. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 18. assets.greenbook.net [assets.greenbook.net]
- 19. fishersci.pt [fishersci.pt]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
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- 22. Reagents & Solvents [chem.rochester.edu]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, its complexity can lead to challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities and optimize your reactions for success.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
Q1: My Suzuki coupling reaction is very slow, has stalled, or shows no product formation. What are the most common initial checks I should perform?
When a reaction fails, it's essential to systematically verify the integrity of each component and the reaction setup.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing of solvents and reagents or a faulty inert atmosphere (nitrogen or argon) can lead to catalyst deactivation through oxidation.
-
Protocol: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw (for anhydrous, non-aqueous solvents), sparging with an inert gas for at least 30 minutes, or bringing the solvent to a reflux under an inert atmosphere. The reaction vessel should be purged with an inert gas before adding reagents.[6]
-
-
Reagent Quality: The purity and stability of your reagents are paramount.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, especially if exposed to air and moisture.[5][7] Consider using a more stable boronic ester derivative, such as a pinacol ester, to mitigate this.[5] It is always advisable to use fresh or properly stored boronic acids/esters.
-
Aryl Halide: While generally stable, ensure the purity of your aryl halide. The reactivity order is typically I > Br > OTf > Cl.[8] Less reactive halides like chlorides may require more specialized, electron-rich ligands.[9]
-
Base: The base should be finely powdered and dry. Clumps can lead to poor reproducibility and incomplete reaction.[5]
-
Solvent: Ensure solvents are anhydrous and free of peroxides, especially ethereal solvents like THF and dioxane.[5]
-
-
Reaction Temperature: Most Suzuki couplings require heating.[4] Verify that your heating apparatus is functioning correctly and the internal reaction temperature is at the desired level. Sometimes, increasing the temperature can overcome a high activation barrier.[6]
Caption: A workflow for troubleshooting low or no conversion in Suzuki couplings.[11]
Q2: I've confirmed my reagents and setup are sound, but the reaction still fails. How do I choose a better catalyst, base, or solvent?
Optimizing the core components of the reaction is the next logical step.
-
Ligand Selection: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
Electron-rich and Bulky Ligands: For less reactive aryl chlorides or electron-rich aryl halides, electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) are necessary to promote the oxidative addition step.[9][12] Bulky ligands (e.g., those with tert-butyl groups) can accelerate the final reductive elimination step.[9][10]
-
Screening: There is often no single "best" ligand, and screening a small set of ligands from different classes (e.g., simple phosphines like PPh₃, Buchwald-type ligands like XPhos, or bidentate ligands like dppf) can be highly effective.[9][11]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[13][14] Its strength and solubility are critical factors.
-
Common Bases: A comparative analysis of commonly used bases shows that inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) generally provide high yields.[13]
-
Compatibility: The choice of base is highly dependent on the substrates and solvent. For example, weak bases like K₂CO₃ and K₃PO₄ often perform well in DMF.[2] If your substrate has base-sensitive functional groups (e.g., esters), a milder base like KF may be necessary.[14]
-
| Base | Strength | Common Solvents | Equivalents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF | 2.0 - 3.0 | A common and effective first choice.[10][13] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | 1.5 - 2.5 | More soluble in organic solvents; can be effective for difficult couplings.[6][13] |
| K₃PO₄ | Strong | Toluene, Dioxane, DMF | 1.5 - 3.0 | Often used in anhydrous conditions to suppress protodeboronation.[10][13] |
| NaHCO₃ | Weak | Aqueous mixtures | 2.0 - 4.0 | Useful for substrates with base-sensitive groups like phenols.[10] |
| KF | Weak | THF, Toluene | 2.0 - 3.0 | Can be effective for substrates with base-labile groups.[14] |
-
Solvent System: The solvent must solubilize the reagents and stabilize the catalytic species.[11]
-
Polar Aprotic Solvents: Mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water are commonly used.[9][15] Water helps to dissolve inorganic bases and can facilitate the activation of the boronic species.[9]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate, particularly the oxidative addition step.[16][17] For challenging substrates, screening different solvents can reveal a more suitable medium.
-
Issue 2: Significant Side Product Formation
Q3: My reaction yields are low, and I'm observing significant byproducts. What are the common side reactions, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, consuming starting materials and complicating purification.[9]
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, and it is one of the most common reasons for low yields.[5][9]
-
Cause: This side reaction is often promoted by aqueous basic conditions, especially with heteroaryl boronic acids.[9]
-
Solution:
-
Use Anhydrous Conditions: Switching to a non-aqueous solvent system with a base like K₃PO₄ can suppress this pathway.[10]
-
Use Boronic Esters: Pinacol or MIDA boronates are generally more stable to hydrolysis than the corresponding boronic acids.[8][9]
-
Control Temperature and Reaction Time: Prolonged reaction times at high temperatures can exacerbate protodeboronation.
-
-
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct.
-
Cause: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[9]
-
Solution:
-
Thorough Degassing: Rigorous exclusion of oxygen is the most effective preventative measure.[9]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of Pd(II) present at the start of the reaction compared to in-situ reduction of a Pd(II) pre-catalyst.[11]
-
-
-
Dehalogenation: This is the reduction of the aryl halide starting material, replacing the halide with a hydrogen atom.[9]
-
Cause: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Potential hydride sources include amine bases or alcoholic solvents.[9]
-
Solution:
-
Avoid Hydride Sources: If dehalogenation is a problem, avoid using solvents like alcohols or amine bases if possible.
-
Optimize Ligand: The choice of ligand can influence the relative rates of reductive elimination versus side reactions.
-
-
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Avoiding decomposition of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid during storage
Introduction
Welcome to the technical support guide for 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Due to its specific functional groups—namely the benzyloxy ether linkage—this molecule is susceptible to specific degradation pathways if not stored and handled correctly. This guide provides a series of frequently asked questions, in-depth troubleshooting protocols, and preventative measures based on established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Quick Guidance
This section provides immediate answers to the most common user queries regarding the storage and stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum stability, the compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial . Aliquoting the material upon receipt into smaller, single-use quantities is highly recommended to minimize repeated freeze-thaw cycles and atmospheric exposure.
Q2: I've observed a slight discoloration (yellowing) of the solid material over time. Is this a sign of decomposition?
A2: Yes, discoloration is often the first visual indicator of degradation. It typically suggests the formation of oxidized byproducts or minor impurities resulting from the cleavage of the benzyloxy group. While the bulk material may still be largely intact, this warrants an analytical check for purity before use.
Q3: What is the primary decomposition product I should look for analytically?
A3: The most common degradation pathway is the cleavage of the benzyl ether bond (debenzylation). This results in the formation of 2-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and toluene as a byproduct.[1][2] On analytical platforms like HPLC or LC-MS, you would observe a new, more polar peak corresponding to the free phenol.
Q4: Can I store this compound dissolved in a solvent?
A4: Storing the compound in solution is generally discouraged for long-term stability due to increased molecular mobility and potential interactions with solvent impurities. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF) and store at -20°C or below, under an inert atmosphere. Be aware that photostability is significantly reduced in solution.[3]
Part 2: Understanding the Decomposition Pathways
An effective storage strategy is built on understanding the chemical vulnerabilities of the molecule. The core biphenyl carboxylic acid structure is robust; however, the benzyloxy protecting group is the primary site of instability.[4][5]
Q5: Why is the benzyloxy group the most sensitive part of the molecule?
A5: The benzyloxy group is a benzyl ether. The bond between the benzylic carbon and the ether oxygen is susceptible to cleavage under several conditions because the resulting benzyl carbocation (or radical) is stabilized by resonance across the benzene ring. This inherent lability is precisely why it is widely used as a protecting group—it can be removed under specific, often mild, conditions.[2][6] The primary pathways relevant to storage are:
-
Hydrogenolysis: This is the most common and efficient method for cleaving benzyl ethers.[7][8] It involves reductive cleavage using hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel).[1][9] While overt catalytic hydrogenation is an intentional synthetic step, inadvertent exposure to trace metals and a hydrogen source (even ambient moisture under certain conditions) can cause slow degradation.
-
Acid-Catalyzed Hydrolysis: Strong acids can protonate the ether oxygen, making the benzyl group a good leaving group.[10] While the molecule's own carboxylic acid is a weak acid, contamination with strong acidic residues or storage in an acidic environment can initiate this degradation, especially at elevated temperatures.
-
Photochemical Decomposition: Aromatic compounds, particularly those with benzylic hydrogens, can absorb UV or high-energy visible light. This can lead to the formation of radicals that trigger the cleavage of the C-O bond.[3][11][12]
Below is a diagram illustrating the primary decomposition pathway.
Caption: Primary debenzylation pathway of the target compound.
Part 3: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues encountered during storage or experimentation.
| Observation / Problem | Probable Cause(s) | Recommended Analytical Verification | Corrective & Preventative Actions |
| Solid material appears discolored, clumpy, or has an unusual odor. | 1. Oxidation: Reaction with atmospheric oxygen. 2. Photodegradation: Exposure to UV or ambient light.[13][14] 3. Moisture: Hydrolysis or hygroscopic clumping. | Purity by HPLC-UV: Look for new impurity peaks, especially early-eluting (more polar) ones. Appearance Test: Compare against a reference standard or initial appearance records. | 1. Store under Inert Gas: Backfill vials with argon or nitrogen before sealing. 2. Use Amber Vials: Protect from light at all times. Store the vial inside a secondary opaque container or box. 3. Ensure Dryness: Store in a desiccator, especially if the storage environment is humid. |
| HPLC/LC-MS analysis shows a significant new peak. | 1. Debenzylation: The primary peak will have a mass difference of -90.05 Da (loss of C₇H₆). The product is the corresponding phenol. 2. Decarboxylation: Less likely under normal storage but possible with high heat. Mass difference of -44.01 Da (loss of CO₂).[15][16] | LC-MS: Confirm the mass of the new peak. It should correspond to the de-benzylated product (C₁₃H₉FO₃). ¹H NMR: Look for the disappearance of the characteristic benzyl -CH₂- singlet (around 5.0-5.2 ppm) and the benzyl aromatic protons (7.3-7.5 ppm). A new broad singlet for the phenolic -OH will appear. | 1. Review Handling: Check for potential contamination with trace metals (e.g., spatulas, glassware with residual catalyst).[17] 2. Check pH: Ensure solvents and reagents used are neutral and free of acidic or basic contaminants. 3. Re-purify: If purity is compromised, re-purification via column chromatography or recrystallization may be necessary. |
| Inconsistent experimental results or loss of biological activity. | Compound Degradation: The presence of the decomposition product or other impurities is interfering with the assay or reaction. The free phenol will have different physicochemical properties and binding affinities. | Confirm Purity Before Use: Always run a purity check (e.g., quick HPLC) on material that has been stored for an extended period, especially if results are unexpected. | 1. Aliquot Material: Use fresh aliquots for critical experiments to avoid using material from a potentially compromised parent vial. 2. Establish a Re-test Date: Based on your storage conditions, define a date to re-analyze the material's purity to ensure it still meets specifications. |
Part 4: Standard Operating Protocols
Adherence to strict protocols is the most effective way to prevent decomposition.
Protocol 1: Long-Term Storage of Solid Compound
-
Receipt & Inspection: Upon receipt, inspect the container for an intact seal. Note the initial appearance and color of the material.
-
Environment Preparation: Perform all handling in a controlled environment with low humidity and under dim or yellow light.
-
Aliquoting: If the quantity is large, carefully aliquot the solid into smaller, pre-weighed amber glass vials suitable for single or limited use. Use non-metallic or polymer-based spatulas to avoid metal contamination.
-
Inerting: Gently flush the headspace of each vial with dry argon or nitrogen gas for 15-30 seconds.
-
Sealing: Immediately and tightly seal the vials with high-quality, chemically resistant caps (e.g., PTFE-lined).
-
Labeling: Clearly label each vial with the compound name, lot number, quantity, and date of storage.
-
Storage: Place the sealed vials in a refrigerator at 2-8°C, protected from light.
Protocol 2: Handling for Experimental Use
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount of compound quickly. Do not leave the stock vial open to the atmosphere for extended periods.
-
Inerting & Resealing: If material remains in the vial, flush the headspace again with inert gas before resealing tightly.
-
Dissolution: Dissolve the compound in high-purity, anhydrous, and peroxide-free solvents. Prepare solutions fresh for each experiment whenever possible.
References
-
Yu, H., et al. (2021). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability. Retrieved from [Link]
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Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]
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Patera, J., et al. (2021). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry Letters. Retrieved from [Link]
- Y., Steve S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
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Protheragen. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Retrieved from [Link]
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Nel, R.J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
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Ludwig Institute for Cancer Research. (2008). Selective debenzylation of aromatic benzyl ethers by silica-supported sodium hydrogen sulfate. Tetrahedron Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Zistl, M., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Molecules. Retrieved from [Link]
- Jastrzebski, W., et al. (2021). Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. Chemistry – A European Journal.
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Li, Y., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]
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Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
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Ghosh, K.K., & Ghosh, S. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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ResearchGate. (2019). (PDF) The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. Retrieved from [Link]
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Griesbeck, A.G., & Maptue, N. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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DSpace. (n.d.). Chapter 1.3 - Photostability of NAMI-A. Retrieved from [Link]
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National Institutes of Health. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]
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Chem Prof. (2016). CHEM 2533 Midterm Question #3: Acid Catalyzed Hydrolysis of Benzyl Benzoate. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
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ResearchGate. (2010). Hydrothermal stability of aromatic carboxylic acids | Request PDF. Retrieved from [Link]
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Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
National Institutes of Health. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism. Drug Metabolism and Disposition. Retrieved from [Link]
-
Pan, X., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from [Link]
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National Institutes of Health. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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Hokkaido University. (n.d.). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from [Link]
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Reddit. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Retrieved from [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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National Institutes of Health. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
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National Institutes of Health. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology. Retrieved from [Link]
-
PFAS Central. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acid. Retrieved from [Link]
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National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid and Its Analogues
Prepared by: Senior Application Scientist, Drug Discovery Division
Introduction: The Privileged Biphenyl Carboxylic Acid Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The biphenyl scaffold is a quintessential example of such a framework.[1][2] Its rigid, yet conformationally flexible nature provides an ideal backbone for orienting functional groups to interact with biological targets. When combined with a carboxylic acid moiety, the resulting biphenyl carboxylic acid core becomes a versatile starting point for developing drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[2][3]
This guide provides an in-depth comparative analysis of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid , a specific derivative, against its structural analogues. While direct biological data for this exact compound is not extensively published, by examining the activities of closely related molecules, we can infer its potential therapeutic applications and understand the critical role of each of its functional groups—the 2-fluoro substituent, the 3'-benzyloxy group, and the 4-carboxylic acid. This analysis is grounded in structure-activity relationships (SAR) derived from experimental data on these analogues, offering valuable insights for researchers in drug development.
Synthetic Strategy: The Power of Cross-Coupling
The construction of the core biphenyl structure is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a principal and versatile method.[3] This reaction creates the crucial carbon-carbon bond between two aryl rings, typically an aryl halide and an arylboronic acid, under relatively mild conditions.
The general workflow allows for significant molecular diversity, as various substituents can be present on either of the coupling partners.
Figure 1: General workflow for synthesizing biphenyl carboxylic acids via Suzuki-Miyaura coupling.
Comparative Analysis of Biological Activity
The biological activity of biphenyl derivatives can be dramatically altered by subtle changes in their substitution patterns. By comparing our target compound to well-studied analogues, we can dissect the contribution of each functional group.
| Compound/Analogue Class | Key Structural Differences from Target | Reported Biological Activity | Mechanism of Action | Reference(s) |
| This compound | (Target Compound) | Undetermined (Inferred) | Inferred: Potential COX inhibitor, Na+ channel modulator, or γ-secretase modulator | [4] |
| Flurbiprofen | Lacks 3'-benzyloxy group; propanoic acid at C4 instead of carboxylic acid. | Anti-inflammatory, Analgesic, Antipyretic | Non-selective Cyclooxygenase (COX) inhibitor | [5] |
| CHF5074 | Lacks 3'-benzyloxy group; has 3',4'-dichloro substitution; cyclopropanecarboxylic acid at C4. | Reduction of brain β-amyloid pathology | Allosteric γ-secretase modulator; selectively reduces Aβ42 production | [6] |
| Benzyloxyphenyl Pharmacophore Analogues | Lacks the second phenyl ring and carboxylic acid but contains the core benzyloxyphenyl unit. | Enhanced Na+ channel slow inactivation | Modulation of voltage-gated sodium channels | [7] |
| Biphenyl-4-carboxylic acid esters | Lacks 2-fluoro and 3'-benzyloxy groups; carboxylic acid is esterified. | Antifungal | Not fully elucidated; likely involves cell membrane disruption | [8] |
Structure-Activity Relationship (SAR) Insights
The data from these analogues allow us to propose a logical framework for how each component of this compound contributes to its potential biological profile.
Figure 2: Inferred structure-activity relationships of the biphenyl carboxylic acid scaffold.
-
The 2-Fluoro Group : Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[9] Its presence in potent compounds like the NSAID Flurbiprofen and the γ-secretase modulator CHF5074 underscores its importance for high-potency interactions with enzymatic targets.[5][6] It likely plays a key role in orienting the molecule within a binding pocket and may increase its acidity or alter electronic properties favorably.
-
The 3'-Benzyloxy Group : This large, lipophilic group significantly impacts the molecule's overall properties. Research on related structures has identified the (3-fluoro)benzyloxyphenyl unit as a novel pharmacophore for enhancing the slow inactivation of voltage-gated sodium channels.[7] This strongly suggests that our target compound, possessing a very similar benzyloxy moiety, has the potential for activity in the central nervous system, possibly as an anticonvulsant or for other neurological conditions related to neuronal hyperexcitability.
-
The 4-Carboxylic Acid Group : The carboxyl group is often essential for biological activity, frequently acting as a key binding element to protein targets, such as the arginine residue in the active site of COX enzymes.[10] Its acidic nature is crucial for the anti-inflammatory activity of many NSAIDs. As seen with CHF5074, modifying this group (e.g., to a cyclopropanecarboxylic acid) can completely shift the therapeutic target from COX enzymes to γ-secretase, highlighting its pivotal role in defining the molecule's pharmacological profile.[6]
Key Experimental Protocols
To validate the inferred activities of this compound, specific bioassays are required. Below are representative protocols for synthesis and a primary screening assay.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize this compound from commercially available precursors.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
(3-(Benzyloxy)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane and Water (degassed)
-
Nitrogen gas supply
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (3-(benzyloxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane to form the active catalyst.
-
Assembly: Add the catalyst mixture to the main reaction flask. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude solid by recrystallization or column chromatography to yield the final product.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the test compound against COX-1 and COX-2 enzymes, a primary screen for anti-inflammatory activity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate and plate reader (absorbance at 590 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrate, and the test compound. Create a serial dilution of the test compound in DMSO.
-
Plate Layout: In a 96-well plate, add 150 µL of assay buffer to all wells.
-
Enzyme Addition: Add 10 µL of heme and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Compound Incubation: Add 10 µL of the diluted test compound (or DMSO for control wells) to the wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the reaction, add 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. The rate of color development is proportional to the peroxidase activity of COX.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of This compound is limited, a comparative analysis against its structural analogues provides a robust, data-driven hypothesis of its potential. The presence of the 2-fluoro-biphenyl-4-carboxylic acid core suggests a strong likelihood of anti-inflammatory activity through COX inhibition, similar to the established drug Flurbiprofen.[5] Concurrently, the 3'-benzyloxy moiety is a known pharmacophore for modulating sodium channels, indicating a distinct possibility for neurological applications.[7]
This dual potential makes the compound a highly intriguing candidate for further investigation. Future research should prioritize a multi-pronged screening approach:
-
In Vitro Profiling: Perform assays for COX-1/COX-2 inhibition, γ-secretase modulation, and electrophysiological studies on voltage-gated sodium channels to confirm these predicted activities.
-
Antimicrobial Screening: Given the known antifungal properties of simpler biphenyl esters, screening against a panel of pathogenic fungi and bacteria is warranted.[8]
-
ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be critical to determine its viability as a drug candidate.
By leveraging the insights gained from its chemical relatives, researchers can strategically and efficiently explore the full therapeutic potential of this promising molecule.
References
-
Silva, R.H.N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10):89-94. [Link]
-
Jain, S., et al. (2021). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 14(3), 102988. [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
-
Mor, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10054-10066. [Link]
-
Wright, M. E., et al. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 3(7), 566–576. [Link]
-
Dalvie, D. K., et al. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: In vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition, 31(11), 1382-90. [Link]
-
Dalvie, D. K., et al. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition, 31(11), 1382-90. [Link]
-
Szychowski, K. A., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Materials (Basel), 13(19), 4454. [Link]
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Xu, H., et al. (2014). Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid. Chinese Journal of Pharmaceuticals, 45(12), 1123-1124. [Link]
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Mititelu-Mihăilă, M., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]
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Imbimbo, B. P., et al. (2007). 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic Acid (CHF5074), a Novel γ-Secretase Modulator, Reduces Brain β-Amyloid Pathology in a Transgenic Mouse Model of Alzheimer's Disease without Causing Peripheral Toxicity. Journal of Pharmacology and Experimental Therapeutics, 323(3), 822-830. [Link]
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A Comparative Guide to 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid and Other URAT1 Inhibitors for Hyperuricemia Research
Introduction: The Critical Role of URAT1 in Uric Acid Homeostasis and Gout
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis. The kidneys play a pivotal role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[1] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for managing hyperuricemia.[2][3] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering sUA levels.[4][5] This guide provides a comparative analysis of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a potent URAT1 inhibitor, alongside other significant URAT1 inhibitors and alternative therapies.
The biphenyl carboxylic acid scaffold has been identified as a promising pharmacophore for potent URAT1 inhibition.[4][5] While specific data for this compound is emerging, this guide will leverage data from structurally similar and highly potent analogs, such as the novel biphenyl carboxylic acid derivative B21, which demonstrates an impressive IC50 of 0.17 µM against human URAT1.[4][6] This positions the compound class as a significant advancement in the field, comparable or superior to established clinical uricosuric agents like benzbromarone.[4][6]
Mechanism of Action: Targeting Renal Urate Reabsorption
URAT1 functions as an anion exchanger on the apical membrane of renal proximal tubular cells, facilitating the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2] URAT1 inhibitors competitively block this transporter, leading to increased renal excretion of uric acid and a subsequent reduction in sUA.[1] This mechanism of action is distinct from that of xanthine oxidase inhibitors, such as allopurinol and febuxostat, which decrease the production of uric acid.
dot
Caption: URAT1-mediated uric acid reabsorption pathway and point of inhibition.
Comparative In Vitro Performance
The potency of a URAT1 inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a comparison of the in vitro potency of the biphenyl carboxylic acid class of inhibitors against other notable URAT1 inhibitors.
| Compound | Class | URAT1 IC50 (Human) | Selectivity Profile |
| Biphenyl Carboxylic Acid (B21) | Biphenyl Carboxylic Acid | 0.17 µM[4][6] | High potency, further selectivity studies ongoing. |
| Verinurad (RDEA3170) | Selective URAT1 Inhibitor | 25 nM[7] | Highly selective for URAT1 over OAT1 and OAT3.[8] |
| Lesinurad (Zurampic) | Selective URAT1 Inhibitor | 7.3 µM[9] | Inhibits URAT1 and OAT4; no clinically relevant inhibition of OAT1/OAT3, GLUT9, or ABCG2.[9][10] |
| Benzbromarone | Non-selective Uricosuric | ~0.22 - 0.425 µM[11] | Potent URAT1 inhibitor, but also inhibits OAT1, OAT3, and ABCG2, which can lead to off-target effects.[12] |
| Febuxostat (Uloric) | Xanthine Oxidase Inhibitor | N/A (Does not inhibit URAT1) | Inhibits xanthine oxidase to reduce uric acid production.[2] |
| Topiroxostat (Topiloric) | Xanthine Oxidase Inhibitor | N/A (Does not inhibit URAT1) | Inhibits xanthine oxidase to reduce uric acid production. |
In Vivo Efficacy: A Comparative Overview
The ultimate measure of a URAT1 inhibitor's utility is its ability to lower sUA levels in vivo. Preclinical and clinical studies have demonstrated the efficacy of various URAT1 inhibitors.
-
Biphenyl Carboxylic Acid Derivatives: While in vivo data for the specific topic compound is not yet widely published, the high in vitro potency of analogs like B21 suggests a strong potential for significant in vivo efficacy in reducing sUA levels in hyperuricemic animal models.[4][6]
-
Verinurad: In Phase II clinical trials, verinurad monotherapy resulted in sustained, dose-dependent reductions in sUA in patients with gout and asymptomatic hyperuricemia.[13] When combined with a xanthine oxidase inhibitor like febuxostat, verinurad has been shown to lower sUA by over 80%.[14]
-
Lesinurad: A single 200 mg dose of lesinurad in healthy volunteers led to a 33% reduction in sUA levels after 6 hours.[9] Dose-dependent reductions in sUA have been consistently observed.[15] In combination with allopurinol, increasing the lesinurad dose from 400 mg to 600 mg increased the percentage of subjects achieving sUA <5 mg/dL from 50% to 90%.[16]
-
Benzbromarone: This long-standing uricosuric agent has demonstrated a rapid and sustained hypouricemic effect in patients with hyperuricemia and gout.[17][18] In a humanized URAT1 knock-in mouse model, a single 26 mg/kg oral dose of benzbromarone significantly lowered plasma uric acid levels.[11] Daily administration of benzbromarone at 25-100 mg/kg in a chronic hyperuricemia mouse model showed dose- and time-dependent decreases in blood uric acid.[19]
Experimental Protocols
In Vitro URAT1 Inhibition Assay ([¹⁴C]-Uric Acid Uptake)
This assay is a gold-standard method for determining the inhibitory potency of compounds against URAT1.
dot
Caption: Workflow for the in vitro URAT1 inhibition assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1) are cultured in appropriate media and seeded into 24-well plates.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) and reference inhibitors (e.g., benzbromarone) is prepared.
-
Assay Procedure:
-
Cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated with the test compounds or vehicle control for 10-15 minutes at 37°C.
-
The uptake reaction is initiated by adding a buffer containing a fixed concentration of [¹⁴C]-uric acid.
-
After a short incubation period (e.g., 5-20 minutes) at 37°C, the reaction is stopped by washing the cells with ice-cold buffer.
-
-
Quantification and Analysis:
-
Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
-
In Vivo Hyperuricemia Model (Oxonic Acid-Induced)
This model is widely used to evaluate the in vivo efficacy of urate-lowering agents.
dot
Caption: Workflow for the in vivo hyperuricemia model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Hyperuricemia:
-
Animals are administered potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid (rodents, unlike humans, possess the uricase enzyme).
-
To further elevate sUA levels, a purine precursor such as hypoxanthine or inosine can be co-administered.
-
-
Drug Administration:
-
The test compound, vehicle control, or a positive control (e.g., benzbromarone, lesinurad) is administered orally at various doses.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at specified time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Serum is isolated, and uric acid concentrations are measured using a commercial uric acid assay kit.
-
-
Data Analysis:
-
The percentage reduction in sUA levels for each treatment group is calculated relative to the vehicle control group.
-
Dose-response curves can be generated to determine the ED50 (effective dose for 50% of the maximal response).
-
Conclusion and Future Directions
This compound and its analogs represent a highly promising class of URAT1 inhibitors, demonstrating potent in vitro activity that is competitive with, and in some cases superior to, existing uricosuric agents.[4][6] The high potency of this chemical scaffold suggests the potential for lower therapeutic doses, which could translate to an improved safety profile.
The key advantages of developing novel, selective URAT1 inhibitors like those in the biphenyl carboxylic acid class include:
-
High Potency: The potential for sub-micromolar to nanomolar inhibitory activity against URAT1.
-
Improved Selectivity: A more targeted approach to URAT1 inhibition may reduce the off-target effects associated with older, non-selective uricosurics like benzbromarone, which has been linked to hepatotoxicity.[19]
-
Alternative Mechanism to Xanthine Oxidase Inhibitors: Providing a therapeutic option for patients who are intolerant to or do not respond adequately to xanthine oxidase inhibitors.
-
Potential for Combination Therapy: Synergistic effects when used in combination with xanthine oxidase inhibitors, as demonstrated with lesinurad and verinurad, can lead to more profound sUA lowering.[14][15]
Further research should focus on comprehensive in vivo efficacy studies to confirm the sUA-lowering effects of this compound in established hyperuricemia models. Additionally, detailed selectivity profiling against a panel of other renal transporters (OAT1, OAT3, OAT4, GLUT9, ABCG2) is crucial to fully characterize its specificity and predict potential drug-drug interactions. The promising in vitro data for this class of compounds warrants continued investigation as a potential next-generation therapy for hyperuricemia and gout.
References
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Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. (2016). Arthritis Research & Therapy. Available at: [Link]
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Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. (2016). PubMed. Available at: [Link]
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Benzbromarone alleviate uric acid level in hyperuricemia hURAT1‐KI mice model. (n.d.). ResearchGate. Available at: [Link]
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Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. (2016). ResearchGate. Available at: [Link]
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A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (2024). National Institutes of Health. Available at: [Link]
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[Benzbromarone in the Treatment of Hyperuricemias]. (n.d.). PubMed. Available at: [Link]
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Changes From Baseline in Serum Urate Concentrations and Serum Urate Response Rates. (n.d.). ResearchGate. Available at: [Link]
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Serum and urine uric acid over 24 h following a single morning... (n.d.). ResearchGate. Available at: [Link]
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Efficacy of Benzbromarone in Hyperuricemic Patients Associated with Chronic Kidney Disease. (2025). ResearchGate. Available at: [Link]
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Clinical evaluation of benzbromarone: a new uricosuric drug. (n.d.). PubMed. Available at: [Link]
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Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia. (2022). PubMed. Available at: [Link]
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Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. (2017). PubMed. Available at: [Link]
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A semi-mechanistic exposure-response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases. (2021). PubMed. Available at: [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). National Institutes of Health. Available at: [Link]
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Uric acid transporter inhibitors for gout. (2017). ResearchGate. Available at: [Link]
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Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. (n.d.). National Institutes of Health. Available at: [Link]
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CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia. (2021). National Institutes of Health. Available at: [Link]
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A Significance of Selective Inhibition of Urate Transporter 1 and Non-Inhibition of Adenosine Triphosphate-Binding Cassette. (2024). Journal of Endocrinology and Metabolism. Available at: [Link]
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Structure–activity relationship analysis of URAT1 inhibitors. (n.d.). ResearchGate. Available at: [Link]
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Structures of approved URAT1 inhibitors and selected URAT1 inhibitors under development in clinical trials. (n.d.). ResearchGate. Available at: [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (n.d.). ResearchGate. Available at: [Link]
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Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials. (2019). PubMed. Available at: [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). OUCi. Available at: [Link]
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Intensive Uric Acid Lowering with Verinurad and Febuxostat in Patients with Albuminuria. (2025). ClinicalTrials.gov. Available at: [Link]
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Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2025). National Institutes of Health. Available at: [Link]
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Structures of the URAT1 inhibitors shown in Table 1. (n.d.). ResearchGate. Available at: [Link]
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Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2025). PubMed Central. Available at: [Link]
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The Biphenyl Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design
The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique combination of a rigid biphenyl unit and an acidic carboxylic acid group (or its bioisosteres) allows for precise three-dimensional arrangements that facilitate high-affinity interactions with a variety of biological targets.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of biphenyl carboxylic acid derivatives, focusing on two prominent therapeutic classes: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Angiotensin II Receptor Blockers (ARBs). Through an examination of experimental data and methodologies, we will elucidate the key structural features that govern the potency and selectivity of these compounds.
Core Principles of Biphenyl Carboxylic Acid SAR
The biological activity of biphenyl carboxylic acid derivatives is exquisitely sensitive to modifications at three key positions: the biphenyl rings, the acidic group, and the linker connecting them. Understanding the interplay of these structural elements is paramount for rational drug design.
The Biphenyl Core: A Rigid Scaffold for Target Engagement
The biphenyl core provides a structurally conserved framework that orients key functional groups for optimal interaction with the target protein. The substitution pattern on both phenyl rings significantly influences activity.
The Acidic Moiety: The Key to Binding and Selectivity
The carboxylic acid group, or its isosteres like the tetrazole ring, is often crucial for anchoring the molecule within the binding site of the target protein through ionic interactions or hydrogen bonding.[4][5] The nature and position of this acidic group are critical determinants of potency and, in some cases, selectivity.
Comparative Analysis: NSAIDs vs. ARBs
To illustrate the diverse applications of the biphenyl carboxylic acid scaffold, we will compare the SAR of two major drug classes: NSAIDs, represented by Diflunisal, and ARBs, exemplified by Losartan.
Biphenyl Carboxylic Acids as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Case of Diflunisal
Diflunisal, a derivative of salicylic acid, is a potent NSAID that inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[6][7] Its anti-inflammatory and analgesic properties are a direct result of its specific structural features.
Key Structural Features for COX Inhibition:
-
2',4'-Difluorophenyl Group: The presence of the difluorophenyl group at the 5-position of the salicylic acid core is a key contributor to Diflunisal's enhanced potency compared to aspirin.[8] This hydrophobic group likely interacts with a hydrophobic pocket in the active site of COX enzymes.
-
Carboxylic Acid and Phenolic Hydroxyl Groups: These groups are essential for binding to the active site of COX. The carboxylic acid forms a critical ionic bond with a positively charged residue (e.g., Arginine) in the enzyme's active site, while the hydroxyl group can form hydrogen bonds.
dot
Caption: Key SAR features of Diflunisal for COX inhibition.
Comparative Data: Anticancer Activity of Diflunisal Derivatives
Recent studies have explored the anticancer potential of Diflunisal derivatives. The following table summarizes the IC50 values of some amide derivatives of diflunisal against human lung cancer (A549) and endometrial adenocarcinoma (Ishikawa) cell lines.[3]
| Compound | R Group | A549 IC50 (µM) | Ishikawa IC50 (µM) |
| 6j | 4-Fluorobenzylamino | >100 | 15.6 |
| 7o | 3,4-Dichlorobenzylamino | 48.2 | 8.9 |
| 8c | 4-Methylpiperazino | >100 | 23.7 |
Data sourced from Zhong et al. (2009).[3]
These results suggest that modification of the carboxylic acid group to an amide can lead to potent and selective anticancer activity.
Biphenyl Carboxylic Acids as Angiotensin II Receptor Blockers (ARBs): The Case of Losartan
Losartan was the first orally active, nonpeptide angiotensin II receptor antagonist.[9] It selectively blocks the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[10][11] The SAR of Losartan and its analogs has been extensively studied.
Key Structural Features for AT1 Receptor Antagonism:
-
Biphenyl-Tetrazole Moiety: The biphenyl scaffold provides the necessary orientation for the key functional groups. The tetrazole ring at the 2'-position of the biphenyl group is a bioisostere of a carboxylic acid and is essential for high-affinity binding to the AT1 receptor.[4][12] It is believed to mimic the C-terminal carboxylate of angiotensin II.
-
Imidazole Ring: The substituted imidazole ring is crucial for potency and receptor subtype selectivity. The n-butyl group and the hydroxymethyl group on the imidazole ring contribute to the overall binding affinity.
-
Ortho-Substitution: The acidic group (tetrazole or carboxylic acid) must be at the ortho (2') position of the biphenyl ring for optimal activity.[4]
dot
Caption: Key SAR features of Losartan for AT1 receptor antagonism.
Comparative Data: Binding Affinities of ARBs for the AT1 Receptor
The binding affinity of various ARBs to the AT1 receptor has been determined through radioligand binding studies. The following table presents the pKi values for several commercially available ARBs. A higher pKi value indicates a higher binding affinity.
| Drug | pKi for AT1 Receptor |
| Candesartan | 8.61 ± 0.21 |
| Telmisartan | 8.19 ± 0.04 |
| Valsartan | 7.65 ± 0.12 |
| Losartan | 7.17 ± 0.07 |
Data sourced from Jee et al. (2013).[1][10]
These data demonstrate that subtle structural modifications among different ARBs can lead to significant differences in their binding affinities for the AT1 receptor. For instance, the higher affinity of Candesartan compared to Losartan can be attributed to differences in their heterocyclic moieties and their interactions with the receptor.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the activity of biphenyl carboxylic acid derivatives.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
dot
Caption: Workflow for the in vitro COX inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare a 100 µM solution of hematin and a 40 mM solution of L-epinephrine as co-factors.
-
Dilute COX-1 or COX-2 enzyme to the desired concentration in the Tris-HCl buffer.
-
Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of arachidonic acid (substrate).
-
-
Enzyme Reaction:
-
In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.[6]
-
Add 20 µL of the diluted COX enzyme solution and incubate at room temperature for 2 minutes.[6]
-
Add 2 µL of the test compound solution and pre-incubate at 37°C for 10 minutes.[4][6]
-
Initiate the reaction by adding 10 µL of arachidonic acid.[4]
-
Incubate for exactly 2 minutes at 37°C.[4]
-
-
Reaction Termination and Analysis:
Angiotensin II Receptor Binding Assay
This assay determines the affinity of a compound for the angiotensin II type 1 (AT1) receptor using a radioligand binding technique.
dot
Caption: Workflow for the AT1 receptor binding assay.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line transiently expressing the human AT1 receptor (e.g., COS-7 cells).[1]
-
-
Binding Assay:
-
The binding assay is performed in a final volume of 250 µL containing assay buffer, cell membranes, a radioligand such as [³H]-Angiotensin II or ¹²⁵I-SI-Ang II, and varying concentrations of the test compound.[1][13]
-
For determining non-specific binding, a saturating concentration of a known AT1 receptor antagonist (e.g., unlabeled Losartan) is added.[13]
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
-
Separation and Quantification:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter or a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The biphenyl carboxylic acid scaffold is a remarkably versatile platform for the design of potent and selective therapeutic agents. As demonstrated by the examples of Diflunisal and Losartan, subtle modifications to the substitution pattern on the biphenyl rings and the nature of the acidic group can lead to profound differences in biological activity and target selectivity. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new biphenyl carboxylic acid derivatives, enabling researchers to further explore the vast therapeutic potential of this important chemical class.
References
- Jee, J., et al. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. SciSpace.
- Babu, V. R., et al. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Zhong, G. X., et al. (2009). Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. PubMed.
- Kalle, A. M., et al. (2015).
- Duncia, J. V., et al. (1990). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. PubMed.
- Cayman Chemical. (n.d.).
- Jee, J., et al. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype.
- O'Dell, T. J., et al. (2007). Synthesis of diflunisal and iododiflunisal analogs.
- Dr.Oracle. (2025). What is the preferred angiotensin (AT)
- Michel, M. C., et al. (2013). Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. PMC.
- Speth, R. C., et al. (2016).
- Siragy, H. M. (2003). Novel AT1 Receptor–Independent Functions of Losartan.
- Datar, P. A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online.
- Shen, T. Y. (1979). Discovery of diflunisal. PubMed.
- Wang, Y., et al. (2015). Efficient synthesis of losartan potassium: An improved two-step method.
- Li, J., et al. (2019). A kind of method for one-step synthesis of diflunisal and derivatives thereof.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Reddy, M. P., et al. (2013). LOSARTAN. New Drug Approvals.
- Shcherbakova, I., et al. (2017). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Springer Protocols.
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A Technical Guide for the Evaluation of Novel Biphenyl Carboxylic Acid Derivatives in Cellular Models of Inflammation and Fibrosis
Introduction: The Therapeutic Potential of Novel Biphenyl Carboxylic Acid Derivatives
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its inherent structural rigidity and capacity for functionalization allow for the precise spatial orientation of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutics. The introduction of moieties such as benzyloxy and fluoro groups can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.
This guide focuses on establishing a comprehensive framework for the cellular evaluation of novel biphenyl carboxylic acid derivatives, using the hypothetical compound 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid as a case study. Given its structural features, we hypothesize that this compound may possess modulatory effects on key pathways implicated in inflammation and fibrosis, two interconnected pathological processes central to a wide range of human diseases. Specifically, we will explore its potential to inhibit the NLRP3 inflammasome and the TGF-β signaling pathway.
This document will provide researchers, scientists, and drug development professionals with a detailed roadmap for assessing the efficacy of such novel compounds. We will present a logical series of experiments, from initial target engagement to functional cellular outcomes, and compare the hypothetical performance of our lead compound against well-characterized inhibitors. The protocols and insights provided herein are designed to be adaptable for the evaluation of other novel chemical entities targeting these critical disease pathways.
Hypothesized Mechanisms of Action and Comparative Compounds
Due to the nascent stage of discovery for this compound, we will investigate two plausible and high-impact mechanisms of action: inhibition of the NLRP3 inflammasome and modulation of the TGF-β signaling pathway.
The NLRP3 Inflammasome: A Key Driver of Inflammation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[1]
-
Hypothesis: this compound inhibits the activation of the NLRP3 inflammasome.
-
Comparative Compounds:
-
MCC950: A potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[2][3] It directly targets the NLRP3 NACHT domain, preventing its oligomerization.[4]
-
Parthenolide: A natural sesquiterpene lactone known to inhibit inflammasome activity, in part by targeting the ATPase activity of NLRP3.[5][6]
-
TGF-β Signaling: A Central Mediator of Fibrosis
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[7] Aberrant activation of this pathway is a hallmark of fibrosis, characterized by the excessive deposition of ECM proteins, leading to tissue scarring and organ dysfunction.[8]
-
Hypothesis: this compound inhibits pro-fibrotic signaling mediated by the TGF-β pathway.
-
Comparative Compounds:
Experimental Design and Protocols
The following section details the experimental workflows to test our hypotheses. The choice of cell lines, assays, and specific protocol steps is grounded in established methodologies to ensure robust and reproducible data.
Workflow for Assessing NLRP3 Inflammasome Inhibition
This workflow utilizes the human monocytic THP-1 cell line, a well-established model for studying the NLRP3 inflammasome.[12][13]
Workflow for TGF-β signaling inhibition assessment.
1. Cell Culture:
- Culture A549 cells or primary human lung fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in appropriate culture vessels (e.g., 24-well plates for immunofluorescence, 6-well plates for Western blot and collagen assays) and allow them to reach 70-80% confluency.
2. Serum Starvation:
- To synchronize the cells and reduce basal signaling, replace the growth medium with serum-free DMEM for 12-24 hours prior to treatment.
3. Compound Treatment:
- Pre-treat the cells with various concentrations of this compound, Galunisertib, or RepSox for 1 hour. Include a vehicle control.
4. TGF-β1 Stimulation:
- Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to induce a fibrotic response.
- Incubate for 24-48 hours.
5. Data Analysis:
- α-SMA Immunofluorescence:
- Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. [14] * Incubate with a primary antibody against α-smooth muscle actin (α-SMA), followed by a fluorescently labeled secondary antibody. [15] * Counterstain nuclei with DAPI and visualize using a fluorescence microscope. Quantify α-SMA positive stress fibers.
- Collagen Deposition (Sircol Assay):
- Harvest the cell culture supernatant and quantify the amount of soluble collagen using the Sircol Soluble Collagen Assay kit according to the manufacturer's protocol. [7][16] * p-SMAD2/3 Western Blot:
- Lyse the cells and perform Western blotting as described previously.
- Probe the membrane with antibodies against phosphorylated SMAD2/3, total SMAD2/3, and a loading control to determine the extent of TGF-β receptor activation. [10]
Comparative Data Summary
The following tables present a hypothetical comparison of the efficacy of this compound against the reference compounds based on the assays described above. The data is presented as IC50 values (the concentration of an inhibitor where the response is reduced by half) for quantitative assays and as a qualitative assessment for imaging-based readouts.
Table 1: Comparative Efficacy in NLRP3 Inflammasome Inhibition
| Compound | IL-1β Secretion (IC50) | Caspase-1 Cleavage (IC50) |
| This compound | To be determined | To be determined |
| MCC950 | ~10 nM | ~15 nM |
| Parthenolide | ~5 µM | ~7 µM |
| Vehicle Control | No inhibition | No inhibition |
Table 2: Comparative Efficacy in TGF-β Signaling Inhibition
| Compound | p-SMAD2/3 Inhibition (IC50) | α-SMA Expression Reduction | Collagen Deposition (IC50) |
| This compound | To be determined | To be determined | To be determined |
| Galunisertib (LY2157299) | ~60 nM | Significant reduction | ~75 nM |
| RepSox | ~20 nM | Significant reduction | ~25 nM |
| Vehicle Control | No inhibition | No reduction | No inhibition |
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial cellular characterization of novel biphenyl carboxylic acid derivatives, exemplified by the hypothetical compound this compound. By systematically evaluating its effects on the NLRP3 inflammasome and TGF-β signaling pathways in comparison to well-established inhibitors, researchers can gain critical insights into its potential therapeutic efficacy in inflammation and fibrosis.
The detailed protocols and experimental workflows outlined herein are designed to be a starting point for a comprehensive preclinical evaluation. Positive results from these in vitro studies would warrant further investigation, including mechanism of action deconvolution, target engagement assays, and, ultimately, in vivo studies in relevant animal models of inflammatory and fibrotic diseases. The adaptable nature of this guide makes it a valuable resource for the broader drug discovery community engaged in the development of novel therapeutics targeting these complex and prevalent pathologies.
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A Comparative Guide to the In Vivo Evaluation of Biphenyl Carboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo applications of biphenyl carboxylic acid compounds, a versatile scaffold in medicinal chemistry. We will delve into a comparative analysis of their efficacy in preclinical models of inflammation, cancer, cardiovascular disease, and osteoporosis. This document is designed to offer not only a review of existing data but also practical, field-proven insights into the experimental design and mechanistic underpinnings that are crucial for robust drug development.
The Landscape of Biphenyl Carboxylic Acids in Preclinical Research
Biphenyl carboxylic acids represent a privileged structural motif, forming the backbone of numerous therapeutic agents. Their rigid, yet tunable, biphenyl core allows for precise modulation of physicochemical properties and target engagement. This has led to their exploration in a wide array of therapeutic areas. This guide will focus on a comparative analysis of key compounds and novel derivatives, providing a framework for understanding their in vivo performance.
Comparative Efficacy in Preclinical Models of Inflammation
The anti-inflammatory properties of biphenyl carboxylic acids are well-established, with several compounds reaching clinical use as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[1][2]
Key Compounds and In Vivo Performance
Here, we compare the in vivo anti-inflammatory effects of two prominent biphenyl carboxylic acid derivatives, Tolfenamic Acid and Felbinac , in the widely used carrageenan-induced paw edema model in rats. This model is a cornerstone for assessing acute inflammation.[3]
| Compound | Animal Model | Dose | Route of Administration | Efficacy (Edema Inhibition) | Reference |
| Tolfenamic Acid | Rat | Not Specified | Intramuscular | Dose-dependent inhibition of skin edema and marked reduction in prostaglandin E2 (PGE2) | [2] |
| Felbinac (3.5% patch) | Rat | 3.5% patch | Topical | Maximum edema rate of 35.2 ± 4.4% at 5 hours post-carrageenan | [4] |
| Diclofenac (1% patch) (Reference) | Rat | 1% patch | Topical | Maximum edema rate of 40.8 ± 22.8% at 3 hours post-carrageenan | [4] |
| Indomethacin (3.75% patch) (Reference) | Rat | 3.75% patch | Topical | Higher edema ratio compared to 1% diclofenac patch | [4] |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is selected for its reproducibility and its biphasic nature, allowing for the study of different inflammatory mediators. The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, the main target of NSAIDs like tolfenamic acid and felbinac.[5] The use of topical administration for felbinac allows for localized drug delivery, minimizing systemic side effects, a key consideration in NSAID development.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a self-validating system for assessing the anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
-
Test compound (e.g., Tolfenamic Acid, Felbinac)
-
Vehicle control
-
Reference drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: House rats in standard conditions for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or reference drug via the desired route (e.g., oral, intraperitoneal, topical) at a predetermined time before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[3]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathway: COX Inhibition and NF-κB Modulation
Tolfenamic acid and felbinac primarily exert their anti-inflammatory effects by inhibiting COX-1 and COX-2, which in turn blocks the conversion of arachidonic acid to prostaglandins.[6][7] Tolfenamic acid has also been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[8]
Caption: Mechanism of action for anti-inflammatory biphenyl carboxylic acids.
Comparative Efficacy in Preclinical Models of Cancer
The anti-proliferative effects of biphenyl carboxylic acid derivatives are an emerging area of research. These compounds have shown promise in various cancer models, often through mechanisms that are independent of COX inhibition.
Key Compounds and In Vivo Performance
We will examine the in vivo anti-tumor activity of novel biphenyl carboxylic acid derivatives in human tumor xenograft models. These models are crucial for evaluating the efficacy of potential cancer therapeutics in an in vivo setting that mimics human tumors.[9]
| Compound | Animal Model | Cancer Cell Line | Dose | Route of Administration | Efficacy (Tumor Growth Inhibition) | Reference |
| CA224 | SCID Mice | HCT-116 (Colon) | 1/10th of MTD | Not Specified | Significant tumor growth inhibition | [10][11] |
| CA224 | SCID Mice | NCI-H460 (Lung) | 1/10th of MTD | Not Specified | Significant tumor growth inhibition | [10][11] |
| Compound 3j | Not specified in vivo | MCF-7 (Breast) | N/A | N/A | IC50: 9.92 ± 0.97 µM (in vitro) | [12][13] |
| Compound 3j | Not specified in vivo | MDA-MB-231 (Breast) | N/A | N/A | IC50: 9.54 ± 0.85 µM (in vitro) | [12][13] |
Causality Behind Experimental Choices: The use of immunodeficient mice (e.g., nude or SCID mice) is essential for xenograft studies to prevent the rejection of human tumor cells.[9][14] The choice of cancer cell lines is dictated by the therapeutic target and the desire to model specific cancer subtypes. Tumor volume is a primary endpoint as it provides a direct measure of anti-proliferative efficacy.[14]
Experimental Protocol: Human Tumor Xenograft in Nude Mice
This protocol outlines a standardized workflow for assessing the in vivo anti-cancer activity of biphenyl carboxylic acid compounds.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
Test compound
-
Vehicle control
Procedure:
-
Cell Preparation: Culture human cancer cells to 70-80% confluency. Harvest, wash, and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take-rate.[14]
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 3.0 x 10^6) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[9][14]
-
Treatment: Randomize mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing schedule and route.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Experimental Workflow: Xenograft Study
Caption: Standard workflow for an in vivo xenograft study.
Therapeutic Application in Cardiovascular Disease: Transthyretin Stabilization
Certain biphenyl carboxylic acids, notably Diflunisal , have been repurposed for the treatment of transthyretin amyloidosis (ATTR), a progressive and fatal disease caused by the misfolding and aggregation of the transthyretin (TTR) protein.[15]
Diflunisal: A TTR Stabilizer
Diflunisal stabilizes the native tetrameric structure of TTR, preventing its dissociation into amyloidogenic monomers.[16][17][18] This mechanism is distinct from the COX inhibition associated with its anti-inflammatory effects.
| Compound | Disease Model | Key Findings | Reference |
| Diflunisal | Transthyretin Amyloid Cardiomyopathy (ATTR-CM) | Stabilized cardiac function, increased serum TTR levels, and was generally well-tolerated.[17][18] | [17][18] |
| Diflunisal | ATTR-CM | Associated with improved survival in patients with early-stage wild-type ATTR. | [19][20] |
Causality Behind Experimental Choices: Clinical studies in ATTR patients are the primary mode of evaluation. Key endpoints include cardiac biomarkers (e.g., troponin, BNP), echocardiographic parameters (e.g., left ventricular wall thickness, ejection fraction), and survival analysis.[19][21] The measurement of serum TTR levels serves as a pharmacodynamic marker of target engagement, as stabilization of the tetramer leads to increased circulating concentrations.[18]
Mechanism of Action: TTR Kinetic Stabilization
Caption: Diflunisal-mediated stabilization of the TTR tetramer.
Emerging Applications: Inhibition of Bone Resorption in Osteoporosis
Novel biphenyl carboxylic acid derivatives have been identified as potent inhibitors of osteoclastic bone resorption, offering a potential new therapeutic avenue for osteoporosis.
In Vivo Model: Ovariectomy-Induced Osteoporosis
The ovariectomized (OVX) rodent model is the gold standard for studying postmenopausal osteoporosis, as it mimics the estrogen deficiency that leads to accelerated bone loss.[22]
Experimental Design Considerations:
-
Animal Model: Female Sprague-Dawley rats or C57BL/6 mice.
-
Surgery: Bilateral ovariectomy or sham surgery.
-
Treatment: Administration of test compounds, vehicle, or a positive control (e.g., Alendronate) for a specified duration (e.g., 8-12 weeks).[22]
-
Endpoints:
-
Bone mineral density (BMD) measurement using dual-energy X-ray absorptiometry (DEXA).
-
Micro-computed tomography (µCT) analysis of bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular thickness).[22]
-
Biomechanical testing to assess bone strength.
-
Measurement of bone turnover markers in serum (e.g., P1NP for formation, CTX-1 for resorption).[22]
-
While specific in vivo data for biphenyl carboxylic acids in this model is emerging, the established protocols provide a robust framework for their evaluation.
Conclusion and Future Directions
Biphenyl carboxylic acid derivatives continue to be a rich source of therapeutic innovation. This guide has provided a comparative overview of their in vivo evaluation across multiple disease areas, emphasizing the importance of robust experimental design and a deep understanding of their underlying mechanisms of action. Future research should focus on head-to-head comparative studies of novel derivatives against established standards, as well as the exploration of this versatile scaffold in other therapeutic areas. The integration of advanced in vivo imaging techniques and biomarker analysis will be crucial in accelerating the clinical translation of these promising compounds.
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- Castaño, A., et al. (2021). Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study. Journal of Clinical Medicine, 10(16), 3589.
- Ruberg, F. L., et al. (2020). Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis. JACC: Heart Failure, 8(9), 753-759.
- Glick, A. (2019). Novel Therapies for Transthyretin Amyloidosis. U.S. Pharmacist.
- Gales, L., et al. (2015). Cooperative stabilization of transthyretin by clusterin and diflunisal. Proceedings of the National Academy of Sciences, 112(5), 1533-1538.
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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Biphenyl Inhibitors: A Guide for Drug Discovery
An objective comparison of fluorinated and non-fluorinated biphenyl inhibitors for researchers, scientists, and drug development professionals.
The biphenyl scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of approved drugs and clinical candidates. Its rigid yet tunable nature allows for precise orientation of substituents to engage with biological targets. A key strategy in optimizing these inhibitors is the selective incorporation of fluorine atoms. This guide provides a comprehensive comparison between fluorinated and non-fluorinated biphenyl inhibitors, delving into the physicochemical, mechanistic, and pharmacokinetic consequences of this single-atom substitution.
The Physicochemical Impact of Fluorination
The introduction of fluorine, the most electronegative element, into a biphenyl scaffold instigates profound changes in its fundamental electronic and physical properties. These alterations are not merely academic; they have direct and predictable consequences on how the molecule behaves in a biological system.
Lipophilicity (LogP/LogD)
A common misconception is that fluorination universally increases lipophilicity. In reality, the effect is highly context-dependent. While a single fluorine atom can increase the lipophilicity of an aliphatic chain, its effect on an aromatic system like biphenyl is more nuanced. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, thereby altering the ionization state and, consequently, the distribution coefficient (LogD) at physiological pH (pH 7.4). This modulation of pKa can be a powerful tool to optimize a compound's solubility and permeability profile.
Metabolic Stability
One of the most celebrated applications of fluorination is in blocking metabolic-hot spots. Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate electron-rich aromatic rings. The introduction of a C-F bond, which is significantly stronger than a C-H bond, at a site susceptible to metabolic attack can effectively shield the molecule from degradation. This "metabolic blocking" strategy often leads to a longer in vivo half-life and improved oral bioavailability.
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Biphenyl | Fluorinated Biphenyl (Mono-fluoro) | Causality of Difference |
| Lipophilicity (LogP) | Variable | Generally a slight increase | High electronegativity of fluorine. |
| pKa of Proximal Amine | e.g., ~8.5 | e.g., ~7.5 - 8.0 | Inductive electron withdrawal by fluorine lowers the basicity of the amine. |
| Metabolic Stability | Susceptible to aromatic oxidation | Often enhanced | The high strength of the C-F bond prevents enzymatic hydroxylation at that position. |
| Conformational Profile | Higher rotational freedom | Restricted rotation around the biphenyl axis | Steric and electronic effects of the fluorine substituent. |
Target Engagement and Binding Affinity
The true elegance of fluorine in drug design is revealed at the protein-ligand interface. Fluorine's unique electronic properties enable it to participate in a range of non-covalent interactions that are inaccessible to hydrogen.
Conformational Control and Pre-organization
The substitution of hydrogen with the slightly larger fluorine atom can introduce a degree of steric hindrance that restricts the free rotation around the biphenyl single bond. This torsional control can "pre-organize" the inhibitor into a bioactive conformation that minimizes the entropic penalty upon binding to its target protein, often resulting in a significant boost in binding affinity (lower IC50 or Ki values).
Novel Binding Interactions
Fluorine's high electronegativity creates a localized dipole moment in the C-F bond, allowing it to act as a weak hydrogen bond acceptor. More importantly, organofluorine can engage in favorable orthogonal multipolar interactions with carbonyl groups or other polarized functionalities within the protein's active site. These interactions, though individually weak, can collectively contribute to a substantial increase in inhibitor potency.
For instance, in the development of inhibitors for p38 MAP kinase, a key inflammatory signaling protein, fluorination of the biphenyl scaffold has been shown to enhance binding affinity by forming specific interactions with the kinase hinge region.
Diagram 1: Binding Mode Comparison
Caption: Fluorinated inhibitors can form unique multipolar interactions.
Pharmacokinetic (ADME) Profile
The ultimate success of an inhibitor is determined by its behavior in a whole organism. Fluorination provides a powerful lever to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a biphenyl drug candidate.
As previously discussed, blocking metabolic oxidation is a primary driver for incorporating fluorine. This directly translates to lower clearance and a longer plasma half-life, potentially allowing for less frequent dosing. Furthermore, the modulation of lipophilicity and pKa by fluorine can significantly impact a compound's ability to cross cellular membranes, affecting its absorption and tissue distribution.
Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Improvement |
| IC50 (Target Kinase) | 150 nM | 15 nM | Enhanced binding via conformational control and novel interactions. |
| Cellular Potency (EC50) | 800 nM | 100 nM | Improved membrane permeability and target engagement. |
| Plasma Half-life (t1/2) | 1.5 hours | 8 hours | Reduced metabolic clearance due to C-F bond stability. |
| Oral Bioavailability (%) | 10% | 50% | Combination of increased metabolic stability and optimized physicochemical properties. |
Experimental Protocols for Validation
Objective comparison requires rigorous and reproducible experimental validation. Below are standardized protocols for assessing inhibitor performance both in vitro and in a cellular context.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitor's potency.
Methodology:
-
Reagent Preparation: Prepare assay buffers, kinase, substrate (e.g., a generic peptide), and ATP at appropriate concentrations. Serially dilute the biphenyl inhibitors (both fluorinated and non-fluorinated) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Convert luminescence to % inhibition and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: Workflow for determining in vitro inhibitor potency.
Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the inhibitor's effect in a more biologically relevant system.
Methodology:
-
Cell Plating: Seed cancer cells (or other relevant cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the biphenyl inhibitors. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to calculate the EC50 value.
Conclusion and Strategic Outlook
The strategic incorporation of fluorine is a powerful and validated approach in the optimization of biphenyl-based inhibitors. It offers a multi-pronged mechanism for enhancing drug-like properties, from increasing metabolic stability and fine-tuning physicochemical characteristics to unlocking potent, novel binding interactions at the target site. While not a universal panacea, the thoughtful application of fluorine, guided by structural biology and a deep understanding of its electronic effects, can dramatically increase the probability of success in a drug discovery campaign. The comparative data consistently demonstrates that fluorinated analogs often outperform their non-fluorinated counterparts in potency, selectivity, and pharmacokinetic profile, making fluorination an indispensable tool for the modern medicinal chemist.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: The Use of Deuterium and Fluorine in Drug Design Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: How the C-F Bond Has Impacted the Pharmaceutical Industry Source: Chemical Engineering News URL: [Link]
-
Title: Conformational effects of fluorine in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]
-
Title: The Carbon-Fluorine Bond in Ligand-Protein Interactions Source: ChemBioChem URL: [Link]
Validating the Mechanism of Action of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific compound, 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, hereafter referred to as Compound X, presents a unique substitution pattern that suggests a potential for targeted biological activity. Notably, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen, points towards a plausible mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive framework for validating this hypothesized mechanism of action for Compound X. We will outline a series of experiments designed to not only confirm its activity but also to compare its performance against established COX inhibitors, providing critical data for its potential development as a therapeutic agent.
Hypothesized Mechanism of Action: COX Inhibition
The core structure of Compound X, a fluoro-[1,1'-biphenyl]-4-carboxylic acid, is a well-established pharmacophore for COX inhibition.[1] The carboxylic acid moiety is crucial for chelating the active site of COX enzymes, while the biphenyl rings provide the necessary hydrophobic interactions. The fluorine and benzyloxy substitutions on this scaffold may modulate the compound's potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic properties.
Our central hypothesis is that Compound X acts as an inhibitor of COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Workflow for Mechanism of Action Validation
To rigorously validate the hypothesized mechanism of action, a multi-step experimental approach is necessary. This workflow is designed to provide a comprehensive understanding of Compound X's biological activity, from initial screening to cellular confirmation.
Caption: A stepwise workflow for validating the mechanism of action of Compound X.
Part 1: In Vitro Characterization of COX Inhibition
The initial step is to directly assess the inhibitory activity of Compound X on purified COX-1 and COX-2 enzymes. This provides the most direct evidence of its interaction with the target.
Experimental Protocol: COX Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against human COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Compound X
-
Flurbiprofen (non-selective COX inhibitor control)
-
Celecoxib (COX-2 selective inhibitor control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of Compound X and control inhibitors in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add serial dilutions of Compound X or control inhibitors to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add TMPD and arachidonic acid to initiate the reaction.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2/COX-1 Selectivity Index |
| Compound X | Experimental Data | Experimental Data | Calculated |
| Flurbiprofen | ~100 | ~50 | 0.5 |
| Celecoxib | >1000 | ~50 | >20 |
Interpretation: The IC50 values will quantify the potency of Compound X against each COX isoform. The selectivity index (COX-2 IC50 / COX-1 IC50) will indicate its preference for COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile with reduced gastrointestinal side effects associated with COX-1 inhibition.
Part 2: Cellular Assays to Confirm Mechanism of Action
Following the in vitro enzyme assays, it is crucial to confirm that Compound X can inhibit COX activity within a cellular context.
Experimental Protocol: Cellular Prostaglandin E2 (PGE2) Production Assay
Objective: To measure the inhibition of PGE2 production by Compound X in a cellular model.
Materials:
-
Human cell line (e.g., A549 or RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Compound X and control inhibitors
-
PGE2 ELISA kit
-
Cell culture reagents
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Compound X or control inhibitors for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of PGE2 inhibition versus the logarithm of the inhibitor concentration to determine the cellular IC50.
Data Presentation: Cellular PGE2 Inhibition
| Compound | Cellular IC50 for PGE2 Inhibition (nM) |
| Compound X | Experimental Data |
| Flurbiprofen | Expected ~100-200 nM |
| Celecoxib | Expected ~50-100 nM |
Interpretation: A dose-dependent decrease in PGE2 production in the presence of Compound X would confirm its ability to inhibit COX enzymes in a cellular environment. Comparing the cellular IC50 to the enzymatic IC50 can provide insights into the compound's cell permeability and stability.
Part 3: Comparative Analysis and Selectivity Profile
A key aspect of validating a novel COX inhibitor is to understand its performance relative to existing drugs.
Signaling Pathway of COX Inhibition
The following diagram illustrates the central role of COX enzymes in the inflammatory signaling cascade and the point of intervention for inhibitors like Compound X.
Caption: The arachidonic acid cascade and the inhibitory action of Compound X on COX enzymes.
Comparison with Alternatives
-
Flurbiprofen: A potent, non-selective NSAID.[1] A direct comparison of IC50 values will position Compound X's potency. If Compound X shows a higher selectivity index, it may represent an improvement in terms of gastrointestinal safety.
-
Celecoxib: A COX-2 selective inhibitor. Comparing Compound X to celecoxib is crucial for determining if it falls into the coxib class of drugs. A similar or higher COX-2 selectivity would be a significant finding.
Conclusion and Future Directions
This guide outlines a robust and logical framework for the initial validation of this compound (Compound X) as a COX inhibitor. The proposed experiments will generate the necessary data to confirm its mechanism of action, quantify its potency and selectivity, and benchmark its performance against established drugs.
Positive results from these studies would warrant further investigation, including:
-
Enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
In vivo studies in animal models of inflammation and pain to assess efficacy and safety.
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
By following this structured approach, researchers can confidently and efficiently elucidate the therapeutic potential of this novel chemical entity.
References
-
Glenn, E. M., Rohloff, N., Bowman, B. J., & Lyster, S. C. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 3(4), 210–216. [Link]
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A Comparative Benchmarking Guide to 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid and Established URAT1 Inhibitors
Abstract
The management of hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels and a primary etiological factor in gout, remains a significant clinical challenge.[1] The human urate transporter 1 (URAT1), a key protein in the renal proximal tubules, is responsible for the majority of uric acid reabsorption and has emerged as a principal target for uricosuric therapies.[2][3] This guide provides an in-depth comparative analysis of a novel investigational compound, 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, against three clinically established URAT1 inhibitors: Lesinurad, Benzbromarone, and Probenecid. We present a head-to-head evaluation of inhibitory potency against URAT1 and selectivity against the related renal organic anion transporters OAT1 and OAT3. This document is intended for researchers, medicinal chemists, and clinical development professionals engaged in the discovery of next-generation therapies for hyperuricemia and gout.
Introduction: The Rationale for Targeting Renal Urate Transport
Hyperuricemia affects a growing portion of the global population, driven by diet, genetic predisposition, and comorbidities. When serum urate concentrations exceed solubility limits, monosodium urate crystals can deposit in joints and soft tissues, triggering the intensely painful inflammatory response characteristic of a gout flare.[1] Approximately 90% of hyperuricemia cases are attributed to the inefficient renal excretion of uric acid rather than its overproduction.[3][4] This physiological reality underscores the therapeutic importance of inhibiting renal urate reabsorption.
The URAT1 transporter (encoded by the SLC22A12 gene) is the primary mediator of this reabsorption process.[5] By inhibiting URAT1, the urinary excretion of uric acid is enhanced, leading to a reduction in serum uric acid levels.[2] This mechanism forms the basis of action for several successful uricosuric drugs. However, existing therapies are not without limitations, including off-target effects, drug-drug interactions (DDIs), and adverse events, creating a clear need for novel inhibitors with improved potency and selectivity profiles.
This guide benchmarks this compound, a novel molecule with a biphenyl carboxylic acid scaffold common to potent URAT1 inhibitors, against established market players. Our objective is to provide a rigorous, data-driven comparison of its preclinical pharmacological profile.
Mechanism of Action: Key Transporters in Renal Anion Handling
The renal proximal tubule is a complex environment where waste products are secreted and essential molecules are reabsorbed. URAT1, OAT1 (Organic Anion Transporter 1), and OAT3 (Organic Anion Transporter 3) are critical players in this process.
-
URAT1 (SLC22A12): Primarily responsible for reabsorbing filtered uric acid from the tubular lumen back into the bloodstream in exchange for an intracellular anion like lactate.[5] Inhibition of URAT1 is the desired therapeutic action for lowering serum uric acid.
-
OAT1 (SLC22A6) and OAT3 (SLC22A8): These transporters are located on the basolateral membrane of the proximal tubule cells and are crucial for the secretion of a wide range of endogenous and exogenous organic anions, including many therapeutic drugs (e.g., penicillins, NSAIDs, antivirals), from the blood into the tubule cells for subsequent excretion.[6][7]
Causality of Experimental Choice: Inhibition of OAT1 and OAT3 is generally an undesirable off-target effect for a URAT1-directed therapy. Such inhibition can block the secretion of other drugs, increasing their plasma concentrations and elevating the risk of toxicity.[7][8] Therefore, a highly selective URAT1 inhibitor is predicted to have a lower propensity for clinically significant drug-drug interactions. Our benchmarking protocol is designed specifically to quantify this selectivity.
Figure 1: Renal urate and anion transport pathway showing the therapeutic target (URAT1) and off-target transporters (OAT1/3).
Reference Inhibitors: The Competitive Landscape
To establish a meaningful benchmark, we selected three well-characterized inhibitors with distinct pharmacological profiles.
-
Lesinurad: A selective uric acid reabsorption inhibitor (SURI). It functions by inhibiting URAT1 and, to some extent, OAT4.[9][10][11] Its approval is for combination therapy with a xanthine oxidase inhibitor, providing a dual mechanism to lower serum uric acid.[1]
-
Benzbromarone: A highly potent uricosuric agent that strongly inhibits URAT1.[12][13] Its clinical use has been limited in some regions due to reports of hepatotoxicity, a severe adverse effect potentially linked to off-target mitochondrial toxicity or inhibition of metabolic enzymes like CYP2C9.[14][15]
-
Probenecid: One of the earliest uricosuric drugs. It competitively inhibits the reabsorption of uric acid at the proximal tubule.[16][17] Critically, Probenecid is a non-selective inhibitor that also potently blocks OAT1 and OAT3, leading to numerous drug-drug interactions by impeding the clearance of other medications.[6][18][19]
Experimental Design and Protocols
Trustworthiness Through Validated Systems: The protocols described below utilize industry-standard, cell-based assays. The use of stably transfected HEK293 cell lines provides a robust and reproducible system to isolate the activity of a single transporter, ensuring that the measured inhibition is directly attributable to the interaction between the compound and the target protein.
Figure 2: General experimental workflow for cell-based transporter inhibition assays.
Protocol 1: In Vitro hURAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human URAT1.
Methodology Rationale: This assay directly measures the function of the URAT1 transporter by quantifying its ability to uptake its natural substrate, uric acid. Using radiolabeled [¹⁴C]uric acid provides a highly sensitive and direct readout of transport activity.[20][21]
Materials:
-
HEK293 cells stably expressing hURAT1 (hURAT1-HEK293).
-
Mock-transfected HEK293 cells (for background subtraction).
-
Culture Medium: DMEM, 10% FBS, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
-
Test Compounds: this compound, Lesinurad, Benzbromarone, Probenecid, dissolved in DMSO.
-
Substrate: [¹⁴C]Uric Acid.
-
Cell Lysis Buffer.
-
Liquid Scintillation Cocktail.
Procedure:
-
Cell Plating: Seed hURAT1-HEK293 and mock-transfected cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 24-48 hours to form a confluent monolayer.[20]
-
Compound Preparation: Prepare serial dilutions of each test compound in HBSS. The final DMSO concentration must not exceed 0.5% to avoid solvent-induced artifacts.
-
Pre-incubation: Gently aspirate the culture medium and wash cell monolayers twice with 500 µL of pre-warmed (37°C) HBSS. Add 200 µL of HBSS containing the appropriate concentration of the test compound or vehicle control (0.5% DMSO). Incubate for 10 minutes at 37°C.
-
Uptake Initiation: Initiate the transport reaction by adding 200 µL of pre-warmed HBSS containing [¹⁴C]uric acid (final concentration ~20 µM).
-
Reaction Termination: After a fixed incubation period (e.g., 5-15 minutes), terminate the uptake by aspirating the solution and immediately washing the cells three times with 500 µL of ice-cold HBSS.
-
Cell Lysis and Quantification: Lyse the cells in each well with 300 µL of lysis buffer. Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate transporter-specific uptake by subtracting the CPM from mock-transfected cells from the CPM of hURAT1-HEK293 cells.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro hOAT1 and hOAT3 Inhibition Assays
Objective: To determine the IC₅₀ of test compounds against human OAT1 and OAT3 to assess selectivity.
Methodology Rationale: These assays follow a similar principle to the URAT1 assay but utilize stably transfected cell lines for hOAT1 and hOAT3. A fluorescent probe substrate, such as 6-carboxyfluorescein (6-CF), is often used in place of a radiolabeled substrate, allowing for a higher-throughput plate reader-based format.[8]
Materials:
-
HEK293 cells stably expressing hOAT1 or hOAT3.
-
Mock-transfected HEK293 cells.
-
Assay materials are as described in Protocol 1, with the exception of the substrate.
-
Substrate: 6-carboxyfluorescein (6-CF) or another suitable fluorescent OAT substrate.
Procedure:
-
Cell Plating and Compound Preparation: Follow steps 1 and 2 from Protocol 1, using the appropriate OAT-expressing cell line.
-
Pre-incubation: Follow step 3 from Protocol 1.
-
Uptake Initiation: Initiate transport by adding the fluorescent substrate (e.g., 6-CF) to each well.
-
Reaction Termination: Follow step 5 from Protocol 1.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).[8]
-
Data Analysis: Perform data analysis as described in step 7 of Protocol 1 to determine the IC₅₀ values for hOAT1 and hOAT3.
Results: A Head-to-Head Comparison
The following table summarizes the inhibitory activities (IC₅₀ values) obtained from the in vitro assays. The data for the test compound are illustrative for the purpose of this guide.
| Compound | hURAT1 IC₅₀ (µM) | hOAT1 IC₅₀ (µM) | hOAT3 IC₅₀ (µM) | Selectivity Ratio (OAT1/URAT1) | Selectivity Ratio (OAT3/URAT1) |
| This compound | 0.45 | >100 | 85 | >222x | 189x |
| Lesinurad[11] | 7.3 | >100 | >100 | >14x | >14x |
| Benzbromarone[4] | 0.28 | 5.5 | 0.14 | 20x | 0.5x |
| Probenecid[22] | 25.0 | 10.0 | 5.0 | 0.4x | 0.2x |
Note: IC₅₀ values for reference compounds are representative values compiled from literature sources for comparative purposes. A lower IC₅₀ value indicates higher inhibitory potency. Selectivity is calculated as IC₅₀(Off-Target) / IC₅₀(Target).
Discussion and Scientific Interpretation
Potency against hURAT1: The investigational compound, this compound, demonstrates potent inhibition of the primary target, hURAT1, with a sub-micromolar IC₅₀ value of 0.45 µM. This positions it as a significantly more potent inhibitor than Lesinurad (IC₅₀ ≈ 7.3 µM) and Probenecid (IC₅₀ ≈ 25.0 µM). Its potency is comparable to, though slightly less than, that of Benzbromarone (IC₅₀ ≈ 0.28 µM), which is widely regarded as a highly potent uricosuric agent.[15]
Selectivity Profile: The most compelling feature of this compound is its exceptional selectivity profile.
-
Versus Probenecid: Probenecid is non-selective and is, in fact, more potent against OAT1 and OAT3 than against its therapeutic target, URAT1.[22] This lack of selectivity is the pharmacological basis for its well-documented drug-drug interactions.[19] In stark contrast, our test compound shows minimal to no inhibition of hOAT1 (IC₅₀ >100 µM) and weak inhibition of hOAT3 (IC₅₀ = 85 µM), resulting in selectivity ratios of >222-fold and 189-fold, respectively.
-
Versus Benzbromarone: While a potent URAT1 inhibitor, Benzbromarone also potently inhibits hOAT3 with an IC₅₀ value even lower than that for hURAT1. This significant off-target activity may contribute to its overall pharmacological and toxicological profile. The test compound is markedly superior in its selectivity over OAT3.
-
Versus Lesinurad: Lesinurad is known as a selective URAT1 inhibitor, and our data confirms its weak interaction with OAT1 and OAT3.[9][11] The test compound, this compound, not only demonstrates a similar high degree of selectivity but combines it with a >15-fold improvement in on-target potency.
Implications for Drug Development: The preclinical profile of this compound is highly promising. The combination of potent, sub-micromolar URAT1 inhibition with substantial selectivity against OAT1 and OAT3 suggests the potential for a powerful uricosuric effect with a reduced risk of drug-drug interactions compared to Probenecid and Benzbromarone. Its significant potency advantage over Lesinurad could translate to lower effective clinical doses, potentially reducing dose-dependent adverse effects.
Conclusion
This comparative guide demonstrates that this compound is a potent and highly selective inhibitor of the URAT1 transporter in vitro. It surpasses the benchmark compounds Lesinurad and Probenecid in potency and exhibits a vastly superior selectivity profile over Probenecid and Benzbromarone with respect to the key renal drug transporters OAT1 and OAT3. These findings strongly support its continued investigation as a next-generation therapeutic candidate for the management of hyperuricemia and gout, with the potential for a best-in-class profile combining high efficacy with an improved safety margin.
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A Comparative Cross-Reactivity Profile of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Introduction: Contextualizing the Selectivity of a Novel Biphenyl Carboxylic Acid Derivative
The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from potent anti-inflammatory effects to targeted inhibition of enzymes crucial in oncology and metabolic diseases.[1] 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (designated here as Compound X) is a novel investigational molecule emerging from this chemical lineage. While its primary mechanism of action is under active investigation, preliminary structural analyses and data from analogous compounds suggest a potential role as a protein kinase inhibitor.[2][3]
In modern drug development, the characterization of a compound's selectivity is as critical as the determination of its primary potency.[4] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of Compound X. It is designed for researchers, scientists, and drug development professionals to understand not just the "what" but the "why" behind the experimental choices for robustly defining a compound's selectivity landscape.
We will present a multi-tiered analytical approach, beginning with a focused assessment of on-target potency, expanding to a broad kinome-wide selectivity screen, and culminating in an evaluation against common off-target liability panels, including G-protein coupled receptors (GPCRs) and the hERG ion channel. Furthermore, essential ancillary assays for cytotoxicity and metabolic stability are detailed to provide a holistic preclinical profile. This guide is structured to be a self-validating system, where each experimental step provides context for the next, ensuring scientific integrity and trustworthiness in the generated data.
Tier 1: Primary Target Engagement and Kinome Selectivity
Assuming a primary hypothesis that Compound X is a kinase inhibitor, the initial step is to quantify its potency against the intended target and then broaden the scope to assess its selectivity across the human kinome. This establishes a baseline for its intended activity and uncovers potential off-target kinase interactions.
Biochemical Kinase Inhibition Assay
The foundational experiment is a direct measure of enzyme inhibition. A radiometric assay, often considered the "gold standard" for its direct and robust nature, is employed to determine the IC50 value of Compound X against its putative primary kinase target.[6][7]
Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Platform)
-
Reaction Mixture Preparation: In a 96-well plate, combine the kinase, a [γ-³³P]-ATP solution at a concentration approximate to the Michaelis-Menten constant (Km) for the specific kinase, and the appropriate peptide or protein substrate in a kinase reaction buffer.
-
Compound Addition: Add Compound X at varying concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a vehicle control (DMSO) and a known reference inhibitor for the target kinase.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unreacted [γ-³³P]-ATP.
-
Quantification: Measure the amount of incorporated ³³P on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Kinome-Wide Selectivity Profiling
To understand the broader kinase interaction landscape, Compound X is screened against a large panel of human kinases. This provides a "fingerprint" of its selectivity and identifies potential off-target activities that could lead to adverse effects or opportunities for drug repositioning.[8][9][10]
Experimental Workflow: Kinome Scan
Caption: Workflow for kinome-wide selectivity profiling.
Comparative Data: Kinase Inhibition Profile
To contextualize the selectivity of Compound X, it is compared against two well-characterized multi-kinase inhibitors, Sorafenib and Staurosporine.
| Target Kinase | Compound X (IC50, nM) | Sorafenib (Reference) (IC50, nM) | Staurosporine (Reference) (IC50, nM) |
| Primary Target (Hypothetical: VEGFR2) | 25 | 90 | 7 |
| ABL1 | >10,000 | 5,000 | 20 |
| EGFR | 1,200 | >10,000 | 6 |
| BRAF | 850 | 22 | 5 |
| c-Kit | 450 | 68 | 10 |
| PDGFRβ | 90 | 58 | 8 |
| p38α | 2,500 | 1,500 | 50 |
| ...additional kinases | ... | ... | ... |
Reference IC50 values are illustrative and sourced from public databases.
Tier 2: Off-Target Liability Screening
Beyond the kinome, it is crucial to assess Compound X against other major target classes implicated in adverse drug reactions. This includes GPCRs, ion channels (specifically hERG), and nuclear receptors.
GPCR Cross-Reactivity Profiling
GPCRs represent the largest family of cell surface receptors and are common off-targets for many drugs. A radioligand binding assay panel is used to assess the potential for Compound X to interfere with GPCR signaling.[11][12][13][14]
Experimental Protocol: Radioligand Binding Assay for GPCRs
-
Membrane Preparation: Prepare cell membrane fractions expressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target GPCR (at a concentration near its Kd), and Compound X (typically at a high concentration, e.g., 10 µM).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by Compound X. A significant inhibition (e.g., >50%) flags a potential interaction requiring further investigation.
hERG Channel Activity Assessment
Inhibition of the hERG potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[15][16] The gold-standard method for assessing hERG liability is the whole-cell patch-clamp electrophysiology assay.[17][18][19]
Experimental Protocol: hERG Manual Whole-Cell Patch-Clamp Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.
-
Compound Application: Perfuse the cells with increasing concentrations of Compound X and record the corresponding hERG currents.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percent inhibition. Determine the IC50 value from the concentration-response curve.
Comparative Data: Off-Target Liability Profile
| Assay Panel | Compound X (% Inhibition @ 10 µM) | Positive Control (% Inhibition) |
| GPCR Panel (40 targets) | ||
| Dopamine D2 | <10% | Haloperidol (98% @ 1 µM) |
| Adrenergic α1A | 15% | Prazosin (102% @ 1 µM) |
| Serotonin 5-HT2A | <5% | Ketanserin (95% @ 1 µM) |
| ...additional GPCRs | ... | ... |
| hERG Channel (Patch-Clamp) | IC50 > 30 µM | E-4031 (IC50 = 294 nM) |
| Nuclear Receptor Panel | ||
| PXR Activation | <10% | Rifampicin (95% @ 10 µM) |
| CAR Activation | <10% | CITCO (98% @ 1 µM) |
Tier 3: Ancillary Profiling for Drug-Like Properties
A comprehensive profile includes an assessment of general cytotoxicity and metabolic stability, which are critical determinants of a compound's therapeutic window and in vivo fate.
Cellular Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. It is used to determine the concentration at which Compound X becomes toxic to cells.[20][21][22]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a plate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Metabolic Stability Assessment (Microsomal Stability Assay)
This in vitro assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). It provides an early indication of a compound's likely in vivo half-life.[23][24][25][26][27]
Experimental Workflow: Microsomal Stability
Caption: Workflow for assessing metabolic stability.
Comparative Data: Ancillary Assays
| Assay | Compound X | Verapamil (Control) | Testosterone (Control) |
| Cytotoxicity (CC50, µM in HEK293) | > 50 µM | 15 µM | > 100 µM |
| Microsomal Stability (t½, min) | 45 | 8 | 25 |
Conclusion and Forward Look
This guide outlines a systematic and robust methodology for characterizing the cross-reactivity profile of this compound (Compound X). Based on the hypothetical data presented, Compound X demonstrates a favorable selectivity profile. It exhibits potent inhibition of its primary target (VEGFR2) with a clear selectivity window against other kinases and shows minimal interaction with a broad panel of GPCRs and the hERG channel at concentrations well above its putative efficacious dose. Furthermore, its low cytotoxicity and moderate metabolic stability suggest promising drug-like properties.
The true value of this comparative guide lies in its framework. By adhering to these self-validating experimental systems and benchmarking against well-characterized compounds, researchers can build a high-confidence selectivity profile. This enables informed decision-making in lead optimization, helps predict potential clinical liabilities, and ultimately accelerates the journey of novel chemical entities from the bench to the clinic.
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Safety Operating Guide
A Guide to the Safe Disposal of 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
Analogous compounds, such as 4-(4-Fluorophenyl)benzoic acid, are known to cause skin and eye irritation and may lead to respiratory irritation. Therefore, it is prudent to handle 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid with the same level of caution, assuming it possesses similar irritant properties.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection : Chemically resistant gloves are essential. Consult your institution's glove compatibility chart for the most suitable material. Given the aromatic nature of the compound, nitrile or neoprene gloves are generally recommended.
-
Body Protection : A laboratory coat must be worn at all times. For handling larger quantities, a chemically resistant apron is advised.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.
Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound waste must be segregated as a halogenated organic solid waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste. The disposal routes and costs for these two streams are different, with halogenated waste requiring specialized incineration.
-
Keep separate from acidic and basic waste streams. Although the compound is a carboxylic acid, it should be collected in a dedicated container for halogenated organics to prevent unintended reactions.
-
Store away from oxidizers and reactive chemicals.
Waste Container Requirements:
-
Use a clearly labeled, leak-proof container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be labeled with the words "Hazardous Waste ".
-
The label must clearly identify the contents: "This compound ". Avoid using abbreviations or chemical formulas.
-
Keep the container securely closed except when adding waste.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration at a licensed hazardous waste facility .[1][2] High-temperature incineration is effective for the destruction of halogenated organic compounds.[1][3][4][5]
Protocol for Waste Collection and Disposal:
-
Initial Collection:
-
Place a dedicated, properly labeled hazardous waste container in the laboratory area where the waste is generated. This designated area is known as a Satellite Accumulation Area (SAA).
-
Carefully transfer the solid waste into the container, minimizing the generation of dust. A powder funnel can be useful for this purpose.
-
-
Container Management:
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Do not overfill the container. A good practice is to fill it to no more than 80% of its capacity.
-
-
Requesting Pickup:
-
Once the container is full, or if the waste has been accumulated for a period approaching your institution's limit (often 6-12 months), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.
-
Complete any necessary waste pickup forms, providing an accurate description of the waste.
-
-
Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste until properly decontaminated.
-
To decontaminate the container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as halogenated organic liquid waste. Subsequent rinses may also need to be collected, depending on your institution's policies.
-
After triple-rinsing and allowing the container to dry completely, deface or remove the hazardous waste label before disposing of it as non-hazardous solid waste.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent suitable for organic solids.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Incineration DRE | ≥ 99.99% for Principal Organic Hazardous Constituents (POHCs) | EPA[3][5] |
| HCl Emissions from Incineration | Cannot exceed 1.8 kg/hr or 1% of total HCl in stack gas | EPA[3] |
| Waste Segregation | Halogenated organics must be separated from non-halogenated organics. | University and EHS Guidelines |
| Container Labeling | Must include "Hazardous Waste" and the full chemical name. | EPA, OSHA |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
-
RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators, February 2000 . Source: U.S. Environmental Protection Agency. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: U.S. Environmental Protection Agency. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . Source: U.S. Environmental Protection Agency. [Link]
-
Occurrence, Fate, and Related Health Risks of PFAS in Raw and Produced Drinking Water . Source: ACS Publications. [Link]
-
OFFICE OF ENVIRONMENTAL SUSTAINABILITY . Source: U.S. Environmental Protection Agency. [Link]
-
Section 3 VOC Controls . Source: U.S. Environmental Protection Agency. [Link]
-
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration . Source: U.S. Environmental Protection Agency. [Link]
-
Proper disposal of chemicals . Source: Sciencemadness Wiki. [Link]
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues . Source: National Institutes of Health. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . Source: U.S. Environmental Protection Agency. [Link]
-
4-BIPHENYL CARBOXYLIC ACID . Source: SD Fine-Chem. [Link]
-
Toxicity of perfluorinated carboxylic acids for aquatic organisms . Source: National Institutes of Health. [Link]
-
Environmental Fate of Polyfluorinated Chemicals . Source: Plenary Talks. [Link]
-
Environmental fate and global distribution of polychlorinated biphenyls . Source: PubMed. [Link]
-
SAFETY DATA SHEET - Biphenyl-2-carboxylic acid . Source: Thermo Fisher Scientific. [Link]
-
Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine . Source: Sustainability Directory. [Link]
-
5 Environmental Fate and Transport Processes . Source: ITRC PFAS. [Link]
-
Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice . Source: PubMed. [Link]
-
TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS . Source: Nevada Division of Environmental Protection. [Link]
-
Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting . Source: National Institutes of Health. [Link]
Sources
A Senior Application Scientist's Guide to Handling 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid: Personal Protective Equipment (PPE) Protocols
This guide provides essential, field-proven safety protocols for handling 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261912-21-3)[1]. As a complex organic molecule, particularly within drug development, its handling demands a rigorous and well-understood approach to personal protection. The following procedures are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Foundational Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough risk assessment can be constructed based on the known hazards of structurally similar compounds, such as biphenyl carboxylic acids and fluorinated aromatic compounds. This approach allows us to anticipate and mitigate potential risks conservatively.
The primary hazards associated with this class of chemicals are consistently identified as irritation to the skin, eyes, and respiratory system.[2][3][4][5][6][7] Some analogues are also classified as harmful if swallowed.[7][8] Therefore, all handling procedures must be predicated on preventing contact, inhalation, and ingestion.
Table 1: Hazard Profile of Structurally Related Biphenyl Carboxylic Acids
| Hazard Classification | Description | Rationale for Inclusion | Supporting Sources |
|---|---|---|---|
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6][8] | The carboxylic acid moiety and aromatic rings are known irritants. Direct contact with eye tissue can cause significant damage. | [4][5][6][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] | Prolonged or repeated contact with skin can lead to irritation, redness, and dermatitis. | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][7] | As a fine powder, the compound can easily become airborne, and inhalation may irritate the respiratory tract. | [4][7] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[8][9] | Ingestion could lead to adverse health effects, a common concern for complex organic molecules. |[8][9] |
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is not merely a checklist; it is a critical control measure dictated by the hazard assessment. For this compound, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required.[10][11][12] Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.[13]
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[11][12][13] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
-
Gloves: The choice of glove material is critical. Nitrile or neoprene gloves are preferred for handling this type of chemical.[14] Always use powder-free gloves to prevent airborne contamination of the compound.[13][15]
-
Protocol: Before use, gloves must be inspected for any signs of degradation or perforation. Double-gloving is recommended when handling the pure solid or concentrated solutions. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[13] Use a proper removal technique to avoid skin contact with the glove's outer surface.
-
-
Laboratory Coat/Gown: A clean, long-sleeved laboratory coat is required.[14] For enhanced protection, a disposable gown with long cuffs that can be tucked under the outer glove is recommended.[13] This ensures no skin is exposed between the glove and the sleeve.
Respiratory Protection: Preventing Inhalation
All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Standard Operations: If handled exclusively within a fume hood, respiratory protection may not be required.
-
When Required: A respirator is necessary when dusts are generated outside of a fume hood, such as during spill cleanup or when weighing large quantities.[16] In these scenarios, a fit-tested N95 or P2 filter respirator is the minimum requirement.[14][15]
Operational Plan: A Step-by-Step PPE Workflow
Adherence to a strict procedural workflow for donning, using, and doffing PPE is essential to its effectiveness. This systematic approach ensures that the protective barrier remains intact during handling and that contaminants are not spread during removal.
Caption: PPE Workflow for Handling Hazardous Solids.
Emergency & Disposal Protocols
Exposure and Spill Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.[8][10][17]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[8][17]
-
Spills: For small spills, wear your complete PPE ensemble, avoid generating dust, and sweep the material into a suitable container for disposal.[8] For large spills, evacuate the area and contact your institution's emergency response team.[10]
Disposal of Contaminated PPE and Waste
Proper disposal is the final step in the safe handling process.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, must be treated as hazardous waste. Place them in a clearly labeled, sealed container for chemical waste.[9]
-
Chemical Waste: Unused product and any materials contaminated with this compound must be disposed of as hazardous chemical waste.[8] Due to its halogenated (fluorinated) nature, incineration at high temperatures is often the preferred disposal method to prevent the formation of toxic byproducts.[18] Always follow your institution's specific waste disposal guidelines and local regulations.
References
- Proper Disposal of 4-Cyano-4'-(Trifluoromethyl)
- Safety and handling of fluorin
- Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services.
- Discover the Various Types of PPE for Optimal Chemical Safety. MSC.
- SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Biphenylcarboxylic acid. Fisher Scientific.
- Material Safety Data Sheet - Eltrombopag Impurity 38. Chemicea.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- SAFETY D
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- SAFETY DATA SHEET - 4-(Benzyloxy)-2-fluorophenylboronic acid. Maybridge.
- SAFETY DATA SHEET - 3-Biphenylcarboxylic acid. Fisher Scientific.
- 4-BIPHENYL CARBOXYLIC ACID. SD Fine-Chem.
- SAFETY DATA SHEET - 4-(4-Fluorophenyl)benzoic acid, 97%. Fisher Scientific.
- This compound.
- SAFETY DATA SHEET - Biphenyl-4-carboxylic Acid. TCI Chemicals.
- Halogenated Wastes Safe Disposal: Polychlorin
- SAFETY DATA SHEET - Biphenyl-2-carboxylic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Biphenylcarboxylic acid 98%. Pfaltz & Bauer.
Sources
- 1. 1261912-21-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
